2,3-Bis(hexadecyloxy)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910206 | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13071-60-8, 1070-08-2 | |
| Record name | 1,2-Di-O-hexadecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Bis(hexadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,3-Bis(hexadecyloxy)propan-1-ol, a dialkylglycerol ether with significant relevance in various research fields, including lipid chemistry, cell signaling, and drug delivery systems. This document details its physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and purification, and explores its role in biological signaling pathways.
Chemical and Physical Properties
This compound, also known as 1,2-di-O-hexadecyl-rac-glycerol, is a synthetic lipid belonging to the class of dialkylglycerols. Its structure consists of a glycerol backbone with two hexadecyl ether linkages at the sn-2 and sn-3 positions and a primary alcohol at the sn-1 position.
General Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₇₂O₃ | [1] |
| Molecular Weight | 540.9 g/mol | [1] |
| CAS Number | 13071-60-8 | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.
| Property | Value | Details |
| Melting Point | ~65-67 °C | Estimated based on the melting point of the related compound 1-O-Hexadecyl-rac-glycerol.[3] |
| Boiling Point | Not available | High molecular weight suggests decomposition at high temperatures under atmospheric pressure. |
| Solubility | ||
| DMF: 20 mg/mL | [4] | |
| DMSO: 5 mg/mL | [4] | |
| Ethanol: 30 mg/mL | [4] | |
| PBS (pH 7.2): 0.25 mg/mL | [4] | |
| XLogP3 | 14.8 | A measure of lipophilicity.[1] |
Experimental Protocols
The following sections provide detailed, albeit hypothetical, methodologies for the synthesis and purification of this compound, based on established organic chemistry principles for similar molecules.
Synthesis via Williamson Ether Synthesis
This protocol describes a potential synthesis route starting from solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) and 1-bromohexadecane.
Caption: Synthetic workflow for this compound.
Materials:
-
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)
-
1-Bromohexadecane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of 2,2-Dimethyl-4-((hexadecyloxy)methyl)-1,3-dioxolane.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of solketal (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Slowly add 1-bromohexadecane (1.05 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 2: Synthesis of 3-(Hexadecyloxy)propane-1,2-diol.
-
Dissolve the crude product from Step 1 in a mixture of THF and aqueous HCl.
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Synthesis of this compound.
-
In a flame-dried, three-necked round-bottom flask, add sodium hydride (1.1 eq) to anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the diol from Step 2 (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Slowly add 1-bromohexadecane (1.05 eq).
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification by Silica Gel Chromatography
The crude this compound can be purified by column chromatography on silica gel.
References
An In-depth Technical Guide to the Physical Properties of 2,3-Bis(hexadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Bis(hexadecyloxy)propan-1-ol, a diether lipid, is a synthetic compound with a structure analogous to endogenous diacylglycerols (DAGs), which are pivotal second messengers in cellular signaling. This guide provides a comprehensive overview of the physical properties of this compound, offering valuable data for its application in research and development, particularly in the fields of drug delivery, biochemistry, and cell signaling.
Chemical Structure and Identification
IUPAC Name: 2,3-di(hexadecyloxy)propan-1-ol[1] Synonyms: 1,2-O-Dihexadecyl-rac-glycerol[1] CAS Number: 60514-48-9 Molecular Formula: C₃₅H₇₂O₃[1] Molecular Weight: 540.9 g/mol [1]
Physicochemical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Off-White Solid | ChemicalBook |
| Melting Point | 81-82 °C | BOC Sciences |
| Boiling Point (Predicted) | 429.1 ± 12.0 °C at 760 mmHg | BOC Sciences |
| Density (Predicted) | 0.992 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Soluble in DMSO (7 mg/ml), chloroform | BOC Sciences |
| XLogP3 | 14.8 | PubChem |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for long-chain lipids and can be adapted for this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.[3]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.[3]
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[5]
Solubility Assessment
Understanding the solubility of this compound is essential for preparing solutions for biological assays and other experiments.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Pipettes
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound and place it into a clean, dry test tube.
-
Add a known volume of the desired solvent (e.g., DMSO, chloroform, ethanol) to the test tube.[6][7]
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.[6]
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is considered soluble at that concentration.
-
If the compound does not fully dissolve, the mixture can be gently heated to aid solubility, particularly for less polar solvents.[8] Note the temperature at which dissolution occurs.
-
For quantitative analysis, a stock solution can be prepared and serially diluted to determine the saturation point.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and confirmation.
Protocol Outline:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Expected ¹H NMR Spectral Features: Protons on the carbons adjacent to the ether oxygen (the -CH₂-O- and -CH-O- groups) are expected to appear in the chemical shift range of 3.4-4.5 ppm. The terminal -CH₂OH protons will also have a characteristic shift. The long hexadecyl chains will show a large, complex signal in the aliphatic region (around 0.8-1.6 ppm).[9][10][11]
-
Expected ¹³C NMR Spectral Features: The carbon atoms directly bonded to the ether oxygen are expected in the 50-80 ppm region.[9][12]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.
Protocol Outline:
-
Prepare a dilute solution of the sample in an appropriate solvent.
-
Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum. The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, corresponding to the molecular weight of the compound.
-
Fragmentation analysis (MS/MS) can be performed to provide further structural information by breaking the molecule into smaller, identifiable pieces.
Biological Context and Signaling Pathways
While direct experimental evidence for the involvement of this compound in specific signaling pathways is limited, its structural similarity to diacylglycerols (DAGs) suggests a potential role as a modulator of DAG-mediated signaling cascades. DAGs are crucial second messengers that activate a variety of downstream effectors, including Protein Kinase C (PKC) isoforms and Ras guanyl-releasing proteins (RasGRPs).[13][14][15]
Below is a diagram illustrating a generalized DAG-mediated signaling pathway, which can serve as a conceptual framework for investigating the biological activity of this compound.
Caption: Generalized Diacylglycerol (DAG) Signaling Pathway.
Logical Workflow for Physicochemical Characterization
The following diagram outlines the logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound | C35H72O3 | CID 102548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pennwest.edu [pennwest.edu]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. byjus.com [byjus.com]
- 8. glpbio.com [glpbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy For Ether [mail.almerja.com]
- 12. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]
- 13. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Signaling roles of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3-Bis(hexadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,3-bis(hexadecyloxy)propan-1-ol. This document outlines the key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and the expected data for confirming the molecular structure of this long-chain dialkoxypropanol, a class of compounds with significant interest in drug delivery and material science.
Physicochemical and Spectroscopic Data Summary
A thorough analysis of this compound yields a wealth of information confirming its molecular structure. The data presented below has been compiled from various sources and predictive models based on analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 1,2-O-Dihexadecyl-rac-glycerol, 2,3-dihexadecoxypropan-1-ol | --INVALID-LINK-- |
| CAS Number | 13071-60-8 | --INVALID-LINK-- |
| Molecular Formula | C₃₅H₇₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 540.94 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like chloroform and methanol | --INVALID-LINK-- |
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 - 3.40 | m | 9H | -CH₂-O- (glycerol backbone) and -O-CH₂- (hexadecyl chains) |
| ~2.15 | t | 1H | -OH |
| ~1.55 | m | 4H | -O-CH₂-CH₂- (hexadecyl chains) |
| ~1.25 | br s | 52H | -(CH₂)₁₃- (hexadecyl chains) |
| ~0.88 | t | 6H | -CH₃ (terminal methyls of hexadecyl chains) |
Disclaimer: The ¹H NMR data is predicted based on the analysis of structurally similar compounds, including 2,3-bis(hexadecyloxy)propan-1-amine.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~78 | -CH-O- (glycerol C2) |
| ~72 | -CH₂-O- (glycerol C3) |
| ~71 | -O-CH₂- (hexadecyl chains) |
| ~64 | -CH₂-OH (glycerol C1) |
| ~32 | -CH₂- (hexadecyl chains, α to terminal methyl) |
| ~30 - 29 | -(CH₂)₁₂- (hexadecyl chains) |
| ~26 | -O-CH₂-CH₂- (hexadecyloxy) |
| ~23 | -CH₂- (hexadecyl chains, β to terminal methyl) |
| ~14 | -CH₃ (terminal methyls of hexadecyl chains) |
Disclaimer: The ¹³C NMR data is predicted based on the known chemical shifts of long-chain alcohols and ethers.
Table 4: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~2920 | Strong | C-H stretch (asymmetric, CH₂) |
| ~2850 | Strong | C-H stretch (symmetric, CH₂) |
| ~1470 | Medium | C-H bend (scissoring, CH₂) |
| ~1115 | Strong | C-O stretch (ether linkage) |
| ~1060 | Strong | C-O stretch (primary alcohol) |
Disclaimer: The FTIR data is predicted based on characteristic infrared absorption frequencies for alcohols and ethers.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 541.6 | [M+H]⁺ (Molecular Ion) |
| 523.6 | [M - H₂O + H]⁺ (Loss of water) |
| 315.3 | [M - C₁₆H₃₃O + H]⁺ (Loss of a hexadecyloxy group) |
| 297.3 | [M - C₁₆H₃₃O - H₂O + H]⁺ (Loss of a hexadecyloxy group and water) |
| 227.2 | [C₁₆H₃₅O]⁺ (Hexadecyloxy fragment) |
Disclaimer: The mass spectrometry fragmentation pattern is a plausible prediction for this class of molecule under typical ionization conditions.
Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound like this compound follows a logical and systematic workflow. This involves isolation and purification, followed by a suite of spectroscopic analyses to piece together the molecular puzzle.
Caption: Workflow for the structure elucidation of an organic compound.
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or a mixture of chloroform and methanol.
-
A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote the formation of protonated or sodiated molecular ions.
MS Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum.
This comprehensive guide provides the foundational knowledge and methodologies required for the successful structure elucidation of this compound. The combination of these spectroscopic techniques allows for an unambiguous determination of its molecular architecture, which is crucial for its application in research and development.
An In-Depth Technical Guide to the Synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-bis(hexadecyloxy)propan-1-ol, a dialkyl glycerol ether with significant applications in lipid research and as a synthetic intermediate for various biologically active molecules. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 1,2-O-dihexadecyl-rac-glycerol, is a saturated dialkyl glyceryl ether. Its structure, featuring two hexadecyl (C16) alkyl chains attached to a glycerol backbone, imparts amphiphilic properties, making it a valuable component in the study of lipid bilayers and as a lipid anchor in the synthesis of synthetic glycolipids. This guide focuses on the chemical synthesis of this compound, providing a detailed pathway for its preparation.
Primary Synthesis Pathway: A Multi-Step Approach
The most common and effective method for synthesizing this compound involves a multi-step pathway starting from glycerol. This approach utilizes protecting group chemistry to ensure the selective alkylation of the desired hydroxyl groups. The overall synthesis can be summarized in the following key stages:
-
Protection of Glycerol: The initial step involves the protection of the 1,2-hydroxyl groups of glycerol by reacting it with acetone to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. This step is crucial for directing the subsequent alkylation to the primary hydroxyl group.
-
Activation of the Primary Hydroxyl Group: The free primary hydroxyl group of solketal is then activated, typically by conversion to a better leaving group, to facilitate the subsequent etherification. A common strategy involves benzylation to form 1-benzyl-2,3-isopropylidene-rac-glycerol.
-
Deprotection of the Isopropylidene Group: The isopropylidene protecting group is selectively removed under acidic conditions to yield 3-benzyloxy-1,2-propanediol, exposing the two adjacent hydroxyl groups for the subsequent alkylation.
-
Williamson Ether Synthesis: The core ether bond formation is achieved through the Williamson ether synthesis. 3-Benzyloxy-1,2-propanediol is reacted with two equivalents of an alkylating agent, such as hexadecyl bromide, in the presence of a strong base to form 1-O-benzyl-2,3-O-dihexadecyl glycerol.
-
Final Deprotection: The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation, to yield the target molecule, this compound.
A Chinese patent outlines a synthetic method for 1,2-O-dicetyl-rac-glycerol which follows a similar strategic pathway. The process begins with the formation of solketal from glycerol and acetone, followed by benzylation of the C1 hydroxyl group. Subsequent deprotection of the isopropylidene group with hydrochloric acid affords 3-benzyloxy-1,2-propylene glycol. This intermediate then undergoes a Williamson reaction with bromohexadecane. The final step involves the removal of the benzyl group using a hydrogen palladium carbon catalyst to yield the desired 1,2-O-dicetyl-rac-glycerol[1].
Experimental Protocols
While a complete, detailed experimental protocol with specific quantities and yields for the entire multi-step synthesis of this compound is not available in a single public-domain source, the following sections provide representative methodologies for the key transformations based on established chemical principles and related syntheses.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified to prevent unwanted side reactions.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification of intermediates and the final product is typically achieved by column chromatography on silica gel.
Step 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
This initial step involves the protection of the 1,2-diol of glycerol.
Procedure:
-
To a stirred solution of glycerol in anhydrous acetone, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Upon completion, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate).
-
The excess acetone is removed under reduced pressure.
-
The resulting crude solketal can be purified by distillation.
Step 2 & 3: Benzylation and Deprotection
This stage involves protecting the primary hydroxyl group of solketal and then deprotecting the diol.
Procedure:
-
Solketal is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
A strong base (e.g., sodium hydride) is added to deprotonate the hydroxyl group.
-
Benzyl bromide is then added, and the reaction is heated to reflux.
-
After the reaction is complete, the mixture is worked up with water and extracted with an organic solvent.
-
The resulting 1-benzyl-2,3-isopropylidene-rac-glycerol is then treated with an acid (e.g., hydrochloric acid in ethanol) to remove the isopropylidene group, yielding 3-benzyloxy-1,2-propanediol.
Step 4: Williamson Ether Synthesis with Hexadecyl Bromide
This is the key step where the long alkyl chains are introduced.
Procedure:
-
3-Benzyloxy-1,2-propanediol is dissolved in an aprotic polar solvent (e.g., dimethylformamide).
-
A strong base, such as sodium hydride, is added to deprotonate both hydroxyl groups.
-
Hexadecyl bromide (2 equivalents) is then added to the reaction mixture.
-
The reaction is typically heated to ensure complete alkylation.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude 1-O-benzyl-2,3-O-dihexadecyl glycerol is then purified by column chromatography.
Step 5: Debenzylation to Yield this compound
The final step is the removal of the benzyl protecting group.
Procedure:
-
1-O-benzyl-2,3-O-dihexadecyl glycerol is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A palladium on carbon catalyst (Pd/C) is added to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete.
-
The catalyst is removed by filtration through celite.
-
The solvent is evaporated under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Protection | Glycerol, Acetone, p-TsOH | 80-90 |
| 2 | Benzylation | Solketal, NaH, Benzyl Bromide | 70-85 |
| 3 | Deprotection | 1-Benzyl-2,3-isopropylidene-rac-glycerol, HCl | 85-95 |
| 4 | Williamson Ether Synthesis | 3-Benzyloxy-1,2-propanediol, NaH, Hexadecyl Bromide | 60-80 |
| 5 | Debenzylation | 1-O-benzyl-2,3-O-dihexadecyl glycerol, H₂, Pd/C | >90 |
Note: These yields are estimates and can vary depending on the specific reaction conditions and purification methods employed.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₃₅H₇₂O₃[2][3][4] |
| Molecular Weight | 540.9 g/mol [2] |
| CAS Number | 13071-60-8[2][3][4] |
| Appearance | Crystalline solid[3] |
| Purity (typical) | ≥98%[4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chains (a broad multiplet around 1.25 ppm for the -(CH₂)n- groups and a triplet around 0.88 ppm for the terminal methyl groups), the glycerol backbone protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the hexadecyl chains and the three distinct carbons of the glycerol backbone.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong C-O stretching band for the ether linkages and a broad O-H stretching band for the hydroxyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Visualization of the Synthesis Pathway
The following diagram illustrates the multi-step synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of (R)-2,3-bis(hexadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of (R)-2,3-bis(hexadecyloxy)propan-1-ol, a key intermediate in the development of various biologically active compounds. The synthesis is a multi-step process that requires careful control of stereochemistry to achieve the desired (R)-enantiomer. The core of the synthesis relies on the protection of a chiral building block, followed by a Williamson ether synthesis to introduce the two hexadecyl chains, and finally, deprotection to yield the target molecule.
Synthetic Strategy Overview
The synthesis of (R)-2,3-bis(hexadecyloxy)propan-1-ol is achieved through a three-step process, which is outlined below. The key to obtaining the desired stereochemistry is the use of a chiral starting material, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-solketal.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Williamson Ether Synthesis for the Preparation of (R)-4-(((bis(hexadecyloxy)methyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane
The Williamson ether synthesis is a widely used method for the formation of ethers from an organohalide and an alkoxide.[1][2] In this step, the hydroxyl group of (S)-solketal is deprotonated with a strong base, followed by nucleophilic substitution with two equivalents of 1-bromohexadecane.
Reaction:
(S)-2,2-dimethyl-1,3-dioxolane-4-methanol + 2 x 1-Bromohexadecane --(Base)--> (R)-4-(((bis(hexadecyloxy)methyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane + 2 x HBr
Detailed Protocol:
-
To a stirred suspension of sodium hydride (NaH) (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF), a solution of (S)-solketal (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
1-Bromohexadecane (2.2 eq.) is then added dropwise to the reaction mixture.
-
The reaction is heated to 80 °C and stirred for 12-16 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio (eq.) | Key Parameters & Notes |
| (S)-Solketal | 1.0 | Starting material, establishes stereochemistry. |
| Sodium Hydride (NaH) | 2.2 | Strong base for deprotonation. Handled with care. |
| 1-Bromohexadecane | 2.2 | Alkylating agent. |
| N,N-Dimethylformamide (DMF) | - | Anhydrous polar aprotic solvent. |
| Temperature | 0 °C to 80 °C | Initial cooling for safety, then heating to drive the reaction. |
| Reaction Time | 12-16 hours | Monitored by TLC for completion. |
| Yield | ~70-80% | Reported yields for similar reactions. |
Step 2: Deprotection to Yield (R)-2,3-bis(hexadecyloxy)propan-1-ol
The isopropylidene protecting group (acetonide) is removed by acid-catalyzed hydrolysis to yield the final diol product.
Reaction:
(R)-4-(((bis(hexadecyloxy)methyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane --(H+)--> (R)-2,3-bis(hexadecyloxy)propan-1-ol + Acetone
Detailed Protocol:
-
The protected intermediate from Step 1 is dissolved in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or tetrahydrofuran) and an aqueous acid.
-
Commonly used acids include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in dilute concentrations.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product can be further purified by recrystallization or column chromatography.
| Reagent/Solvent | Concentration/Amount | Key Parameters & Notes |
| Protected Intermediate | 1.0 eq. | Product from Step 1. |
| Methanol/Water or THF/Water | - | Solvent system for the reaction. |
| Hydrochloric Acid (HCl) | 1-2 M (catalytic) | Acid catalyst for deprotection. |
| Temperature | Room temperature to 50 °C | Mild heating may be required. |
| Reaction Time | 2-6 hours | Monitored by TLC for completion. |
| Yield | >90% | Typically a high-yielding reaction. |
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Williamson Ether Synthesis | (S)-Solketal | NaH, 1-Bromohexadecane, DMF | (R)-4-(((bis(hexadecyloxy)methyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane | 70-80% |
| 2 | Deprotection | Protected Intermediate | HCl, Methanol/Water | (R)-2,3-bis(hexadecyloxy)propan-1-ol | >90% |
Table 2: Characterization Data for (R)-2,3-bis(hexadecyloxy)propan-1-ol
| Property | Value |
| Molecular Formula | C₃₅H₇₂O₃ |
| Molecular Weight | 540.9 g/mol |
| Appearance | White solid |
| ¹H NMR (CDCl₃, δ ppm) | ~0.88 (t, 6H, 2 x CH₃), 1.25 (br s, 56H, 28 x CH₂), 1.55 (m, 4H, 2 x OCH₂CH₂), 3.40-3.70 (m, 9H, glycerol backbone) |
| ¹³C NMR (CDCl₃, δ ppm) | ~14.1 (CH₃), 22.7, 26.2, 29.4, 29.6, 29.7, 30.0, 31.9 (CH₂), 64.0 (CH₂OH), 70.6, 71.9, 77.9 (glycerol backbone) |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Visualizations
Synthetic Pathway
Caption: Detailed two-step synthetic pathway.
Experimental Workflow
References
A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of 2,3-Bis(hexadecyloxy)propan-1-ol, a synthetic dialkylglycerol ether. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a diacylglycerol mimic in cellular signaling pathways.
Chemical Identity and Synonyms
This compound is a diether lipid characterized by a glycerol backbone with two hexadecyl (C16) alkyl chains attached at the sn-2 and sn-3 positions via ether linkages. This structure imparts significant hydrophobicity to the molecule. It is important to distinguish it from its structural isomer, 1,2-Bis(hexadecyloxy)propan-3-ol, and from diacylglycerols which possess ester linkages instead of ether linkages.
A comprehensive list of synonyms and identifiers for this compound is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | 2,3-di(hexadecyloxy)propan-1-ol |
| CAS Number | 13071-60-8[1] |
| Common Synonyms | 1,2-O-Dihexadecyl-rac-glycerol[1] |
| DL-α,β-Dihexadecyl glycerol | |
| 1,2-Di-O-hexadecylglycerol | |
| Molecular Formula | C₃₅H₇₂O₃[1] |
Physicochemical and Spectral Data
The physical and chemical properties of this compound are summarized in Table 2. This data is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 540.94 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform and methanol; limited solubility in water. |
| Purity | Typically >98% (by NMR) |
Spectral data, including ¹H NMR and ¹³C NMR, are crucial for the structural confirmation of this compound. While specific spectra are instrument-dependent, characteristic peaks can be predicted based on its structure.
Experimental Protocols
Synthesis of 1,2-O-Dialkyl-rac-glycerol
The following is a representative, multi-step protocol for the synthesis of 1,2-O-dialkyl-rac-glycerols, which can be adapted for the synthesis of this compound. The general strategy involves the protection of the glycerol backbone, alkylation of the desired hydroxyl groups, and subsequent deprotection.
Step 1: Protection of Glycerol (Synthesis of Solketal)
-
To a stirred solution of glycerol and anhydrous acetone in a suitable solvent (e.g., purified petroleum ether), add a catalytic amount of a strong acid such as p-toluenesulfonic acid.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored until no more water is collected.
-
After cooling, the reaction is quenched with a weak base (e.g., sodium acetate), and the resulting mixture is filtered.
-
The crude product, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), is purified by vacuum distillation.
Step 2: Alkylation of Solketal
-
Solketal is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the primary hydroxyl group.
-
The corresponding alkyl halide (in this case, 1-bromohexadecane) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the alkylated solketal.
Step 3: Deprotection of the Acetal
-
The alkylated solketal is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., 2N HCl).
-
The solution is heated to reflux for several hours to cleave the acetal protecting group.
-
After cooling, the mixture is neutralized and the product, 1-O-hexadecyl-rac-glycerol, is extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Step 4: Second Alkylation
-
The purified 1-O-hexadecyl-rac-glycerol is then subjected to a second alkylation step, similar to Step 2, to introduce the second hexadecyl chain at the sn-2 position. This will yield the final product, 1,2-O-dihexadecyl-rac-glycerol.
Step 5: Isomer Separation (Optional) If a specific isomer (1,2- vs. 2,3-) is desired, the synthesis may require a different strategy involving orthogonal protecting groups to differentiate the sn-1 and sn-3 hydroxyls of glycerol.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the positions of the ether linkages and the integrity of the alkyl chains.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or charged aerosol detector) can be used to assess the purity of the final compound.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, further confirming its identity.
Biological Role and Signaling Pathway
This compound, as a dialkylglycerol, is a synthetic analog of the endogenous second messenger, diacylglycerol (DAG). Ether lipids, in general, are known to play significant roles in cellular signaling, membrane trafficking, and as antioxidants. The ether linkage makes them resistant to degradation by phospholipases that cleave ester bonds.
The primary signaling pathway in which DAG is implicated is the activation of Protein Kinase C (PKC). By mimicking DAG, this compound can be expected to interact with and potentially activate PKC isoforms.
As depicted in Figure 1, the binding of a ligand to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG, along with calcium, recruits and activates PKC at the plasma membrane. This compound, by mimicking DAG, can directly interact with the C1 domain of PKC, contributing to its activation and subsequent phosphorylation of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development:
-
Drug Delivery: Its amphiphilic nature and the stability of the ether linkages make it a suitable component for the formulation of liposomes and other lipid-based drug delivery systems.
-
Cell Signaling Research: As a stable DAG mimic, it can be used to study the activation and regulation of PKC and other DAG-effector proteins in a controlled manner.
-
Membrane Biophysics: It is used in the creation of model membranes to study the influence of ether lipids on membrane structure, fluidity, and protein-lipid interactions.
References
The Enigmatic Mechanism of 2,3-Bis(hexadecyloxy)propan-1-ol: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3-Bis(hexadecyloxy)propan-1-ol, a dialkylglycerol ether, presents a unique case in lipid signaling. While its structural similarity to the canonical second messenger sn-1,2-diacylglycerol (DAG) suggests a potential role in activating Protein Kinase C (PKC), a critical examination of the structure-activity relationships of PKC activators indicates a more complex and likely indirect mechanism of action. This technical guide provides an in-depth analysis of the inferred mechanism of action of this compound, drawing upon the well-established DAG-PKC signaling pathway and highlighting the critical differences imparted by its ether linkages. This paper will delve into the canonical pathway, present quantitative data from analogous compounds, detail relevant experimental protocols, and propose potential alternative mechanisms for this intriguing molecule.
The Canonical Diacylglycerol-PKC Signaling Pathway: The Established Paradigm
The primary signaling pathway for diacylglycerols (DAGs) involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis. This pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), yielding DAG and inositol 1,4,5-trisphosphate (IP3).
The generated sn-1,2-diacylglycerol acts as a crucial second messenger, recruiting PKC from the cytosol to the plasma membrane. The activation of conventional PKC isozymes is a multi-step process that also requires calcium ions (Ca2+), which are released from intracellular stores in response to IP3. The C2 domain of conventional PKCs binds to anionic phospholipids in the membrane in a Ca2+-dependent manner, while the C1 domain binds directly to DAG. This dual interaction anchors the enzyme to the membrane, leading to a conformational change that displaces an autoinhibitory pseudosubstrate from the catalytic site, thus activating the kinase. Novel PKC isoforms are activated by DAG without the requirement for Ca2+.
Figure 1: A diagram illustrating the canonical signaling pathway of diacylglycerol (DAG) leading to the activation of Protein Kinase C (PKC).
Structure-Activity Relationship of PKC Activators: The Critical Role of Ester Linkages
The activation of PKC by DAG is highly specific. Studies on DAG analogs have revealed that the sn-1,2 configuration is essential for activity. Furthermore, the nature of the acyl chains at the sn-1 and sn-2 positions influences the potency of PKC activation.
A crucial point of distinction for this compound is the presence of ether linkages instead of the ester linkages found in canonical DAG. Research into alkyl analogs of diacylglycerol has shown that the replacement of the ester bond, particularly at the sn-1 position, with an ether bond consistently leads to a significant loss of PKC-activating capacity. This suggests that the carbonyl group of the ester linkage is a key determinant for the interaction with and activation of PKC.
Inferred Mechanism of Action of this compound
Given the evidence that ether-linked DAG analogs are poor activators of PKC, it is highly probable that this compound does not function as a direct and potent activator of this enzyme. Its primary mechanism of action is therefore unlikely to mirror that of sn-1,2-diacylglycerol.
An alternative hypothesis is that this compound may act as a metabolic precursor, being converted into a more active signaling molecule within the cell. The metabolism of alkyl glyceryl ethers has been shown to involve various enzymatic pathways. It is plausible that this compound could be metabolized into other lipid species that may have their own distinct biological activities. However, there is currently a lack of direct experimental evidence to support this metabolic activation pathway for this specific molecule.
Quantitative Data on PKC Activation by Analogous Compounds
To provide a framework for understanding the potency of known PKC activators, the following table summarizes binding affinities and activation constants for a range of diacylglycerol analogs, phorbol esters, and DAG-lactones. It is important to note that no quantitative data for the direct activation of PKC by this compound has been found in the reviewed literature.
| Compound | PKC Isoform(s) | Parameter | Value | Reference(s) |
| Phorbol 12,13-dibutyrate (PDBu) | Pan-PKC | Ki | 1.9 nM | N/A |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Pan-PKC | EC50 | ~1-5 µM | N/A |
| Sotrastaurin (AEB071) | PKCα, PKCβ, PKCθ | Ki | 0.95 nM, 0.64 nM, 0.22 nM | [1] |
| Ro-31-8220 | Conventional PKCs | IC50 | 5-37 nM | [1] |
This table is for comparative purposes and highlights the high affinity of established PKC modulators. The lack of data for this compound underscores the need for direct investigation.
Experimental Protocols for Assessing PKC Activation
To facilitate further research into the potential effects of this compound and other lipid molecules on PKC activity, a generalized protocol for an in vitro PKC kinase assay is provided below.
In Vitro Protein Kinase C (PKC) Activity Assay using a Peptide Substrate
Objective: To measure the phosphotransferase activity of PKC in the presence of a test compound.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by PKC. The amount of incorporated radioactivity is proportional to the enzyme's activity.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., a peptide corresponding to the pseudosubstrate region with a serine residue for phosphorylation)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid activator solution (e.g., phosphatidylserine and diacylglycerol, or the test compound, sonicated to form vesicles)
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and either a known PKC activator (positive control), the test compound (e.g., this compound), or no activator (negative control) by sonication in an appropriate buffer.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper. The paper will bind the phosphorylated peptide.
-
Washing: Wash the P81 papers multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of PKC in the presence and absence of the test compound and controls.
Figure 2: A flowchart outlining the key steps in a typical in vitro Protein Kinase C (PKC) activity assay.
Conclusion
Future research should focus on exploring alternative mechanisms of action, such as its potential role as a metabolic precursor to other bioactive lipids. The experimental protocols detailed in this whitepaper provide a roadmap for directly testing the effects of this compound on PKC activity and for elucidating its true biological function. A definitive understanding of its mechanism of action will require further rigorous investigation.
References
The Solubility Profile of 2,3-Bis(hexadecyloxy)propan-1-ol: A Technical Guide for Researchers
An In-depth Analysis for Drug Development Professionals, Researchers, and Scientists on the Solubility of a Key Synthetic Glycerolipid
Introduction
2,3-Bis(hexadecyloxy)propan-1-ol, also known by its synonym 1,2-di-O-hexadecyl-rac-glycerol, is a synthetic dialkyl glycerol ether. Its structure, featuring two long hexadecyl (C16) alkyl chains linked by ether bonds to a glycerol backbone, imparts a significant hydrophobic character, making it a valuable component in various biochemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details common experimental protocols for solubility determination, and illustrates its relevance in biological signaling pathways. This information is critical for its effective use in drug delivery systems, such as liposomes, and in the formulation of lipid-based therapeutics.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its amphiphilic nature, with a polar hydroxyl head group and two nonpolar alkyl tails, dictates its solubility behavior, rendering it generally soluble in nonpolar organic solvents and poorly soluble in aqueous solutions.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data from product information sheets provides the following solubility values:
| Organic Solvent | Chemical Formula | Solubility (mg/mL) |
| Dimethylformamide (DMF) | C₃H₇NO | 20 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 5 |
| Ethanol | C₂H₅OH | 30 |
Note: The provided values are approximate and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.
Experimental Protocols for Solubility Determination
The determination of lipid solubility is a fundamental step in formulation development. Several well-established methods can be employed to ascertain the solubility of this compound in various organic solvents.
Shake-Flask Method
The shake-flask method is a conventional and widely used technique for determining equilibrium solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
The flask is agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Aliquots of the clear supernatant are carefully removed.
-
The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization.
Purity Analysis of 2,3-Bis(hexadecyloxy)propan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2,3-Bis(hexadecyloxy)propan-1-ol, a key diether lipid intermediate in the synthesis of more complex molecules for research and pharmaceutical applications. Given the absence of a standardized, dedicated purity analysis protocol for this specific compound in publicly available literature, this document outlines a robust analytical strategy based on established principles for lipid analysis, particularly for archaeal-type diether lipids.[1][2]
Introduction to this compound and Its Importance
This compound is a synthetic dialkylglycerol ether. Its structure, featuring two C16 alkyl chains linked by ether bonds to a glycerol backbone, mimics the core structure of lipids found in archaea.[3] This makes it a valuable building block in various fields:
-
Drug Delivery: As a component of liposomes and other lipid-based nanoparticles, its stability, conferred by the ether linkages, is advantageous for creating robust drug delivery systems.
-
Biophysical Research: It is used in the formation of model membranes and lipid bilayers to study membrane properties and protein-lipid interactions.[4][5]
-
Synthetic Chemistry: It serves as a precursor for the synthesis of complex lipids, including phospholipids and glycolipids.[6]
The purity of this compound is critical for these applications, as impurities can significantly alter the physicochemical properties of final formulations, impact biological activity, and introduce variability in experimental results.
Potential Impurities in this compound
Impurities can arise from the starting materials, side reactions during synthesis, or degradation. A thorough purity analysis should aim to identify and quantify these potential impurities.
Table 1: Potential Impurities and their Origin
| Impurity Class | Specific Example | Potential Origin |
| Starting Materials | 1-Hexadecanol | Incomplete reaction |
| Glycerol or protected glycerol derivatives | Incomplete reaction | |
| Reaction By-products | 1,3-Bis(hexadecyloxy)propan-2-ol (isomer) | Non-regioselective alkylation |
| 1-O-Hexadecyl-sn-glycerol (mono-alkylated) | Incomplete second alkylation[7][8][9] | |
| Tris(hexadecyloxy)propane | Over-alkylation | |
| Degradation Products | Aldehydes, carboxylic acids | Oxidative degradation of alkyl chains |
Analytical Methodologies for Purity Assessment
A multi-pronged approach combining chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.[10]
Chromatographic Techniques
Chromatography is essential for separating the main compound from its impurities.[11]
3.1.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for initial purity assessment and for monitoring the progress of purification.
Experimental Protocol: Thin-Layer Chromatography
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve the sample in chloroform or dichloromethane at a concentration of 1-5 mg/mL.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Application: Spot a small volume (1-5 µL) of the sample solution onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization:
-
Examine the plate under UV light (254 nm) if any of the compounds are UV-active.
-
Stain the plate using a suitable reagent such as potassium permanganate, phosphomolybdic acid, or iodine vapor to visualize the lipid spots.
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots indicates impurities.
3.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers superior resolution and quantification capabilities compared to TLC. A normal-phase HPLC method is generally suitable for separating lipids of varying polarity.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Silica or Diol, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Hexane and Isopropanol/Ethyl Acetate |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
Experimental Protocol: HPLC with ELSD/CAD
-
Sample Preparation: Prepare a standard solution of the reference compound and a sample solution in the initial mobile phase (e.g., hexane) at a known concentration (e.g., 1 mg/mL).
-
System Setup: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample and standard solutions.
-
Data Acquisition: Record the chromatograms.
-
Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Integrate the areas of all peaks to determine the percentage purity.
Spectroscopic Techniques
Spectroscopic methods provide structural information and are crucial for confirming the identity of the main compound and identifying unknown impurities.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to detect and quantify impurities with different chemical structures.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Confirm the presence of signals corresponding to the glycerol backbone protons, the ether-linked methylene protons, the long alkyl chain methylene protons, and the terminal methyl protons. The integration of these signals should be consistent with the structure. Impurities like residual starting materials or by-products will have distinct signals.
-
¹³C NMR: Verify the chemical shifts of all carbon atoms in the molecule.
-
Table 3: Expected ¹H NMR Chemical Shifts in CDCl₃
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (alkyl chain) | ~0.88 | t | 6H |
| -(CH₂)₁₃- (alkyl chain) | ~1.25 | m | 52H |
| -O-CH₂-CH₂- (alkyl chain) | ~1.57 | p | 4H |
| -O-CH₂- (alkyl chain) | ~3.40-3.65 | m | 8H |
| -CH(OH)- | ~3.85 | m | 1H |
| -CH₂OH | ~3.70 | d | 2H |
3.2.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can be coupled with chromatography (GC-MS or LC-MS) to identify impurities.[10]
Experimental Protocol: Mass Spectrometry
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer: Employ a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass determination.
-
Analysis: Look for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The accurate mass measurement can be used to confirm the elemental composition. Impurities will appear as ions with different mass-to-charge ratios.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the purification and purity analysis of this compound.
Caption: Logical flow of the HPLC-based purity assessment.
Conclusion
The purity of this compound is paramount for its successful application in research and development. A comprehensive analytical strategy employing a combination of chromatographic (TLC, HPLC) and spectroscopic (NMR, MS) techniques is essential for ensuring the identity, purity, and quality of this important lipid. The protocols and workflows outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the purity of this compound.
References
- 1. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering archaeal membrane‐spanning lipid GDGT biosynthesis in bacteria: Implications for early life membrane transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Specific DNA duplex formation at an artificial lipid bilayer: fluorescence microscopy after Sybr Green I staining [beilstein-journals.org]
- 6. WO2022046631A1 - Phospholipid compounds and uses thereof - Google Patents [patents.google.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. NP-MRD: Showing NP-Card for chimyl alcohol (NP0159462) [np-mrd.org]
- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANALYSIS OF LIPIDS [people.umass.edu]
An In-depth Technical Guide to the Thermotropic Phase Behavior of Dialkyl Glycerol Lipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermotropic phase behavior of dialkyl glycerol lipids. It delves into the fundamental principles governing their phase transitions, the key factors influencing this behavior, and the primary experimental techniques used for their characterization. Detailed experimental protocols, quantitative data, and visual diagrams are included to support researchers in this field.
Introduction to Dialkyl Glycerol Lipids
Dialkyl glycerol lipids are a class of lipids characterized by two alkyl chains linked to a glycerol backbone via ether bonds. This ether linkage, in contrast to the ester linkage found in the more common diacyl glycerol lipids, confers unique physicochemical properties, including enhanced chemical stability against hydrolysis. These lipids are found in the cell membranes of certain organisms, particularly extremophiles, where their stability is advantageous.[1] Understanding their thermotropic phase behavior—how their physical state changes with temperature—is crucial for applications in drug delivery, model membrane studies, and bionanotechnology.
Fundamentals of Thermotropic Phase Behavior
The phase behavior of lipid bilayers is primarily governed by the balance of attractive van der Waals interactions between the hydrophobic alkyl chains and the hydration and interactions of the polar headgroups.[2] As temperature changes, these lipids can transition between several distinct phases:
-
Lamellar Gel Phase (Lβ): At low temperatures, the alkyl chains are tightly packed in an ordered, all-trans conformation, resulting in a solid-like, rigid bilayer.[3]
-
Ripple Phase (Pβ'): In some lipids like certain phosphatidylcholines, an intermediate "ripple" phase is observed between the gel and liquid-crystalline phases.[4]
-
Lamellar Liquid-Crystalline Phase (Lα): Above the main phase transition temperature (Tm), the alkyl chains "melt" and become disordered with an increase in gauche conformers. This results in a fluid-like state where lipids can diffuse laterally within the bilayer.[2][4]
-
Non-Bilayer Phases (e.g., Inverted Hexagonal, HII): Due to their molecular geometry, some dialkyl glycerol lipids have a propensity to form non-lamellar structures, such as the inverted hexagonal (HII) phase, at higher temperatures or specific hydration levels.[5] This is particularly relevant for lipids with smaller headgroups.
The transition from the gel to the liquid-crystalline state is a first-order phase transition characterized by a specific melting temperature (Tm) and an associated enthalpy change (ΔH).[4]
Factors Influencing Phase Behavior
Several molecular features of dialkyl glycerol lipids significantly influence their thermotropic phase behavior:
-
Alkyl Chain Length: The main transition temperature (Tm) increases with the length of the alkyl chains.[2] Longer chains lead to stronger van der Waals interactions, which require more energy to overcome.[2]
-
Headgroup Structure: The size, charge, and hydrogen-bonding capacity of the polar headgroup affect the packing of the lipids and the hydration of the bilayer surface. Small headgroups can promote the formation of non-bilayer phases.[6]
-
Ether Linkage: The ether linkage in dialkyl lipids, compared to the ester linkage in diacyl lipids, can lead to differences in interfacial hydration and packing, which in turn affects phase transition temperatures and the stability of different phases.[1]
Quantitative Data on Phase Transitions
The following tables summarize key quantitative data for the phase transitions of representative dialkyl and diacyl glycerol lipids. This data is critical for comparing the behavior of different lipid species and for designing lipid-based formulations.
Table 1: Main Phase Transition Temperatures (Tm) of Saturated Dialkyl and Diacyl Phosphatidylcholines
| Lipid (Saturated) | Number of Carbons | Linkage | Tm (°C) |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14 | Diacyl | 24 |
| 1,2-di-O-myristoyl-3-N,N,N-trimethylaminopropane (DM-TAP) | 14 | Dialkyl | 38.4[6] |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16 | Diacyl | 41 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 18 | Diacyl | 55 |
Note: Data for diacyl lipids is provided for comparison and is widely available from sources like Avanti Polar Lipids.[7] The Tm for the dialkyl lipid DM-TAP is notably different from its diacyl counterpart.
Table 2: Thermodynamic Parameters for the Main Phase Transition of Dipalmitoylphosphatidylcholine (DPPC)
| Parameter | Value |
| Transition Temperature (Tm) | 41.4 °C |
| Enthalpy of Transition (ΔH) | ~35 kJ/mol[4] |
| Transition Width (at half-height) | < 0.5 °C (for pure systems) |
Note: The transition width is a measure of the cooperativity of the transition. Broader transitions can indicate impurities or complex lipid mixtures.[8]
Experimental Protocols
Characterizing the thermotropic phase behavior of dialkyl glycerol lipids requires a combination of biophysical techniques. Below are detailed methodologies for the key experiments.
Sample Preparation: Lipid Vesicle Formation
The most common method for preparing hydrated lipid samples for biophysical analysis is the thin-film hydration followed by extrusion.[9][10] This produces unilamellar vesicles of a defined size.
Protocol: Thin-Film Hydration and Extrusion [11][12][13]
-
Lipid Film Formation:
-
Dissolve the desired amount of dialkyl glycerol lipid in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The water bath should be set to a temperature above the lipid's phase transition temperature.
-
Place the flask under high vacuum for several hours to overnight to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., PBS, HEPES) to the flask. The volume is chosen to achieve the desired final lipid concentration.
-
Hydrate the lipid film by agitating the flask at a temperature above the lipid's Tm. This can be done by gentle shaking or vortexing. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional):
-
To enhance encapsulation efficiency and lamellarity, subject the MLV suspension to several (e.g., 5-7) freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.[11]
-
-
Extrusion:
-
To produce large unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
The extrusion should be performed at a temperature above the lipid's Tm using a mini-extruder.
-
Pass the lipid suspension through the membrane an odd number of times (e.g., 11-21 passes) to ensure a homogenous sample.[11]
-
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for determining the temperature and enthalpy of phase transitions.[14][15] It measures the heat flow difference between a sample and a reference as a function of temperature.[16]
Protocol: DSC Analysis of Lipid Vesicles [8][17]
-
Sample Preparation: Prepare a concentrated suspension of lipid vesicles (MLVs or LUVs) as described above.
-
Instrument Setup:
-
Use a high-sensitivity differential scanning calorimeter.
-
Place a precise volume of the lipid suspension into the sample pan and an equal volume of the corresponding buffer into the reference pan. Seal the pans hermetically.
-
-
Data Acquisition:
-
Equilibrate the sample at a temperature well below the expected transition temperature.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition(s) of interest.
-
Typically, an initial heating scan is performed, followed by a cooling scan and a second heating scan to ensure reproducibility and to erase the thermal history of the sample.
-
-
Data Analysis:
-
The phase transition temperature (Tm) is determined from the peak maximum of the endothermic transition.
-
The calorimetric enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
The cooperativity of the transition is assessed by the width of the peak at half-height (ΔT1/2).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on the conformational order of the lipid alkyl chains by monitoring the vibrational frequencies of specific chemical groups.[18][19]
Protocol: Temperature-Dependent FTIR Analysis [20]
-
Sample Preparation: A small aliquot of the concentrated lipid vesicle suspension is placed between two CaF2 or BaF2 windows separated by a thin spacer.
-
Instrument Setup:
-
Place the sample holder in a temperature-controlled cell within the FTIR spectrometer.
-
Acquire spectra over a range of temperatures, allowing the sample to equilibrate at each temperature before measurement.
-
-
Data Acquisition:
-
Collect spectra in the mid-infrared range (e.g., 4000-1000 cm⁻¹).[19]
-
Pay particular attention to the C-H stretching vibration bands of the methylene groups (~2850 cm⁻¹ and ~2920 cm⁻¹), as their peak positions are sensitive to the conformational state (trans vs. gauche) of the alkyl chains.
-
-
Data Analysis:
-
Plot the wavenumber of the symmetric methylene stretching band (νs(CH2)) as a function of temperature.
-
A sharp, sigmoidal change in the peak position indicates the gel-to-liquid crystalline phase transition. The midpoint of this transition corresponds to the Tm.
-
X-Ray Diffraction (XRD)
XRD is used to determine the structural organization of the lipid phases, such as the lamellar repeat distance (d-spacing) and the packing of the alkyl chains.[21][22]
Protocol: Small-Angle and Wide-Angle X-Ray Scattering (SAXS/WAXS) [23][24]
-
Sample Preparation: A concentrated, hydrated lipid sample is loaded into a thin-walled glass capillary tube and sealed.
-
Instrument Setup:
-
Mount the capillary in a temperature-controlled sample holder on the XRD instrument.
-
Use a focused X-ray beam (often from a synchrotron source for higher resolution and flux).
-
-
Data Acquisition:
-
Collect diffraction patterns at various temperatures, both below and above the phase transition.
-
SAXS (Small-Angle X-ray Scattering): The low-angle region provides information about the long-range order, such as the lamellar repeat distance. For a lamellar phase, a series of Bragg peaks at positions q, 2q, 3q, etc., is expected.
-
WAXS (Wide-Angle X-ray Scattering): The wide-angle region reveals information about the short-range order, specifically the packing of the alkyl chains. A sharp peak around 4.1-4.2 Å indicates ordered, tightly packed chains (gel phase), while a broad, diffuse peak around 4.5 Å is characteristic of disordered chains (liquid-crystalline phase).
-
-
Data Analysis:
-
From the positions of the SAXS peaks, calculate the lamellar d-spacing.
-
Analyze the WAXS patterns to confirm the phase state (gel or liquid-crystalline) at each temperature.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of dialkyl glycerol lipid phase behavior.
References
- 1. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 5. Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl- beta-D-glucopyranosyl)-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thermotropic phase behavior of cationic lipids: calorimetric, infrared spectroscopic and X-ray diffraction studies of lipid bilayer membranes composed of 1,2-di-O-myristoyl-3-N,N,N-trimethylaminopropane (DM-TAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. ucm.es [ucm.es]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 23. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.1. X-ray diffraction [bio-protocol.org]
The Unseen Shield: An In-depth Technical Guide to the Role of Ether Linkages in Lipid Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipids are fundamental to cellular structure and function, yet not all lipids are created equal. The nature of the chemical bond linking the fatty acid chains to the glycerol backbone—either an ester or an ether linkage—profoundly influences the stability and biological activity of the lipid molecule. This technical guide provides a comprehensive examination of the role of ether linkages in enhancing lipid stability, a critical factor in cellular resilience, signaling, and the development of robust lipid-based drug delivery systems. Through a detailed review of chemical, thermal, and enzymatic stability, this document elucidates the molecular advantages conferred by the ether bond, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction: The Significance of the Ether Linkage
Glycerolipids, the most common type of lipids, are characterized by a glycerol backbone. In the majority of lipids found in eukaryotes and bacteria, fatty acids are attached to this backbone via ester bonds. However, a significant class of lipids, known as ether lipids, possesses one or more fatty acids linked by an ether bond. These are not merely structural analogs but lipids with distinct physicochemical properties and biological roles.
Ether lipids are prominently found in the cell membranes of archaea, organisms renowned for their ability to thrive in extreme environments, which speaks to the inherent stability of these molecules.[1] In mammals, ether lipids, including plasmalogens, constitute a significant portion of the phospholipids in certain tissues like the brain, heart, and immune cells, where they play vital roles in membrane structure, signal transduction, and protection against oxidative stress.[2][3] Understanding the superior stability of ether-linked lipids is paramount for researchers in fields ranging from evolutionary biology to drug development, where lipid stability is a key determinant of therapeutic efficacy and shelf-life.
Comparative Stability of Ether vs. Ester Lipids
The substitution of an ester linkage with an ether linkage imparts a remarkable increase in the stability of the lipid molecule against various degradative forces.
Chemical Stability
The ether bond (C-O-C) is inherently more chemically robust than the ester bond (O-C=O). The carbonyl group in the ester linkage is susceptible to nucleophilic attack, making ester lipids prone to hydrolysis under both acidic and basic conditions. In contrast, the ether linkage lacks this electrophilic carbon, rendering it significantly more resistant to chemical cleavage. This enhanced chemical stability is a key reason for the prevalence of ether lipids in archaea inhabiting environments of extreme pH.[1]
Thermal Stability
Ether-linked lipids exhibit greater stability at high temperatures compared to their ester-linked counterparts. This is attributed to the higher energy required to break the C-O bond of an ether compared to the O-C=O bond of an ester. Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties of lipids.
Table 1: Thermal Properties of Ether vs. Ester Lipids
| Lipid | Linkage | Main Phase Transition Temperature (Tm) (°C) | Reference(s) |
| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | Ester | ~41.5 | [4] |
| DHPC (1,2-dihexadecyl-sn-glycero-3-phosphocholine) | Ether | Similar to DPPC, with slight differences | [4] |
| Tetraether Lipids (from Sulfolobus acidocaldarius) | Ether | Stable up to at least 80°C | [5] |
Note: While the main transition temperatures of simple diether and diester lipids like DHPC and DPPC are similar, the overall stability of membranes, especially those containing complex tetraether lipids, is significantly enhanced at elevated temperatures.
Enzymatic Stability
Ether lipids are significantly more resistant to enzymatic degradation by phospholipases and lipases, which are enzymes that specifically hydrolyze ester bonds.[6] This resistance is crucial in biological systems where enzymatic activity is tightly regulated. For instance, the stability of ether lipids against phospholipase A2 (PLA2) has implications for inflammatory responses and the generation of lipid second messengers.
Impact on Membrane Properties and Function
The structural differences between ether and ester lipids translate into distinct membrane characteristics.
Membrane Packing and Fluidity
The absence of the carbonyl oxygen in the ether linkage allows for closer packing of the lipid acyl chains, leading to a more ordered and less fluid membrane.[7] This tighter packing contributes to the reduced permeability of membranes composed of ether lipids.
Permeability
Membranes enriched with ether lipids exhibit lower permeability to water and small solutes. This is a direct consequence of the denser packing of the lipid chains. The carboxyfluorescein leakage assay is a common method to assess membrane permeability.
Table 2: Comparative Permeability of Ether vs. Ester Lipid Bilayers
| Lipid | Linkage | Water Permeability (Pf) (cm/s) | Temperature (°C) | Reference(s) |
| DPPC | Ester | 0.027 | 50 | [8][9] |
| DHPC | Ether | 0.022 | 48 | [8][9] |
Biological Roles and Signaling Pathways
The stability and unique structure of ether lipids underpin their involvement in critical biological processes.
Ether Lipid Biosynthesis
The synthesis of ether lipids is a multi-step process that initiates in the peroxisome and is completed in the endoplasmic reticulum.[4] This pathway is distinct from the synthesis of ester lipids and involves key enzymes such as glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS).
Platelet-Activating Factor (PAF) Signaling
Platelet-Activating Factor (PAF) is a potent ether lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[10][11] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).
Implications for Drug Development
The exceptional stability of ether lipids makes them highly attractive for applications in drug delivery. Liposomes and other lipid-based nanoparticles formulated with ether lipids can exhibit longer circulation times, reduced drug leakage, and enhanced resistance to enzymatic degradation in vivo. Furthermore, synthetic ether lipid analogs are being investigated as therapeutic agents themselves, particularly in oncology, due to their ability to modulate signaling pathways and induce apoptosis in cancer cells.
Experimental Protocols
Preparation of Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method.[12][13][14][15][16]
Materials:
-
Desired lipid(s) (e.g., DPPC, DHPC) in chloroform
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Round-bottom flask
-
Rotary evaporator or nitrogen stream
-
Water bath
-
Heating block for extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the dried lipid film.
-
Hydrate the lipid film by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature (Tm) for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional):
-
To increase encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately freezing in liquid nitrogen and thawing in a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Pre-heat the extruder's heating block to a temperature above the lipid's Tm.
-
Load the MLV suspension into one of the syringes and place it in the extruder.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).
-
-
Characterization:
-
The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).
-
Liposome Stability Assessment using Carboxyfluorescein Leakage Assay
This assay measures the integrity of liposomes by monitoring the leakage of an encapsulated fluorescent dye.[17][18][19][20]
Materials:
-
Liposome suspension prepared with encapsulated 5(6)-carboxyfluorescein (CF)
-
Assay buffer (same as the external buffer for the liposomes)
-
Triton X-100 solution (e.g., 10% v/v)
-
Fluorometer with appropriate excitation and emission filters (Ex/Em ~492/517 nm)
-
96-well plate or cuvettes
Procedure:
-
Preparation of CF-loaded Liposomes:
-
Prepare liposomes as described in Protocol 6.1, using a hydration buffer containing 50-100 mM CF.
-
Remove the unencapsulated CF by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis, using the assay buffer as the eluent.
-
-
Leakage Measurement:
-
Dilute the CF-loaded liposome suspension in the assay buffer to a suitable concentration in a 96-well plate or cuvette.
-
Monitor the fluorescence intensity (F) over time at a constant temperature. An increase in fluorescence indicates leakage of CF from the liposomes.
-
-
Determination of Maximum Leakage:
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1-0.5% to completely lyse the liposomes and release all the encapsulated CF.
-
Measure the maximum fluorescence intensity (F_max).
-
-
Calculation of Percent Leakage:
-
The percentage of CF leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
-
Analysis of Lipid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of fatty acid composition of lipids after conversion to fatty acid methyl esters (FAMEs).[2][6][7][16][18][20][21][22]
Materials:
-
Lipid sample
-
Internal standard (e.g., heptadecanoic acid)
-
Chloroform/methanol mixture (2:1, v/v)
-
Methanolic HCl or BF3-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., FAMEWAX)
Procedure:
-
Lipid Extraction:
-
Extract the lipids from the sample using a chloroform/methanol mixture (e.g., Folch method).
-
-
Transesterification to FAMEs:
-
Dry the lipid extract under a stream of nitrogen.
-
Add methanolic HCl or BF3-methanol and heat at a specific temperature (e.g., 85°C) for a defined time to convert the fatty acids to their methyl esters.
-
-
Extraction of FAMEs:
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS system.
-
Separate the FAMEs on the capillary column using an appropriate temperature program.
-
Identify the individual FAMEs based on their retention times and mass spectra by comparison with known standards.
-
Quantify the FAMEs by integrating the peak areas and comparing them to the internal standard.
-
Conclusion
The presence of an ether linkage in glycerolipids confers a significant stability advantage over the more common ester linkage. This enhanced resistance to chemical, thermal, and enzymatic degradation has profound implications for the structure and function of biological membranes, particularly in organisms inhabiting extreme environments. In mammals, ether lipids play crucial roles in cellular signaling and protection against oxidative stress. For drug development professionals, the superior stability of ether lipids offers a promising avenue for the design of more robust and effective lipid-based drug delivery systems. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers investigating the multifaceted roles of these remarkable lipids.
References
- 1. Ether lipid - Wikipedia [en.wikipedia.org]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to use stop-flow measurement techniques to obtain information about membrane transport kinetics? - An overview and experimental recommendations for a successful evaluation of cell permeabilities [bionity.com]
- 4. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. 2.6. Dynamic light scattering measurement (DLS) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 12. avantiresearch.com [avantiresearch.com]
- 13. sterlitech.com [sterlitech.com]
- 14. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 15. tf7.org [tf7.org]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biologic.net [biologic.net]
- 18. shimadzu.com [shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. restek.com [restek.com]
- 21. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,3-Bis(hexadecyloxy)propan-1-ol in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The efficacy of these delivery systems is highly dependent on the composition of the lipid mixture, which typically includes an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a neutral "helper" lipid. 2,3-Bis(hexadecyloxy)propan-1-ol is a dialkyl ether lipid that can be explored as a structural or helper lipid in LNP formulations. Its ether linkages, in contrast to the ester linkages found in many phospholipids, may offer increased stability against chemical and enzymatic degradation. The dual hexadecyl chains contribute to the hydrophobic core of the nanoparticle, influencing its structure and rigidity.
These application notes provide a comprehensive overview and experimental protocols for the incorporation of this compound into LNP formulations for research and development purposes.
Physicochemical Properties and Role in LNP Formulation
While specific experimental data for this compound in LNP formulations is not extensively documented in publicly available literature, its structural characteristics suggest a role as a helper lipid, analogous to phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H72O3 | [1] |
| Molecular Weight | 540.9 g/mol | [1] |
| IUPAC Name | 2,3-dihexadecoxypropan-1-ol | [1] |
| Predicted Role in LNPs | Helper/Structural Lipid | Inferred from structure |
The two long alkyl chains of this compound contribute to the lipid bilayer structure of the LNP, while the polar propan-1-ol headgroup is oriented towards the aqueous phase. As a helper lipid, it is expected to stabilize the LNP structure, facilitate the encapsulation of the nucleic acid payload, and potentially influence the efficiency of endosomal escape upon cellular uptake.[2] The ether linkages may enhance the stability of the formulated LNPs during storage and in biological environments.
Experimental Protocols
The following protocols are provided as a starting point for the formulation and characterization of LNPs incorporating this compound. Optimization of lipid ratios and formulation parameters will be necessary for specific applications.
Protocol 1: Preparation of Lipid Stock Solutions
-
Materials :
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
This compound
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
Ethanol (anhydrous, USP grade)
-
RNase-free microcentrifuge tubes
-
Vortex mixer
-
-
Procedure :
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in ethanol. For example:
-
Ionizable Lipid: 50 mg/mL
-
This compound: 20 mg/mL
-
Cholesterol: 20 mg/mL
-
PEGylated Lipid: 50 mg/mL
-
-
Vortex each solution until the lipids are completely dissolved. Gentle heating (up to 60°C) may be required for complete solubilization, particularly for cholesterol.[3]
-
Store the lipid stock solutions at -20°C.
-
Protocol 2: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing.
-
Materials :
-
Lipid stock solutions (from Protocol 1)
-
Nucleic acid (e.g., mRNA) in an appropriate aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure :
-
Prepare the Lipid Mixture (Organic Phase) :
-
In an RNase-free tube, combine the lipid stock solutions to achieve a desired molar ratio. A suggested starting molar ratio is: Ionizable Lipid / this compound / Cholesterol / PEGylated Lipid = 50:10:38.5:1.5.
-
Add ethanol to the lipid mixture to achieve the desired final lipid concentration for formulation.
-
-
Prepare the Nucleic Acid Solution (Aqueous Phase) :
-
Dilute the nucleic acid stock in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing :
-
Load the lipid mixture and the nucleic acid solution into separate syringes for the microfluidic system.
-
Set the flow rate ratio (aqueous:organic) to 3:1.
-
Set the total flow rate according to the manufacturer's instructions (e.g., 12 mL/min).
-
Initiate the mixing process to generate the LNP dispersion.
-
-
Purification :
-
Immediately after formulation, dilute the LNP dispersion with PBS.
-
Transfer the diluted LNP solution to a pre-soaked dialysis cassette.
-
Dialyze against PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and non-encapsulated nucleic acid.
-
-
Sterilization and Storage :
-
Recover the dialyzed LNPs and filter through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C.
-
-
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 2. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for 2,3-Bis(hexadecyloxy)propan-1-ol in Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Bis(hexadecyloxy)propan-1-ol is a synthetic diether lipid that holds significant promise as a key component in non-viral gene delivery systems. Its structure, featuring a glycerol backbone with two long hexadecyl ether chains, provides a stable hydrophobic anchor for the formation of liposomes and lipid nanoparticles (LNPs). The ether linkages offer enhanced chemical stability against degradation compared to ester-linked lipids, a desirable attribute for in vitro and in vivo applications. The terminal hydroxyl group offers a potential site for further modification, allowing for the attachment of targeting ligands or polyethylene glycol (PEG) for improved circulation times.
These application notes provide an overview of the utility of this compound in gene delivery, including its role in the formulation of cationic liposomes and lipid nanoparticles. Detailed protocols for the preparation of gene delivery vehicles and subsequent cell transfection are also presented.
Principle of Action
In gene delivery formulations, this compound typically serves as a neutral helper lipid. When combined with a cationic lipid, it contributes to the structural integrity and stability of the liposome or LNP. The cationic lipid provides the positive charge necessary to complex with negatively charged nucleic acids (DNA or RNA) through electrostatic interactions. The resulting lipid-nucleic acid complex, or lipoplex, facilitates the entry of the genetic material into cells via endocytosis. Once inside the cell, the lipoplex must escape the endosome to release its genetic cargo into the cytoplasm (for RNA) or nucleus (for DNA) to be expressed. The physicochemical properties of the lipid formulation, including the nature of the helper lipid, are critical for efficient endosomal escape and subsequent gene expression.
Data Presentation
The following tables summarize typical quantitative data obtained from in vitro gene transfection experiments using formulations containing diether lipids structurally similar to this compound. These values are illustrative and will vary depending on the specific cationic lipid used, the cell type, the nucleic acid cargo, and the formulation parameters.
Table 1: Physicochemical Properties of Gene Delivery Formulations
| Formulation (Lipid Composition) | Cationic Lipid:Helper Lipid:Cholesterol (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Formulation A | Cationic Diether Lipid A : this compound | 1:1 | 180 ± 15 | 0.15 ± 0.05 |
| Formulation B | Cationic Diether Lipid A : this compound : Cholesterol | 1:1:1 | 150 ± 20 | 0.20 ± 0.07 |
| Formulation C | Cationic Diether Lipid B : this compound | 1:1 | 210 ± 25 | 0.18 ± 0.06 |
| Formulation D | Cationic Diether Lipid B : this compound : Cholesterol | 1:1:1 | 165 ± 18 | 0.22 ± 0.08 |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Formulation | Cell Line | N/P Ratio* | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (% of control) |
| Formulation A | HEK293 | 4:1 | 65 ± 5 | 85 ± 7 |
| Formulation B | HEK293 | 4:1 | 75 ± 6 | 90 ± 5 |
| Formulation C | HeLa | 6:1 | 50 ± 8 | 80 ± 9 |
| Formulation D | HeLa | 6:1 | 60 ± 7 | 88 ± 6 |
| Lipofectamine™ 2000 (Control) | HEK293 | N/A | 80 ± 4 | 70 ± 10 |
| Lipofectamine™ 2000 (Control) | HeLa | N/A | 70 ± 5 | 65 ± 12 |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of cationic liposomes containing this compound as a helper lipid.
Materials:
-
Cationic lipid (e.g., a proprietary or commercially available cationic diether lipid)
-
This compound
-
Cholesterol (optional)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. In a clean round-bottom flask, dissolve the cationic lipid, this compound, and cholesterol (if used) in chloroform at the desired molar ratio (e.g., 1:1 or 1:1:1). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37-45 °C) to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
Hydration: a. Hydrate the lipid film with a pre-warmed (to the same temperature as evaporation) sterile, nuclease-free buffer by gentle rotation of the flask. The volume of the buffer will determine the final lipid concentration. b. Continue the hydration for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes clear. b. Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. The liposomes are now ready for complexation with nucleic acids.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines a general procedure for transfecting adherent mammalian cells using the prepared cationic liposomes.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Plasmid DNA (pDNA) or messenger RNA (mRNA) encoding the gene of interest
-
Prepared cationic liposomes
-
Multi-well cell culture plates (e.g., 24-well plate)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection. b. Incubate the cells overnight at 37 °C in a humidified atmosphere with 5% CO₂.
-
Formation of Lipoplexes: a. For each transfection well, prepare two sterile microcentrifuge tubes. b. In the first tube, dilute the desired amount of nucleic acid (e.g., 0.5 µg of pDNA for a 24-well plate) in serum-free medium to a final volume of 50 µL. c. In the second tube, dilute the appropriate amount of the cationic liposome suspension in serum-free medium to a final volume of 50 µL. The optimal lipid-to-nucleic acid ratio (N/P ratio) should be determined empirically. d. Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting. e. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
Transfection: a. Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). b. Add fresh, serum-free or complete medium (depending on the cell type and lipid formulation) to each well. c. Add the 100 µL of the lipoplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the complexes. e. Incubate the cells at 37 °C in a CO₂ incubator.
-
Post-Transfection: a. After 4-6 hours of incubation, the medium containing the lipoplexes can be replaced with fresh, complete growth medium. b. Continue to incubate the cells for 24-72 hours. c. Analyze the cells for gene expression (e.g., by fluorescence microscopy for a fluorescent reporter gene, or by qPCR or Western blot for other genes of interest). d. Assess cell viability using a suitable assay (e.g., MTT assay).
Visualizations
Application Notes and Protocols for Preparing Liposomes with 2,3-Bis(hexadecyloxy)propan-1-ol
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic agents make them ideal candidates for drug delivery systems. A key challenge in liposome formulation is ensuring stability. The use of synthetic lipids with ether linkages, such as 2,3-Bis(hexadecyloxy)propan-1-ol (also known as 1,2-O-Dihexadecyl-rac-glycerol), in place of or in combination with conventional ester-linked phospholipids can significantly enhance the stability of the resulting liposomes.[1] The ether bonds are resistant to hydrolysis by phospholipases and can withstand harsher conditions, such as extreme pH, making these liposomes, often referred to as archaeosomes, particularly robust for various delivery applications.[1]
This document provides a detailed protocol for the preparation of stable liposomes incorporating this compound using the thin-film hydration method followed by extrusion. It also includes protocols for the characterization of the resulting vesicles.
Materials and Equipment
Materials:
-
This compound (1,2-O-Dihexadecyl-rac-glycerol)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
(Optional) Model hydrophilic drug (e.g., carboxyfluorescein)
-
(Optional) Model lipophilic drug
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Vortex mixer
-
Bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer (for encapsulation efficiency determination)
-
Transmission Electron Microscope (TEM) (for morphological analysis)
-
Syringes (gas-tight)
-
Glass vials
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a widely used and effective technique for liposome formulation.[2][3][4]
-
Lipid Dissolution:
-
Accurately weigh the desired amounts of this compound, DPPC, and cholesterol. A common starting molar ratio for stable liposomes is a mixture of the diether lipid with a standard phospholipid and cholesterol.[5]
-
Dissolve the lipids in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask. Ensure complete dissolution to form a clear solution. The total lipid concentration is typically in the range of 10-20 mg/mL of the organic solvent.
-
If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[6]
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without causing lipid degradation (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This process should result in the formation of a thin, uniform lipid film on the inner surface of the flask.[2]
-
Once the film appears dry, continue to keep the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer (e.g., PBS pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid mixture. For DPPC-containing formulations, this is typically above 41°C (e.g., 50-60°C).
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.[6]
-
Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). The hydration process should be carried out for about 1 hour.
-
Protocol 2: Liposome Sizing by Extrusion
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assembly of the Extruder:
-
Assemble the liposome extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.
-
-
Extrusion Process:
-
Draw the MLV suspension into a gas-tight syringe.
-
Pass the suspension through the extruder to another syringe.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome suspension is collected from the opposite side of the initial loading. This helps to ensure a more homogenous sample.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, the stability should be assessed.
-
Protocol 3: Characterization of Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
The PDI value indicates the width of the size distribution; a value below 0.3 is generally considered acceptable for drug delivery applications.
2. Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).
-
Measure the zeta potential using the DLS instrument equipped with an electrode.
-
The zeta potential provides an indication of the surface charge of the liposomes, which is a key factor in their stability (a higher absolute value generally indicates greater stability against aggregation).
3. Encapsulation Efficiency (EE%) Determination:
-
For Hydrophilic Drugs:
-
Separate the liposomes from the unencapsulated drug using methods such as dialysis, gel filtration (e.g., Sephadex G-50 column), or centrifugation.
-
Disrupt the liposomes by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry for a chromophoric drug).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
-
For Lipophilic Drugs:
-
The determination is similar, but the unencapsulated drug might need to be removed by methods like centrifugation of the liposome suspension followed by washing.
-
The amount of encapsulated drug is then determined after disrupting the liposomes.
-
4. Morphological Analysis:
-
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
-
A drop of the diluted liposome suspension is placed on a TEM grid, negatively stained (e.g., with uranyl acetate or phosphotungstic acid), and allowed to dry before imaging.
-
TEM images can confirm the formation of spherical vesicles and provide information on their size and lamellarity.
Data Presentation
| Formulation (Molar Ratio) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Diether Lipid:DPPC:Chol (Hypothetical) | 100 - 200 | < 0.3 | -15 to -50 (if no charged lipids are included) | 20 - 40 (for hydrophilic drugs, passive loading) |
| Tetraether Lipid:Phospholipon 100H (5:5) | ~100 | ~0.2 | ~ -30 | ~23 |
| Tetraether Lipid:Phospholipon 100H (7:3) | ~107 | ~0.2 | ~ -40 | ~20 |
Note: The data for tetraether lipid formulations is included for comparative purposes to illustrate the characteristics of stable ether lipid liposomes.[7] Encapsulation efficiency is highly dependent on the drug and the encapsulation method.[8]
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of liposomes using the thin-film hydration and extrusion method.
References
- 1. mdpi.com [mdpi.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of 2,3-Bis(hexadecyloxy)propan-1-ol based Lipid Nanoparticles with Helper Lipids
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids such as mRNA and siRNA. The efficacy of these delivery systems is highly dependent on their composition. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a PEGylated lipid, and helper lipids, which commonly include a phospholipid and cholesterol.[1] This application note details the formulation of LNPs using 2,3-Bis(hexadecyloxy)propan-1-ol as a core structural lipid, in combination with the helper lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol.
This compound, also known as 1,2-O-Dihexadecyl-rac-glycerol, is a saturated dialkyl glyceryl ether that can serve as a key structural component in liposomal formulations, contributing to the stability and delivery characteristics of the nanoparticles.[1][2] The inclusion of DOPE, a cone-shaped lipid, can facilitate the endosomal escape of the payload by promoting the formation of non-bilayer hexagonal (HII) phases.[3] Cholesterol is incorporated to enhance membrane rigidity and stability, filling the gaps between other lipid molecules and thereby improving the integrity of the nanoparticles.[3]
This document provides a detailed protocol for the formulation of these LNPs using a microfluidic mixing technique and outlines methods for their characterization.
Materials and Methods
Materials
-
This compound (CAS: 13071-60-8)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
An appropriate ionizable cationic lipid (e.g., D-Lin-MC3-DMA)
-
A PEGylated lipid (e.g., DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) for lipid quantification
-
Dialysis or tangential flow filtration (TFF) system for purification
Experimental Protocols
Lipid Stock Solution Preparation
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, the ionizable lipid, and the PEGylated lipid in absolute ethanol.
-
The concentration of each stock solution should be determined based on the desired molar ratio in the final LNP formulation. A common starting concentration is 10-20 mg/mL.
-
Ensure all lipids are fully dissolved. Gentle warming or vortexing may be applied if necessary.
Lipid Nanoparticle Formulation via Microfluidic Mixing
-
Combine the individual lipid stock solutions in an appropriate vial to achieve the desired molar ratio. A typical starting molar ratio for a four-component LNP formulation is 50% ionizable lipid, 10% phospholipid (in this case, a combination of this compound and DOPE), 38.5% cholesterol, and 1.5% PEG-lipid.[4] For this specific formulation, a suggested starting point is a molar ratio of 50:10:38.5:1.5 for ionizable lipid : this compound/DOPE : Cholesterol : PEG-lipid. The ratio of this compound to DOPE can be varied to optimize formulation characteristics.
-
The aqueous phase consists of the therapeutic cargo (e.g., mRNA) dissolved in a low pH buffer, such as 50 mM citrate buffer at pH 4.0. The acidic pH ensures the ionizable lipid is protonated to facilitate encapsulation of the negatively charged nucleic acid.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate and flow rate ratio (e.g., a 3:1 aqueous to lipid phase ratio). The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
Purification of Lipid Nanoparticles
-
To remove residual ethanol and unencapsulated cargo, the LNP dispersion must be purified.
-
Dialysis against a suitable buffer (e.g., PBS, pH 7.4) is a common method for small-scale preparations. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
For larger scale production and more rapid purification, tangential flow filtration (TFF) is recommended.[5]
Characterization of Lipid Nanoparticles
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNP suspension in an appropriate low-conductivity buffer.
-
Measure the surface charge of the nanoparticles using electrophoretic light scattering.
-
-
Encapsulation Efficiency:
-
Determine the concentration of the encapsulated cargo using a suitable assay (e.g., RiboGreen assay for RNA).
-
Measure the total cargo concentration after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = (Concentration of encapsulated cargo / Total cargo concentration) x 100.
-
-
Lipid Composition Analysis:
-
The ratio of the different lipid components in the final formulation can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD), as lipids lack a UV chromophore.[6]
-
Data Presentation
Table 1: Example Formulation Compositions
| Component | Molar Ratio (%) |
| Ionizable Lipid (e.g., D-Lin-MC3-DMA) | 50 |
| This compound | 5 |
| DOPE | 5 |
| Cholesterol | 38.5 |
| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 |
Table 2: Expected Physicochemical Properties of Formulated LNPs
| Parameter | Expected Range |
| Particle Size (diameter) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | Slightly negative to neutral |
| Encapsulation Efficiency | > 90% |
Visualization
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Proposed structure of a multicomponent lipid nanoparticle.
Conclusion
This application note provides a foundational protocol for the formulation and characterization of lipid nanoparticles composed of this compound, DOPE, and cholesterol, along with an ionizable and a PEGylated lipid. The provided molar ratios and expected physicochemical properties serve as a starting point for optimization. Researchers can adapt this protocol to encapsulate various therapeutic payloads and fine-tune the formulation to achieve desired delivery characteristics for their specific application. Further studies would be beneficial to fully elucidate the impact of varying the ratios of this compound and DOPE on endosomal escape and overall delivery efficiency.
References
Application Notes and Protocols for In Vitro Transfection Using Lipid-Based Reagents
Topic: In Vitro Transfection Protocol for Novel Lipid Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid-mediated transfection is a widely used method to introduce nucleic acids, such as DNA and RNA, into eukaryotic cells.[1][2] This technique relies on the use of cationic lipids, which possess a positively charged headgroup and one or two hydrocarbon tails.[1] These lipids are capable of forming complexes, known as lipoplexes, with negatively charged nucleic acids through electrostatic interactions.[3][4] The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to uptake into the cell, primarily through endocytosis.[1][2][4]
This document provides a general and adaptable protocol for in vitro transfection using a cationic lipid-based formulation. This protocol can serve as a starting point for developing and optimizing transfection conditions for novel lipid formulations, including those that may incorporate 2,3-Bis(hexadecyloxy)propan-1-ol.
General Mechanism of Cationic Lipid-Mediated Transfection
The process of cationic lipid-mediated transfection involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.
Caption: General mechanism of cationic lipid-mediated transfection.
Experimental Protocol: In Vitro Transfection
This protocol provides a general framework. Optimization of parameters such as lipid-to-nucleic acid ratio, cell density, and incubation times is crucial for achieving high transfection efficiency and cell viability.
Materials
-
Cationic lipid formulation (e.g., containing this compound as a component)
-
Nucleic acid (plasmid DNA or siRNA)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Serum-free medium (e.g., Opti-MEM™)
-
Eukaryotic cells in culture
-
Multi-well plates (e.g., 6-well, 12-well, or 24-well)
-
Reporter gene plasmid (e.g., expressing GFP or luciferase for optimization)
-
Sterile microcentrifuge tubes
Procedure
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate to ensure they are in the logarithmic growth phase at the time of transfection.
-
Aim for a cell confluency of 70-90% at the time of transfection.
-
-
Preparation of Lipid-Nucleic Acid Complexes (Lipoplexes):
-
Note: It is critical to form the lipoplexes in a serum-free medium, as serum components can interfere with complex formation.[1]
-
Step 2a: Dilute Nucleic Acid: In a sterile microcentrifuge tube, dilute the desired amount of nucleic acid in serum-free medium. Mix gently.
-
Step 2b: Dilute Lipid Formulation: In a separate sterile microcentrifuge tube, dilute the lipid formulation in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Step 2c: Form Lipoplexes: Combine the diluted nucleic acid with the diluted lipid formulation. Mix gently and incubate for 20-30 minutes at room temperature to allow for lipoplex formation.
-
-
Transfection of Cells:
-
Remove the old culture medium from the cells.
-
Wash the cells once with sterile PBS (optional, cell-line dependent).
-
Add fresh, pre-warmed, serum-containing or serum-free culture medium to the cells.
-
Add the lipid-nucleic acid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type, the nucleic acid being delivered, and the desired outcome (e.g., transient expression, gene knockdown).
-
-
Assay for Gene Expression or Knockdown:
-
After the incubation period, assess the transfection efficiency. This can be done by observing the expression of a reporter gene (e.g., fluorescence microscopy for GFP), performing a luciferase assay, or quantifying gene knockdown using qPCR or Western blotting.
-
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro transfection.
Data Presentation and Optimization
To achieve optimal transfection results, it is essential to systematically test different parameters. The following tables provide a template for organizing experimental data during the optimization process.
Table 1: Optimization of Lipid-to-Nucleic Acid Ratio
| Cell Line | Lipid Formulation (µL) | Nucleic Acid (µg) | Lipid:NA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | 1.0 | 0.5 | 2:1 | ||
| HEK293 | 1.5 | 0.5 | 3:1 | ||
| HEK293 | 2.0 | 0.5 | 4:1 | ||
| HeLa | 1.0 | 0.5 | 2:1 | ||
| HeLa | 1.5 | 0.5 | 3:1 | ||
| HeLa | 2.0 | 0.5 | 4:1 |
Table 2: Optimization of Cell Density
| Cell Line | Seeding Density (cells/well) | Confluency at Transfection (%) | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | 1 x 10^5 | ~50% | ||
| HEK293 | 2 x 10^5 | ~70% | ||
| HEK293 | 3 x 10^5 | ~90% | ||
| HeLa | 0.8 x 10^5 | ~50% | ||
| HeLa | 1.5 x 10^5 | ~70% | ||
| HeLa | 2.5 x 10^5 | ~90% |
Conclusion
The provided protocol offers a foundational method for in vitro transfection using novel lipid-based formulations. The success of transfection is highly dependent on the specific cell type and the composition of the lipid formulation.[1] Therefore, systematic optimization of the experimental conditions is paramount. For formulations incorporating novel components like this compound, it is recommended to start with a range of lipid-to-nucleic acid ratios and cell densities to determine the optimal conditions for achieving high transfection efficiency with minimal cytotoxicity.
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Lipid-based Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2,3-Bis(hexadecyloxy)propan-1-ol Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Bis(hexadecyloxy)propan-1-ol is a synthetic dialkyl glycerol ether with significant potential in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for gene therapy and vaccine development. Its long C16 alkyl chains contribute to the structural integrity and stability of lipid bilayers. Proper preparation of a stock solution is a critical first step for its effective use in research and development. This document provides detailed protocols and application notes for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a highly lipophilic molecule, as indicated by its calculated XLogP3 value of 14.8.[1] This inherent property dictates its very low solubility in aqueous solutions and its preference for organic solvents.
Table 1: Physicochemical and Solubility Data for this compound and Related Compounds
| Property | Value | Source / Comments |
| Molecular Formula | C₃₅H₇₂O₃ | PubChem[1] |
| Molecular Weight | 540.9 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| XLogP3 | 14.8 | PubChem[1] |
| Solubility in Ethanol | Estimated at ~0.5 mg/mL | Based on data for 1,2-O-Dihexadecyl-sn-glycerol. Solubility can be enhanced with warming and sonication. |
| Solubility in Chloroform | Soluble | General solvent for lipids. Often used in combination with methanol for initial dissolution in lipid film hydration methods.[2] |
| Solubility in DMSO | Soluble | Inferred from structurally similar long-chain lipids. |
| Solubility in DMF | Soluble | Inferred from structurally similar long-chain lipids. |
| Aqueous Solubility | Insoluble | Predicted based on high lipophilicity. |
Experimental Protocols
Safety Precautions
Before handling this compound, review the Safety Data Sheet (SDS) if available. For similar long-chain alcohols and ethers, standard laboratory safety practices are recommended. Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Preparation of an Ethanolic Stock Solution for Lipid Nanoparticle Formulation
This protocol is suitable for applications where an ethanol-based lipid mixture is rapidly mixed with an aqueous phase, a common method in the microfluidic synthesis of LNPs.
Materials:
-
This compound
-
Dehydrated Ethanol (200 proof, anhydrous)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Water bath or heating block
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the lipid.
-
Initial Solvent Addition: Transfer the weighed lipid to a clean glass vial. Add the required volume of dehydrated ethanol.
-
Dissolution:
-
Cap the vial tightly.
-
Gently warm the mixture to 37-40°C using a water bath or heating block. This will aid in the dissolution of the waxy solid.
-
For difficult-to-dissolve lipids, sonicate the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.[3]
-
-
Verification: Visually inspect the solution to ensure that all the solid has completely dissolved. The final solution should be clear and free of any particulates.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.
Protocol 2: Preparation of a Chloroform-Based Stock Solution for Lipid Film Hydration
This protocol is a standard method for preparing liposomes and other lipid-based vesicles where a lipid film is first created.
Materials:
-
This compound
-
Chloroform (HPLC grade or equivalent)
-
Methanol (optional, HPLC grade)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas source
Procedure:
-
Weighing: Accurately weigh the this compound and any other lipids to be included in the formulation and place them in a round-bottom flask.
-
Dissolution: Add a sufficient volume of chloroform (or a chloroform:methanol mixture, e.g., 2:1 v/v) to completely dissolve the lipids. Swirl gently until a clear solution is obtained.
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. A water bath set to a temperature slightly above the solvent's boiling point can facilitate this process.
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
-
Drying: To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours, or overnight.
-
Usage: The resulting lipid film is now ready for hydration with an aqueous buffer to form liposomes or other lipid vesicles.
Application Notes
-
Solvent Selection: The choice of solvent depends on the downstream application. For LNP synthesis using microfluidics, ethanol is the preferred solvent. For traditional liposome preparation via the thin-film hydration method, chloroform or a chloroform/methanol mixture is standard.[2][4]
-
Concentration: The concentration of the stock solution should be tailored to the specific experimental needs. For LNP formulations, the concentration of individual lipid components in the ethanolic phase is often in the range of 1-20 mM. Given the molecular weight of 540.9 g/mol , a 10 mM stock solution would be 5.41 mg/mL.
-
Enhancing Solubility: Due to its long alkyl chains, this compound may require gentle heating and sonication to fully dissolve, even in organic solvents.[3] Avoid excessive heat, which could potentially degrade the lipid.
-
Storage and Stability: To prevent degradation, stock solutions should be stored in tightly sealed containers, protected from light, and at low temperatures (-20°C or -80°C). For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can minimize oxidation. It is recommended to prepare fresh aqueous dilutions from the stock solution for each experiment.
Diagrams
Caption: Workflow for the preparation of a this compound stock solution.
References
Application Notes and Protocols for the Sterilization of 2,3-Bis(hexadecyloxy)propan-1-ol Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The terminal sterilization of lipid-based formulations, such as those containing 2,3-Bis(hexadecyloxy)propan-1-ol, is a critical step to ensure the safety and efficacy of parenteral drug products. The choice of sterilization method can significantly impact the physicochemical properties and stability of these formulations. This document provides a comprehensive overview of common sterilization methods, their effects on lipid nanoparticle integrity, and detailed protocols for their implementation and validation.
This compound is a synthetic lipid with ether linkages, which can influence its stability under different sterilization stresses. The selection of an appropriate sterilization technique is therefore paramount to preserving the critical quality attributes of the final drug product.
Overview of Sterilization Methods
Several methods are available for the sterilization of lipid-based formulations. The most common and relevant for this compound formulations are:
-
Sterile Filtration: A non-destructive method that physically removes microorganisms.
-
Autoclaving (Moist Heat Sterilization): A terminal sterilization method that uses high-pressure steam.
-
Gamma Irradiation: A terminal sterilization method that uses ionizing radiation.
The choice of method depends on the formulation's sensitivity to heat, pressure, and radiation.
Data Presentation: Effects of Sterilization on Lipid Nanoparticle Properties
The following tables summarize the potential effects of different sterilization methods on the key quality attributes of lipid-based nanoparticle formulations. The data is compiled from various studies on lipid nanoparticles and provides a comparative overview.[1][2][3]
Table 1: Impact of Sterilization on Particle Size and Polydispersity Index (PDI)
| Sterilization Method | Typical Parameters | Effect on Particle Size | Effect on PDI | Remarks |
| Sterile Filtration | 0.22 µm PVDF or PES filter | Minimal to no change | Minimal to no change | Potential for filter clogging with high concentration or larger particle size formulations. |
| Autoclaving | 121°C for 15-20 min | Can lead to an increase in particle size due to aggregation or fusion of nanoparticles.[2] | May increase, indicating a broader size distribution. | The extent of change is highly formulation-dependent. Use of cryoprotectants may mitigate aggregation. |
| Gamma Irradiation | 15-25 kGy | Generally minimal changes observed.[1][4] | Generally minimal changes observed.[1][4] | Can induce chemical degradation of lipids and encapsulated drugs.[4] |
Table 2: Impact of Sterilization on Encapsulation Efficiency and Drug Integrity
| Sterilization Method | Effect on Encapsulation Efficiency (EE) | Effect on Drug Integrity | Remarks |
| Sterile Filtration | Minimal loss of encapsulated drug, provided no significant interaction with the filter membrane. | No direct impact on the chemical structure of the drug. | |
| Autoclaving | Can cause leakage of the encapsulated drug due to increased membrane fluidity at high temperatures. | Thermolabile drugs may degrade. | Preliminary air removal from the liposome sample can prevent lipid oxidation and content leakage.[3] |
| Gamma Irradiation | May lead to some drug leakage due to radiation-induced changes in the lipid bilayer. | Can cause radiolysis of the encapsulated drug, leading to degradation products.[1] | The extent of degradation is dose-dependent. |
Experimental Protocols
The following are detailed protocols for the sterilization of this compound formulations. It is crucial to validate these protocols for each specific formulation.
Protocol for Sterile Filtration
Objective: To sterilize the formulation by physically removing microorganisms using a 0.22 µm filter.
Materials:
-
This compound formulation
-
Sterile, pyrogen-free 0.22 µm syringe filters (e.g., PVDF or PES membrane)
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Pre-wet the 0.22 µm filter by passing a small amount of sterile, pyrogen-free water or buffer through it. This is a critical step to ensure filter integrity and optimal performance.
-
Aseptically draw the this compound formulation into a sterile syringe.
-
Attach the syringe to the pre-wetted 0.22 µm filter.
-
Carefully apply gentle and constant pressure to the syringe plunger to pass the formulation through the filter into a sterile collection vial. Avoid excessive pressure, which can damage the filter and the nanoparticles.
-
Once the entire volume has been filtered, aseptically seal the collection vial.
-
Perform post-filtration analysis, including particle size, PDI, and encapsulation efficiency, to ensure the formulation's quality has not been compromised.
-
Validate the sterilization process by performing bacterial challenge tests.
Protocol for Autoclaving (Moist Heat Sterilization)
Objective: To achieve terminal sterilization of the formulation using high-pressure steam.
Materials:
-
This compound formulation in sealed, autoclavable vials (e.g., Type I glass vials with appropriate stoppers and seals)
-
Autoclave with a validated cycle
-
Biological indicators (e.g., Geobacillus stearothermophilus spores)
-
Control samples of the formulation
Procedure:
-
Place the sealed vials containing the formulation into the autoclave. Distribute them evenly to ensure uniform heat penetration.
-
Place biological indicators alongside the vials to monitor the effectiveness of the sterilization cycle.
-
Run a validated autoclave cycle. A typical cycle is 121°C for 15-20 minutes. However, for lipid-based formulations, a shorter cycle at a higher temperature (e.g., 128°C for 6 minutes) may be preferable to minimize thermal degradation.[5]
-
After the cycle is complete, allow the vials to cool to room temperature before removal.
-
Incubate the biological indicators according to the manufacturer's instructions to confirm sterility.
-
Analyze the autoclaved formulation for changes in particle size, PDI, encapsulation efficiency, and chemical degradation of both the lipid and the encapsulated drug. Compare these results with the control samples.
Protocol for Gamma Irradiation
Objective: To terminally sterilize the formulation using ionizing radiation.
Materials:
-
This compound formulation in appropriate sealed containers (e.g., glass vials or specific polymer containers compatible with gamma radiation).
-
Access to a validated gamma irradiation facility.
-
Dosimeters to measure the absorbed radiation dose.
-
Control samples of the formulation.
Procedure:
-
Prepare the formulation in its final, sealed packaging.
-
Place dosimeters at various locations within the batch to be irradiated to ensure a uniform dose distribution.
-
Expose the samples to a validated dose of gamma radiation. A typical dose for pharmaceuticals is between 15 and 25 kGy.[1][4][6] The exact dose should be determined based on the bioburden of the product and the radiosensitivity of the formulation components.
-
After irradiation, retrieve the samples and read the dosimeters to confirm the absorbed dose was within the specified range.
-
Analyze the irradiated formulation for any changes in physicochemical properties, including particle size, PDI, encapsulation efficiency, and potential radiolytic degradation products of the lipid and the drug. Compare these results with the non-irradiated control samples.
-
Perform sterility testing to confirm the effectiveness of the irradiation process.
Visualization of Workflows and Degradation Pathways
Experimental Workflow for Sterilization Method Selection
Caption: Workflow for selecting the optimal sterilization method.
Potential Degradation Pathway of this compound under Harsh Sterilization Conditions
Under harsh conditions such as high temperatures during autoclaving or high energy from gamma irradiation, the ether linkages of this compound can be susceptible to cleavage. This is a potential degradation pathway, and its occurrence and extent must be experimentally verified for each specific formulation and sterilization cycle.
Caption: Potential degradation pathway of the lipid excipient.
Conclusion
The sterilization of this compound formulations requires careful consideration to maintain product quality. Sterile filtration is the least harsh method but may not be suitable for all formulations and does not represent terminal sterilization. Autoclaving and gamma irradiation are effective terminal sterilization methods, but their potential to alter the physicochemical properties of the nanoparticles and degrade formulation components must be thoroughly evaluated. The provided protocols and data serve as a starting point for the development and validation of a robust sterilization process for your specific this compound-based drug delivery system. It is imperative to conduct formulation-specific studies to determine the optimal sterilization method that ensures sterility without compromising product quality and efficacy.
References
- 1. Radiation sterilization of new drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterilization Effects on Liposomes with Varying Lipid Chains [mdpi.com]
- 3. Autoclaving of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nano drug delivery systems and gamma radiation sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1420880A4 - STABILIZATION AND CONCLUSION STERILIZATION OF PHOSPHOLIPIDE FORMULATIONS - Google Patents [patents.google.com]
- 6. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Characterization of 2,3-Bis(hexadecyloxy)propan-1-ol Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical techniques for the physicochemical characterization of liposomes formulated with the synthetic diether lipid, 2,3-Bis(hexadecyloxy)propan-1-ol. This lipid, a structural analog of archaeal lipids, forms stable liposomal bilayers with potential applications in drug delivery due to enhanced stability.[1] The following sections detail the principles, protocols, and data interpretation for key quality attributes of these liposomes.
Particle Size and Polydispersity Index (PDI) Analysis
The size and size distribution of liposomes are critical parameters that influence their in vivo fate, including circulation time, biodistribution, and cellular uptake.[1] Dynamic Light Scattering (DLS) is the most common technique for determining the hydrodynamic diameter and PDI of liposomes in suspension.[2]
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to ensure sufficient scattering intensity without causing multiple scattering effects.[3]
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.[4]
-
-
Instrument Setup:
-
Measurement:
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Equilibrate the sample at the set temperature for at least 2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.[4]
-
-
Data Analysis:
-
The instrument's software will calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[7]
-
Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the liposomal dispersion; a high absolute zeta potential (typically > ±30 mV) prevents aggregation due to electrostatic repulsion.[8]
Experimental Protocol: Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength buffers can screen the surface charge and lead to an underestimation of the zeta potential.[4]
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The software calculates the electrophoretic mobility of the liposomes and converts it to the zeta potential using the Helmholtz-Smoluchowski equation. The polarity of the value indicates a positive or negative surface charge.
-
Morphological Characterization
Transmission Electron Microscopy (TEM) provides direct visualization of the liposomes, offering information on their size, shape, and lamellarity (the number of lipid bilayers).[10]
Experimental Protocol: Transmission Electron Microscopy (TEM) with Negative Staining
-
Sample Preparation:
-
Place a drop of the liposome suspension onto a carbon-coated copper grid for a few minutes.[10]
-
Blot off the excess sample with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.[1]
-
Blot off the excess stain and allow the grid to air-dry completely.
-
-
Imaging:
-
Observe the prepared grid under a transmission electron microscope at an appropriate magnification.
-
Acquire images of representative fields.
-
-
Data Analysis:
-
Analyze the images to determine the morphology of the liposomes (e.g., spherical, unilamellar, multilamellar).
-
The size of individual liposomes can also be measured from the images, providing a number-weighted size distribution that can be compared with DLS data.
-
Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for evaluating the effectiveness of a drug delivery system.
Experimental Protocol: Determination of Encapsulation Efficiency (Indirect Method)
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:
-
Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.[11]
-
Size Exclusion Chromatography (SEC): Pass the liposome dispersion through a column packed with a gel that separates molecules based on size. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis: Place the liposome formulation in a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out into a larger volume of buffer, while retaining the liposomes.[5]
-
-
-
Quantification of Free Drug:
-
Calculation of Encapsulation Efficiency:
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[5]
-
In Vitro Drug Release
In vitro drug release studies are performed to understand the rate and mechanism of drug release from the liposomes under physiological-like conditions. The dialysis method is a commonly used technique for this purpose.
Experimental Protocol: In Vitro Drug Release using the Dialysis Method
-
Preparation:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with an appropriate molecular weight cutoff.
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.[5]
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.
-
Data Presentation
Due to the limited availability of specific data for this compound liposomes, the following tables present representative data from studies on archaeosomes, which are composed of structurally similar diether lipids. This data serves as a valuable reference for the expected physicochemical properties.
Table 1: Physicochemical Characterization of Diether Lipid Liposomes (Archaeosomes)
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Sulfated lactosyl archaeol (SLA) | ~100-120 | 0.3-0.4 | ~ -40 | |
| SLA (microfluidic, 100 nm) | ~100 | - | - | |
| SLA (microfluidic, 30 nm) | ~30 | - | - | |
| Halobacterium halobium | 94 ± 44 | - | - | |
| Mixed DMPS:DMPC (100% DMPS) | ~127-193 | - | -34 ± 3 | [5] |
| Mixed DMPG:DMPC (100% DMPG) | ~97-182 | - | -32 ± 3 | [5] |
Table 2: Encapsulation Efficiency and Drug Release from Diether Lipid Liposomes
| Lipid Composition | Encapsulated Agent | Encapsulation Efficiency (%) | Drug Release Characteristics | Reference |
| Tetraether GMGTPC | Vincristine | 84 ± 9 | Superior retention compared to EPC liposomes | [10] |
| Tetraether GMGTPC | Cytarabine | - | ~9-fold decrease in leakage rate vs. EPC | [10] |
| Methanogenic archaea | Paclitaxel | - | Most drug released within the first 3 hours | |
| A. pernix K1 | Calcein | - | Lower leakage than DPPC vesicles from 10-98°C | [6] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Systematic comparison of unilamellar vesicles reveals that archaeal core lipid membranes are more permeable than bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How well can you tailor the charge of lipid vesicles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsm.com [ijpsm.com]
Application Notes and Protocols for Retinal Gene Delivery using 2,3-Bis(hexadecyloxy)propan-1-ol-based Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-viral gene delivery systems are gaining significant attention for retinal gene therapy due to their potential for improved safety profiles compared to viral vectors. Cationic lipids, such as 2,3-Bis(hexadecyloxy)propan-1-ol and its analogs, represent a promising class of molecules for the formulation of lipid-based nanoparticles (lipoplexes) capable of encapsulating and delivering genetic material to retinal cells. These lipids possess a positive charge at physiological pH, facilitating electrostatic interactions with negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA) to form stable nanoparticles. This document provides detailed application notes and protocols for the use of a close structural analog, 2,3-di(tetradecyloxy)propan-1-amine, in retinal gene delivery, offering a strong predictive model for the application of this compound. The protocols and data are based on published research and are intended to guide researchers in the formulation, characterization, and application of these lipid-based systems for therapeutic gene delivery to the retina.
Data Presentation
The following tables summarize the quantitative data from studies utilizing a C14 analog of this compound for retinal gene delivery. This data provides a benchmark for expected performance.
Table 1: Physicochemical Characterization of Cationic Lipid-Based Nanoparticles (Lipoplexes)
| Cationic Lipid/DNA Mass Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | DNA Condensation | DNA Protection from Enzymatic Digestion |
| 2/1 | 200 | Positive | Yes | Yes |
Data derived from studies on 2,3-di(tetradecyloxy)propan-1-amine-based lipoplexes.[1]
Table 2: In Vitro Transfection Efficiency and Cytotoxicity in Retinal Pigment Epithelial (ARPE-19) Cells
| Formulation | Transfection Efficiency | Cytotoxicity |
| Cationic Lipid/DNA (2/1 mass ratio) | Efficient | Lower than Lipofectamine™ 2000 |
Data derived from studies on 2,3-di(tetradecyloxy)propan-1-amine-based lipoplexes.[1]
Table 3: In Vivo Gene Expression in Rat Retina
| Injection Route | Predominant Transfected Cell Types | Distribution of Transfection |
| Subretinal | Photoreceptors, Retinal Pigment Epithelial (RPE) cells | Localized to the injection site |
| Intravitreal | Inner retinal layers | More uniform distribution |
Data derived from studies on 2,3-di(tetradecyloxy)propan-1-amine-based lipoplexes delivering a pCMS-EGFP plasmid.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the formulation and testing of cationic lipid-based nanoparticles for retinal gene delivery, based on protocols for the C14 analog, 2,3-di(tetradecyloxy)propan-1-amine.
Protocol 1: Formulation of Cationic Lipid/DNA Lipoplexes
Materials:
-
Cationic lipid (e.g., 2,3-di(tetradecyloxy)propan-1-amine)
-
Co-lipid/stabilizer (e.g., Polysorbate 80)
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., pCMS-EGFP)
-
Nuclease-free water
-
Appropriate buffers (e.g., 5% glucose solution)
Procedure:
-
Prepare a stock solution of the cationic lipid and Polysorbate 80 in a suitable organic solvent (e.g., chloroform) at a defined molar ratio.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with a 5% glucose solution by vortexing to form a liposomal suspension.
-
Dilute the plasmid DNA in a 5% glucose solution to the desired concentration.
-
To form the lipoplexes, add the liposomal suspension to the diluted pDNA solution at the desired cationic lipid/DNA mass ratio (e.g., 2/1).
-
Incubate the mixture at room temperature for 30 minutes to allow for the self-assembly of the lipoplexes.
-
The resulting lipoplex suspension is ready for characterization and use in transfection experiments.
Protocol 2: Characterization of Lipoplexes
1. Size and Zeta Potential Measurement:
- Dilute the lipoplex suspension in nuclease-free water.
- Measure the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
2. DNA Condensation and Protection Assay:
- Gel Retardation Assay:
- Prepare lipoplexes with increasing cationic lipid/DNA mass ratios.
- Run the samples on a 1% agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide).
- Visualize the DNA bands under UV illumination. The absence of DNA migration from the loading well indicates complete condensation.
- Nuclease Protection Assay:
- Incubate the lipoplexes with DNase I for a specified time (e.g., 30 minutes at 37°C).
- Stop the reaction by adding a chelating agent (e.g., EDTA).
- Release the DNA from the lipoplexes by adding a surfactant (e.g., sodium dodecyl sulfate).
- Analyze the integrity of the released DNA by agarose gel electrophoresis. Protected DNA will appear as a distinct band, while degraded DNA will show a smear or be absent.
Protocol 3: In Vitro Transfection of ARPE-19 Cells
Materials:
-
ARPE-19 cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)
-
Serum-free medium
-
Lipoplex suspension
-
Control transfection reagent (e.g., Lipofectamine™ 2000)
-
Reporter plasmid (e.g., pCMS-EGFP)
Procedure:
-
Seed ARPE-19 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, replace the culture medium with serum-free medium.
-
Add the prepared lipoplex suspension containing the reporter plasmid to the cells.
-
As a positive control, transfect a separate set of cells with the same plasmid using a commercial transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with complete culture medium.
-
Incubate the cells for an additional 48-72 hours to allow for gene expression.
-
Assess transfection efficiency by fluorescence microscopy or flow cytometry to quantify the percentage of EGFP-positive cells.
-
Evaluate cytotoxicity using a standard assay (e.g., MTT assay).
Protocol 4: In Vivo Retinal Gene Delivery in a Rat Model
Materials:
-
Adult Sprague-Dawley rats
-
Anesthetic agents
-
Surgical microscope
-
33-gauge Hamilton syringe
-
Lipoplex suspension containing the reporter plasmid (e.g., pCMS-EGFP)
Procedure:
-
Anesthetize the rats according to approved animal protocols.
-
For subretinal injection :
-
Make a small incision in the sclera.
-
Carefully insert the Hamilton syringe needle through the incision and into the subretinal space.
-
Slowly inject 1-2 µL of the lipoplex suspension.
-
-
For intravitreal injection :
-
Insert the Hamilton syringe needle through the sclera into the vitreous humor.
-
Slowly inject 1-2 µL of the lipoplex suspension.
-
-
Monitor the animals for recovery.
-
At desired time points (e.g., 3, 7, 14 days post-injection), euthanize the animals and enucleate the eyes.
-
Fix, section, and prepare the retinal tissue for analysis.
-
Examine the retinal sections using fluorescence microscopy to identify the location and extent of EGFP expression.
Visualizations
Experimental Workflow
Caption: Workflow for retinal gene delivery using cationic lipid-based nanoparticles.
Cellular Uptake and Gene Expression Pathway
Caption: Cellular uptake and gene expression pathway of cationic lipoplexes.
References
Application Notes and Protocols for Developing Stable Nucleic Acid-Lipid Particles with 2,3-Bis(hexadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid-based therapeutics, including mRNA, siRNA, and plasmid DNA, represent a revolutionary approach to disease treatment and prevention. The effective delivery of these macromolecules to their target cells is a critical challenge, primarily due to their inherent instability and inefficient cellular uptake. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, successfully enabling the clinical translation of nucleic acid therapies, most notably the mRNA-based COVID-19 vaccines.
The stability and efficacy of LNPs are critically dependent on their composition, which typically includes four key components: a cationic or ionizable lipid for nucleic acid complexation and endosomal escape, a PEGylated lipid to control particle size and prolong circulation, cholesterol to enhance stability, and a neutral "helper" lipid to support the structural integrity of the particle.[1]
This document provides a detailed guide to the formulation and characterization of nucleic acid-lipid particles, with a specific focus on the potential role of 2,3-Bis(hexadecyloxy)propan-1-ol as a neutral helper lipid. While direct experimental data for this specific diether lipid in nucleic acid LNP formulations is limited in publicly available literature, its structural characteristics suggest its utility as a stabilizing agent. These protocols are based on established methodologies for LNP development and provide a framework for the incorporation and evaluation of novel helper lipids like this compound.
The Role of this compound as a Helper Lipid
This compound is a neutral diether lipid. In the context of LNP formulation, its primary role would be as a helper lipid . Helper lipids are crucial for the overall stability and fusogenicity of the lipid nanoparticle.
Key potential attributes of this compound:
-
Structural Stability: The two long hexadecyl (C16) ether chains provide significant hydrophobicity and van der Waals interactions within the lipid core of the LNP, contributing to a more ordered and stable structure. Ether linkages are more resistant to chemical degradation than the ester linkages found in many common phospholipids, potentially offering enhanced stability during storage.
-
Membrane Fluidity: The nature of the acyl chains and the headgroup of the helper lipid influences the fluidity of the LNP membrane, which can impact its ability to fuse with the endosomal membrane and release its nucleic acid payload. The saturated hexadecyl chains of this compound would be expected to create a more rigid and stable lipid bilayer compared to unsaturated helper lipids.[2]
-
Modulation of Delivery: The choice of helper lipid can influence the in vivo biodistribution and transfection efficiency of the LNP.[3] While specific effects of this compound are yet to be experimentally determined, its neutrality and structural similarity to other di-alkyl glycerol lipids suggest a role in modulating the overall biophysical properties of the LNP.
Quantitative Data on LNP Formulations
The following tables provide representative data for typical nucleic acid-LNP formulations. These values can serve as a benchmark for the development and characterization of LNPs incorporating this compound.
Table 1: Typical Molar Ratios of Lipids in LNP Formulations
| Lipid Component | Molar Ratio (%) | Function |
| Cationic/Ionizable Lipid | 40 - 50 | Nucleic acid complexation, endosomal escape |
| Helper Lipid (e.g., DSPC) | 10 - 20 | Structural stability, fusogenicity |
| Cholesterol | 30 - 40 | Membrane stabilization, fills gaps between lipids |
| PEG-Lipid | 1 - 3 | Controls particle size, prevents aggregation, "stealth" properties |
Table 2: Physicochemical Characteristics of a Standard mRNA-LNP Formulation
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Slightly negative to neutral | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen or PicoGreen Assay |
| Stability (at 4°C) | Stable for several weeks to months | DLS for size and PDI over time |
Table 3: Comparison of Common Helper Lipids and Predicted Properties of this compound
| Helper Lipid | Chemical Structure | Key Characteristics | Predicted Impact on LNP Properties |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Diester, saturated C18 chains | High phase transition temperature, forms rigid membranes | High stability, potentially lower fusogenicity |
| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Diester, unsaturated C18 chains | Cone-shaped, promotes hexagonal phase formation | Increased fusogenicity and endosomal escape |
| This compound | Diether, saturated C16 chains | Chemically stable ether linkages, neutral headgroup | Potentially high chemical stability, rigid membrane structure |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for preparing nucleic acid-LNPs using a microfluidic mixing device.[4]
Materials:
-
Cationic/Ionizable Lipid (e.g., DLin-MC3-DMA)
-
This compound (or other helper lipid like DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Nucleic Acid (mRNA, siRNA, etc.)
-
Ethanol (200 proof, RNase-free)
-
Citrate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the cationic/ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration. The optimal concentration will depend on the nucleic acid and the desired nucleic acid-to-lipid ratio.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).
-
Initiate the mixing process and collect the resulting LNP dispersion.
-
-
Dialysis:
-
Transfer the collected LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNPs using centrifugal filter units.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Characterization of Nucleic Acid-LNPs
4.2.1. Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size and PDI are calculated from these fluctuations.
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
4.2.2. Zeta Potential Measurement
-
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field to determine their zeta potential, which is an indicator of surface charge.
-
Procedure:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Load the sample into the specific zeta potential cell.
-
Measure the zeta potential using an ELS instrument.
-
4.2.3. Nucleic Acid Encapsulation Efficiency
-
Principle: A fluorescent dye (e.g., RiboGreen for RNA, PicoGreen for DNA) is used to quantify the amount of unencapsulated nucleic acid. The encapsulation efficiency is then calculated by comparing this to the total amount of nucleic acid.
-
Procedure:
-
Prepare two sets of samples from the LNP formulation.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all the nucleic acid (total nucleic acid).
-
To the other set, add buffer without the lysis agent (unencapsulated nucleic acid).
-
Add the fluorescent dye to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid * 100
-
4.2.4. Stability Assessment
-
Procedure:
-
Store aliquots of the LNP formulation at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), measure the particle size and PDI using DLS.
-
An increase in size or PDI indicates particle aggregation and instability.
-
Visualizations
Diagrams of Key Processes
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
Application Notes and Protocols for Determining Encapsulation Efficiency in 2,3-Bis(hexadecyloxy)propan-1-ol Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, famously utilized in mRNA vaccines. The success of these delivery systems hinges on their ability to effectively encapsulate and protect the therapeutic payload, such as mRNA or siRNA. Encapsulation efficiency (EE) is a critical quality attribute (CQA) that quantifies the percentage of the nucleic acid payload successfully enclosed within the LNP.
This document provides detailed protocols for determining the encapsulation efficiency of nucleic acids in Lipid Nanoparticles (LNPs) formulated with the lipid 2,3-Bis(hexadecyloxy)propan-1-ol. While this specific lipid is not extensively cited in publicly available protocols, the methods described herein are standard and robust analytical procedures widely applicable to various LNP compositions. The most common methods involve fluorescence dye-based assays and chromatographic techniques.
Method 1: Fluorescence Dye-Based Assay (RiboGreen Assay)
The RiboGreen assay is the most common method for determining the encapsulation efficiency of RNA in LNPs.[1] The principle relies on a fluorescent dye that exhibits a significant increase in quantum yield upon binding to nucleic acids. The assay differentiates between unencapsulated and total RNA by measuring fluorescence before and after lysis of the nanoparticles with a surfactant.[1][2]
Experimental Protocol
1. Materials and Reagents:
-
Quant-iT™ RiboGreen™ RNA Reagent (or equivalent)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Surfactant: 2% Triton X-100 or 2% Tween 20 in TE buffer.[3][4]
-
RNA standard of known concentration (the same species as encapsulated).
-
LNP sample containing this compound.
-
96-well microplate (black, flat-bottom for fluorescence).
-
Microplate reader with excitation/emission filters for ~485/528 nm.[1]
2. Preparation of RNA Standard Curve:
-
Prepare an RNA stock solution of 2 µg/mL in TE buffer.
-
Perform serial dilutions of the RNA stock solution in TE buffer to create a standard curve (e.g., 0, 10, 20, 50, 100, 250, 500, 1000 ng/mL).
-
Prepare two sets of standards: one in TE buffer and one in TE buffer containing 0.5% surfactant to match the final concentration in the "total RNA" samples.[5]
3. Sample Preparation and Measurement:
-
Free RNA Measurement:
-
Dilute the LNP sample in TE buffer to a theoretical total RNA concentration within the linear range of the standard curve (e.g., 100-500 ng/mL).
-
Add the diluted LNP sample to the microplate wells.
-
-
Total RNA Measurement:
-
To a separate aliquot of the diluted LNP sample, add the surfactant solution to a final concentration of 0.5% (e.g., Triton X-100 or Tween 20) to lyse the LNPs.[1][4]
-
Incubate for 10-15 minutes at room temperature to ensure complete particle disruption.
-
Add the lysed LNP sample to different wells of the microplate.
-
-
Dye Addition and Incubation:
-
Prepare the RiboGreen working solution by diluting the stock reagent (typically 1:200) in TE buffer according to the manufacturer's protocol.
-
Add an equal volume of the RiboGreen working solution to all standard and sample wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~528 nm.[1]
-
4. Data Analysis and Calculation:
-
Subtract the fluorescence of the blank (0 ng/mL RNA) from all readings.
-
Plot the standard curves (Fluorescence vs. RNA concentration) for both conditions (with and without surfactant).
-
Determine the concentration of "Free RNA" using the standard curve prepared without surfactant.
-
Determine the concentration of "Total RNA" using the standard curve prepared with surfactant.
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Workflow Diagram: RiboGreen Assay
Caption: Workflow for determining LNP encapsulation efficiency using the RiboGreen assay.
Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
High-Performance Liquid Chromatography offers a more advanced method for quantifying encapsulated nucleic acids and can provide information on the integrity of the payload.[6] This method separates the nucleic acid from the lipid components and other formulation excipients.
Experimental Protocol
1. Materials and Reagents:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase column (e.g., Agilent PLRP-S).[6]
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylammonium acetate (TEAA)).
-
Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., Acetonitrile with 100 mM TEAA).
-
LNP lysis/RNA extraction solution: 8M Guanidinium-HCl or a suitable surfactant/solvent mixture.
-
RNA standard of known concentration.
2. Preparation of RNA Standard Curve:
-
Prepare a stock solution of the RNA standard.
-
Perform serial dilutions to create a standard curve covering the expected concentration range of the samples.
-
Treat the standards with the same lysis/extraction solution as the LNP samples to ensure a consistent matrix.
3. Sample Preparation:
-
Separation of Free RNA:
-
Separate the unencapsulated ("free") RNA from the intact LNPs. This can be achieved using techniques like Size Exclusion Chromatography (SEC) or ultrafiltration. The collected fraction containing the free RNA is then quantified.
-
-
Total RNA Measurement:
-
Take a known volume of the original LNP dispersion.
-
Add the lysis solution to disrupt the LNPs and release the encapsulated RNA.
-
Vortex and incubate as required to ensure complete release.
-
Centrifuge to pellet the lipid debris if necessary. The supernatant contains the total RNA.
-
4. HPLC Analysis:
-
Equilibrate the HPLC system and column with the starting mobile phase conditions.
-
Inject a fixed volume of the prepared standards and samples (from both "Free RNA" and "Total RNA" preparations).
-
Run a gradient elution program, typically increasing the concentration of Mobile Phase B to elute the RNA from the column.
-
Monitor the eluent at ~260 nm for RNA detection.
5. Data Analysis and Calculation:
-
Generate a standard curve by plotting the peak area of the RNA standard against its concentration.
-
Determine the concentration of RNA in the "Free RNA" and "Total RNA" samples by interpolating their peak areas from the standard curve.
-
Account for any dilution factors used during sample preparation.
-
Calculate the Encapsulation Efficiency (EE) using the formula:
EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Workflow Diagram: IP-RP-HPLC Assay
References
- 1. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a dialkyl glycerol ether commonly synthesized via the Williamson ether synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation of Glycerol: The Williamson ether synthesis requires a strong base to deprotonate the hydroxyl groups of the glycerol backbone, forming the alkoxide nucleophile.[1][2][3] | - Verify Base Strength: Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide. - Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water will consume the base and quench the alkoxide. |
| Poor Quality of Alkyl Halide: The reactivity of the hexadecyl halide is crucial for the S(_N)2 reaction. | - Check Purity: Use freshly purified or high-purity 1-bromohexadecane or 1-iodohexadecane. Alkyl chlorides are less reactive. - Avoid Tertiary Halides: Ensure the alkyl halide is primary, as secondary and tertiary halides will favor elimination side reactions.[2][3] |
| Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. | - Increase Temperature: Gradually increase the reaction temperature, typically in the range of 50-100 °C, to facilitate the reaction.[1][2] Monitor for potential side reactions at higher temperatures. |
| Insufficient Reaction Time: The reaction may be slow due to steric hindrance from the long alkyl chains. | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours (1-8 hours) to reach completion.[1][2] |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction: Unreacted starting materials (glycerol and 1-hexadecyl halide) will appear as separate spots on the TLC plate. | - Optimize Reaction Conditions: Refer to "Issue 1: Low or No Product Yield" to drive the reaction to completion. |
| Formation of Mono-alkylated Glycerol: Incomplete alkylation will result in the presence of 3-(hexadecyloxy)propan-1,2-diol. | - Increase Molar Ratio of Alkyl Halide: Use a slight excess of the 1-hexadecyl halide to favor the formation of the di-substituted product. |
| Elimination Byproduct (Hexadecene): The strong base can promote an E2 elimination reaction of the 1-hexadecyl halide, especially at higher temperatures.[3] | - Control Temperature: Maintain the reaction temperature at the lower end of the effective range. - Choice of Base: Consider using a less sterically hindered base if elimination is a significant issue. |
| Over-alkylation (Tri-alkylated Glycerol Ether): While less common due to steric hindrance, some formation of 1,2,3-tris(hexadecyloxy)propane is possible. | - Stoichiometric Control: Use a carefully controlled amount of the base and alkyl halide. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities: The long alkyl chains of the desired product and some byproducts can result in similar polarities, making separation by column chromatography challenging. | - Optimize Solvent System for Column Chromatography: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve good separation between the product and impurities.[4][5] - Gradient Elution: Employ a gradient elution strategy during column chromatography, starting with a non-polar solvent and gradually increasing the polarity.[5] |
| Product is a Waxy Solid: The physical nature of the product can make handling and purification difficult. | - Warm Solvents: Use warmed solvents for extraction and chromatography to ensure the product remains dissolved. - Recrystallization: Consider recrystallization from a suitable solvent system as a final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the Williamson ether synthesis.[1][2] This involves the reaction of a glycerol derivative with two equivalents of a 1-hexadecyl halide (e.g., 1-bromohexadecane) in the presence of a strong base.
Q2: Which starting glycerol derivative should I use?
A2: You can start from glycerol itself, however, protecting group strategies are often employed for better regioselectivity. For the synthesis of this compound, starting with a protected glycerol derivative where the C1 hydroxyl group is protected (e.g., 1-O-benzyl-sn-glycerol) followed by alkylation of the C2 and C3 hydroxyls and subsequent deprotection is a common strategy to ensure the correct isomer.
Q3: What are the key reaction parameters to control?
A3: The critical parameters are:
-
Anhydrous conditions: To prevent quenching of the alkoxide.
-
Strong base: To ensure complete deprotonation of the hydroxyl groups.
-
Reaction temperature: To balance reaction rate and minimize side reactions. A typical range is 50-100 °C.[2]
-
Reaction time: Sufficient time is needed for the reaction to go to completion, often monitored by TLC.
Q4: What are the expected major impurities in the synthesis of this compound?
A4: The most likely impurities are:
-
Unreacted starting materials (glycerol or its protected derivative and 1-hexadecyl halide).
-
Mono-alkylated glycerol ether (3-(hexadecyloxy)propan-1,2-diol).
-
Hexadecene, from the elimination of the alkyl halide.
-
Over-alkylated product (1,2,3-tris(hexadecyloxy)propane).
Q5: How can I effectively purify the final product?
A5: Silica gel column chromatography is the most common purification method.[4] A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. Due to the waxy nature of the product, it is advisable to run the column with slightly warmed solvents.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Williamson ether synthesis of long-chain dialkyl glycerol ethers. Please note that optimal conditions may vary and should be determined empirically.
| Parameter | Typical Range/Value | Reference |
| Starting Material | Glycerol or protected glycerol derivative | - |
| Alkylating Agent | 1-Bromohexadecane or 1-Iodohexadecane | [2] |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide | [3] |
| Solvent | Anhydrous THF, DMF, or Dioxane | [1] |
| Temperature | 50 - 100 °C | [2] |
| Reaction Time | 1 - 8 hours | [2] |
| Typical Yield | 50 - 95% (laboratory scale) | [1] |
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of this compound via the Williamson ether synthesis, starting from 1-O-benzyl-sn-glycerol.
Materials:
-
1-O-Benzyl-sn-glycerol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromohexadecane
-
Palladium on Carbon (10 wt%)
-
Methanol
-
Ethyl Acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkylation: a. To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of 1-O-benzyl-sn-glycerol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension. d. Allow the mixture to stir at room temperature for 1 hour. e. Add 1-bromohexadecane (2.2 equivalents) dropwise to the reaction mixture. f. Heat the reaction mixture to 70 °C and stir for 6-8 hours, monitoring the reaction progress by TLC. g. After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. h. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Concentrate the organic phase under reduced pressure to obtain the crude benzylated dialkyl glycerol ether.
-
Purification of Benzylated Intermediate: a. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-O-benzyl-2,3-bis(hexadecyloxy)-sn-glycerol.
-
Deprotection: a. Dissolve the purified benzylated intermediate in a mixture of methanol and ethyl acetate. b. Add palladium on carbon (10 wt%) to the solution. c. Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the deprotection is complete (monitored by TLC). d. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. e. Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Final Purification: a. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: 2,3-Bis(hexadecyloxy)propan-1-ol Transfection Reagent
Welcome to the technical support center for 2,3-Bis(hexadecyloxy)propan-1-ol-based transfection reagents. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their transfection experiments for improved efficiency and cell viability.
Disclaimer: this compound is a cationic lipid, and the guidance provided here is based on established principles for cationic lipid-mediated transfection. Optimal conditions may vary depending on the specific cell type and nucleic acid used.
Troubleshooting Guide
Issue 1: Low Transfection Efficiency
Low transfection efficiency is a common challenge. The following table outlines potential causes and suggests solutions to improve your results.
| Potential Cause | Suggested Solution |
| Suboptimal Lipid-to-DNA Ratio | Titrate the concentration of this compound with a fixed amount of DNA to determine the optimal ratio. Ratios commonly range from 1:2 to 1:5 (DNA:lipid in µg:µL).[1] |
| Incorrect Cell Density | Ensure cells are 70-90% confluent at the time of transfection for adherent cells, or at the optimal density for suspension cells as determined for your specific cell line.[2][3] |
| Poor Quality of Nucleic Acid | Use highly purified, endotoxin-free plasmid DNA or RNA. Verify the integrity and concentration of your nucleic acid before transfection. An A260/A280 ratio of ~1.8 is recommended for pure DNA.[4] |
| Presence of Serum or Antibiotics During Complex Formation | Prepare the lipid-nucleic acid complexes in a serum-free medium.[1][2] While some modern reagents tolerate serum during transfection, complex formation is often inhibited by serum proteins. Antibiotics can be omitted during transfection to avoid cytotoxicity.[2] |
| Suboptimal Incubation Times | Optimize the incubation time for complex formation (typically 15-30 minutes) and the time cells are exposed to the complexes (can range from a few hours to overnight).[3] |
| Cell Line is Difficult to Transfect | Some cell lines, particularly primary cells and suspension cells, are inherently more resistant to transfection. Consider using a higher concentration of the transfection reagent or a different transfection method like electroporation.[5] |
| Low Cell Viability Before Transfection | Ensure cells are healthy and in the logarithmic growth phase. Cell viability should be greater than 90% before starting the experiment. |
| Inhibitors in Transfection Medium | Avoid using media containing components like high levels of phosphate, sulfated proteoglycans (e.g., heparin), or EDTA during complex formation as they can interfere with the process.[1] |
Issue 2: High Cell Toxicity
High levels of cell death following transfection can compromise your experiment. Here are common causes and solutions to mitigate cytotoxicity.
| Potential Cause | Suggested Solution |
| Excessive Concentration of Transfection Reagent | Reduce the amount of this compound used. Perform a dose-response curve to find the concentration that provides the best balance between efficiency and viability.[6] |
| Prolonged Exposure to Transfection Complexes | Decrease the incubation time of the cells with the lipid-nucleic acid complexes. For sensitive cell lines, changing the medium after 4-6 hours can help reduce toxicity.[7] |
| High Cell Density | Overly confluent cells can be more susceptible to toxicity. Ensure cells are within the optimal confluency range (70-90%). |
| Presence of Antibiotics | Cationic lipids can increase cell permeability to antibiotics, leading to increased cytotoxicity.[2] Perform transfections in antibiotic-free medium. |
| Endotoxins in Plasmid DNA Preparation | Use high-quality, endotoxin-free plasmid DNA to minimize immune responses and cell death.[1] |
| Sensitive Cell Line | Some cell lines are inherently more sensitive to lipid-based transfection reagents. Try a lower concentration of the reagent or a shorter incubation time. |
| Improper Handling of Reagent | Do not vortex the lipid reagent vigorously, as this can lead to the formation of peroxides which are toxic to cells.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for transfection with this compound?
A1: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[2][3] For suspension cells, the optimal density should be determined empirically for each cell line. Actively dividing cells generally exhibit higher transfection efficiency.[5]
Q2: Can I use serum in the medium during transfection?
A2: While the formation of this compound-nucleic acid complexes should be performed in a serum-free medium to avoid interference, the transfection itself can often be carried out in the presence of serum.[1][2] However, if you experience low efficiency or high toxicity, you may want to try transfecting in serum-free or reduced-serum medium and replacing it with complete medium after the initial incubation period.
Q3: How should I determine the best lipid-to-DNA ratio?
A3: The optimal ratio of this compound to nucleic acid is cell-type and nucleic acid-dependent. It is crucial to perform an optimization experiment by keeping the amount of nucleic acid constant and varying the volume of the lipid reagent. A common starting point is a 1:2 or 1:3 ratio (µg of DNA to µL of lipid reagent).[1]
Q4: How long should I incubate the lipid-DNA complexes before adding them to the cells?
A4: Typically, an incubation time of 15 to 30 minutes at room temperature is sufficient for the formation of stable complexes.[3] Prolonged incubation may lead to the formation of aggregates and reduced transfection efficiency.[6]
Q5: What is the mechanism of action for cationic lipid transfection reagents like this compound?
A5: Cationic lipids have a positively charged headgroup and a hydrophobic tail. They spontaneously form complexes with negatively charged nucleic acids (DNA or RNA) through electrostatic interactions. These complexes, often called lipoplexes, have a net positive charge, which facilitates their interaction with the negatively charged cell membrane. The lipoplexes are then taken up by the cell, primarily through endocytosis. Once inside the endosome, the cationic lipid helps in the disruption of the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm and, in the case of DNA, to enter the nucleus for transcription.
Data Presentation
The following tables provide comparative data on the transfection efficiency and cytotoxicity of various cationic lipids in different cell lines. This information can serve as a reference for what to expect when optimizing your experiments with this compound.
Table 1: Comparison of Transfection Efficiency of Different Cationic Lipids
| Cationic Lipid | Cell Line | DNA:Lipid Ratio (w/w) | Transfection Efficiency (%) | Reference |
| Targefect | Primary Hepatocytes | 1:4 | 45.8 ± 4.2 | [8] |
| Metafectene Pro | Primary Hepatocytes | 1:4 | 40.3 ± 2.6 | [8] |
| Lipofectamine 2000 | Primary Hepatocytes | 1:4 | 37.3 ± 3.8 | [8] |
| Metafectene | Primary Hepatocytes | 1:4 | 31.5 ± 2.9 | [8] |
| Spermine-C14 Liposome | HeLa | 25:1 (Liposome:DNA) | ~30% | [9] |
| Spermine-C16 Liposome | HeLa | 25:1 (Liposome:DNA) | ~22% | [9] |
| Spermine-C18 Liposome | HeLa | 25:1 (Liposome:DNA) | ~18% | [9] |
| DOTAP-based LPHNS (24% w/w) | HEK293 | 90:1 (NS:pDNA) | ~85% | [10] |
| DOTAP-based LPHNS (24% w/w) | HeLa | 90:1 (NS:pDNA) | ~50% | [10] |
Table 2: Comparison of Cytotoxicity of Different Cationic Lipids
| Cationic Lipid | Cell Line | IC50 (µM) | Reference |
| LD1 (B30 hydrophobic tail) | MDBK | > 100 | [11] |
| Liposome 2X1-DOPE (1:1) | HeLa | Not achieved | [12] |
| Liposome 2X1-DOPE (1:1) | HEK293 | Not achieved | [12] |
| CTAB-SLNs | Multiple | < 10 µg/mL | [13] |
| DDAB-SLNs | Multiple | 284 - 870 µg/mL | [13] |
| Spermine-C14 Liposome | HeLa | >80% viability at optimal transfection concentration | [9] |
Experimental Protocols
Here is a general protocol for transfecting adherent and suspension cells using a this compound-based reagent. Remember to optimize the key parameters for your specific cell line.
Protocol 1: Transfection of Adherent Cells
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.
-
Preparation of Lipid-DNA Complexes:
-
For each well to be transfected, dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the optimized amount of this compound reagent in the same serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting up and down.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the lipid-DNA complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the plate to the incubator and culture for 24-72 hours.
-
If toxicity is a concern, the medium containing the transfection complexes can be replaced with fresh, complete medium after 4-6 hours.
-
-
Analysis: After the incubation period, analyze the cells for transgene expression.
Protocol 2: Transfection of Suspension Cells
-
Cell Preparation: On the day of transfection, count the cells and adjust the density to the optimal concentration for your cell line in fresh culture medium.
-
Preparation of Lipid-DNA Complexes: Follow the same procedure as for adherent cells (Step 2 above).
-
Transfection:
-
Add the lipid-DNA complexes to the suspension cells.
-
Mix gently by swirling the plate or flask.
-
-
Incubation:
-
Return the cells to the incubator and culture for 24-72 hours.
-
-
Analysis: Harvest the cells and analyze for transgene expression.
Visualizations
Cationic Lipid-Mediated Transfection Pathway
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. signagen.com [signagen.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 2,3-Bis(hexadecyloxy)propan-1-ol Based Lipoplexes and Mitigating Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Bis(hexadecyloxy)propan-1-ol based lipoplexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on reducing cytotoxicity and improving transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of toxicity after transfection with this compound based lipoplexes. What are the potential causes?
High cytotoxicity is a common issue with cationic lipid-based transfection reagents. The primary causes often revolve around the formulation of the lipoplexes and their interaction with the cells. The positive charge of the cationic lipid, essential for binding negatively charged nucleic acids and interacting with the cell membrane, can also lead to cell membrane disruption and trigger apoptotic pathways.
Potential causes for high cytotoxicity include:
-
Suboptimal Cationic Lipid to Nucleic Acid Ratio: An excess of cationic lipid can lead to a high positive surface charge on the lipoplexes, which increases interaction with the negatively charged cell membrane and can be toxic.
-
Inappropriate Formulation Parameters: Factors such as the type and concentration of helper lipids, the overall lipid concentration, and the ionic strength of the formulation buffer can significantly impact lipoplex stability and toxicity.
-
High Lipoplex Concentration: Exposing cells to an overly concentrated solution of lipoplexes can overwhelm their capacity for uptake and lead to cell death.
-
Prolonged Incubation Time: Leaving the lipoplexes on the cells for too long can increase the chances of cytotoxic effects.
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to cationic lipids.
Q2: How can I reduce the cytotoxicity of my this compound based lipoplexes?
Several strategies can be employed to minimize the cytotoxic effects of your lipoplexes while maintaining good transfection efficiency. These can be broadly categorized into formulation optimization and experimental adjustments.
Formulation Optimization Strategies:
| Strategy | Description | Key Considerations |
| Optimize Cationic Lipid to Nucleic Acid Ratio | Systematically vary the ratio of this compound to your nucleic acid (e.g., plasmid DNA, siRNA) to find the optimal balance between transfection efficiency and cell viability. | Start with a range of ratios (e.g., 1:1, 2:1, 5:1, 10:1 by weight or molar ratio) and assess both outcomes. |
| Incorporate Helper Lipids | The inclusion of neutral or zwitterionic helper lipids can stabilize the lipoplex structure and reduce the overall positive charge, thereby lowering cytotoxicity. | Commonly used helper lipids include DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol. The ratio of cationic lipid to helper lipid should be optimized. |
| PEGylation | The addition of a polyethylene glycol (PEG) layer to the surface of the lipoplexes can shield the positive charge, reducing non-specific interactions with serum proteins and cell membranes, which in turn decreases cytotoxicity. | The length of the PEG chain and the density of PEGylation need to be carefully optimized, as excessive PEGylation can hinder cellular uptake and endosomal escape. |
| Control Lipoplex Size | The size of the lipoplexes can influence their interaction with cells and their toxicity. Generally, smaller, more monodisperse lipoplexes are preferred. | Liposome extrusion can be used to control the initial size of the cationic liposomes before complexation with the nucleic acid. |
Experimental Adjustments:
| Strategy | Description | Key Considerations |
| Reduce Lipoplex Concentration | Titrate the concentration of the lipoplex solution added to the cells to find the lowest effective dose. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. |
| Shorten Incubation Time | Minimize the exposure time of the cells to the lipoplexes. | Try different incubation times (e.g., 4, 6, 12, 24 hours) and assess cell viability and transfection efficiency. |
| Perform Transfection in Serum-Containing Medium | While serum can sometimes interfere with transfection, its presence can also mitigate cytotoxicity by neutralizing the positive charge of the lipoplexes. | The effect of serum is formulation-dependent. It is advisable to test transfection in both serum-free and serum-containing media. |
| Change the Transfection Medium | After the initial incubation period, replace the transfection medium containing the lipoplexes with fresh, complete cell culture medium. | This removes excess lipoplexes that have not been taken up by the cells, reducing further toxic effects. |
Q3: What is the role of helper lipids in reducing cytotoxicity?
Helper lipids are crucial components in lipoplex formulations that can significantly impact their physicochemical properties and biological activity.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This cone-shaped lipid has a tendency to form non-bilayer structures (hexagonal phase), which can facilitate the fusion of the lipoplex with the endosomal membrane. This promotes the release of the nucleic acid cargo into the cytoplasm, a process known as endosomal escape, which can lead to higher transfection efficiency. By improving the efficiency of this step, a lower overall dose of lipoplexes may be required, indirectly reducing cytotoxicity.
-
Cholesterol: The inclusion of cholesterol can increase the stability of the lipid bilayer, reducing the leakage of the encapsulated nucleic acid and improving the robustness of the lipoplexes in biological fluids. However, some studies suggest that high concentrations of cholesterol can also contribute to cytotoxicity. Therefore, its concentration should be carefully optimized.
A study on a similar lipid, 2,3-di(tetradecyloxy)propan-1-amine, reported lower cytotoxicity compared to the commercial reagent Lipofectamine™ 2000, highlighting the potential for this class of lipids to be inherently less toxic.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency with Reduced Cytotoxicity
After implementing strategies to reduce cytotoxicity, you might observe a decrease in transfection efficiency. This is a common trade-off.
Troubleshooting Steps:
-
Re-optimize the Cationic Lipid to Nucleic Acid Ratio: A ratio that is too low may not efficiently condense the nucleic acid or interact effectively with the cell membrane. Systematically test a range of ratios again with your new, less toxic formulation.
-
Evaluate Helper Lipid Composition: The type and ratio of helper lipids can influence transfection efficiency. If you are using cholesterol, which can increase bilayer rigidity, consider replacing it or combining it with a fusogenic lipid like DOPE to enhance endosomal escape.
-
Assess Endosomal Escape: A key barrier to successful transfection is the trapping of lipoplexes in endosomes. If your modifications have reduced the ability of the lipoplex to escape the endosome, the nucleic acid will be degraded. You can investigate endosomal escape using specific assays (e.g., co-localization studies with endosomal markers).
-
Consider pH-Sensitive Lipids: Incorporating pH-sensitive lipids into your formulation can enhance endosomal escape. These lipids change their properties in the acidic environment of the endosome, promoting membrane disruption and cargo release.
Problem 2: Lipoplex Aggregation
You observe precipitation or aggregation of your lipoplexes upon formation or when added to the cell culture medium.
Troubleshooting Steps:
-
Control Mixing Procedure: The method and speed of mixing the cationic liposomes and nucleic acid solution can significantly affect the size and stability of the resulting lipoplexes. A rapid and controlled mixing process is generally preferred to obtain smaller, more uniform particles.
-
Optimize Ionic Strength of Formulation Buffer: High ionic strength can shield the electrostatic interactions between the cationic lipid and the nucleic acid, leading to aggregation. Prepare your lipoplexes in a low ionic strength buffer (e.g., sterile water or a low-salt buffer).
-
Incorporate PEGylated Lipids: PEGylation can provide steric hindrance that prevents aggregation, especially in the presence of serum proteins.
-
Check Lipid Quality: Ensure that the this compound and any helper lipids are of high purity and have not degraded.
Experimental Protocols
Protocol 1: Formulation of this compound Based Lipoplexes
This protocol provides a general guideline. The specific amounts and ratios should be optimized for your particular application.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Nucleic acid (e.g., plasmid DNA, siRNA)
-
Low ionic strength buffer (e.g., sterile nuclease-free water, 5% glucose solution)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Liposome Preparation: a. Dissolve this compound and the helper lipid(s) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with the low ionic strength buffer by vortexing or sonication to form multilamellar vesicles (MLVs). e. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Lipoplex Formation: a. Dilute the desired amount of nucleic acid in the low ionic strength buffer. b. In a separate tube, dilute the cationic liposome suspension to the desired concentration in the same buffer. c. Add the diluted nucleic acid solution to the diluted liposome suspension dropwise while gently vortexing. The order of addition (nucleic acid to lipid or vice versa) can affect the final lipoplex characteristics and should be kept consistent. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. e. The lipoplexes are now ready for addition to the cells.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing cell viability after transfection.
Materials:
-
Cells seeded in a 96-well plate
-
Lipoplex formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of transfection.
-
The following day, treat the cells with different concentrations of your lipoplex formulations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells for the desired period (e.g., 24, 48 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Visualizations
Caption: Experimental workflow for optimizing lipoplex formulation.
Caption: Cellular uptake and intracellular fate of lipoplexes.
Technical Support Center: Optimizing Lipid-to-DNA Ratio for 2,3-Bis(hexadecyloxy)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lipid-to-DNA ratio for transfection experiments using 2,3-Bis(hexadecyloxy)propan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of lipid-to-DNA ratios for transfection.
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal lipid-to-DNA ratio. | Systematically vary the ratio of this compound to DNA. Start with a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1, 10:1 by weight) to identify the optimal condition for your specific cell type and plasmid.[1][2] |
| Incorrect cell density. | Ensure cells are in the logarithmic growth phase and are at the optimal confluency (typically 70-90%) at the time of transfection.[1] | |
| Presence of serum or antibiotics in the transfection medium. | Complex formation should be performed in a serum-free medium, as serum proteins can interfere with the formation of lipid-DNA complexes.[1] Some antibiotics can be toxic to cells when complexed with cationic lipids. | |
| Poor quality of DNA. | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0.[1] | |
| High Cell Toxicity or Death | Excessive amount of cationic lipid. | Decrease the amount of this compound while keeping the DNA amount constant. A high positive charge from the lipid can be toxic to cells. |
| Extended exposure to lipid-DNA complexes. | Reduce the incubation time of the cells with the transfection complexes. The optimal time can vary between cell types.[1] | |
| High cell confluency. | Overly confluent cells can be more sensitive to the toxic effects of transfection reagents. Ensure optimal cell density. | |
| Inconsistent or Irreproducible Results | Variation in complex formation procedure. | Standardize the protocol for preparing lipid-DNA complexes. Ensure consistent incubation times, mixing techniques, and use of serum-free medium for complexation.[1] |
| Inconsistent cell passage number or health. | Use cells from a similar passage number for all experiments and ensure they are healthy and free from contamination. | |
| Pipetting errors. | Use calibrated pipettes and careful technique to ensure accurate and consistent amounts of lipid and DNA are used in each experiment. | |
| Aggregation or Precipitation of Complexes | Incorrect mixing procedure. | Dilute the lipid and DNA separately in serum-free medium before combining them. Add the diluted DNA to the diluted lipid solution while gently vortexing.[1] |
| High concentrations of lipid or DNA. | Work with appropriate concentrations of both the lipid and DNA solutions to prevent precipitation upon mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting lipid-to-DNA ratio for this compound?
A1: For initial experiments, a good starting point is to test a range of weight ratios, such as 1:1, 2:1, 4:1, 6:1, 8:1, and 10:1 (lipid:DNA). The optimal ratio is highly dependent on the cell type, the plasmid being delivered, and other experimental conditions.[1][2]
Q2: How does the overall charge of the lipid-DNA complex affect transfection?
A2: The overall charge of the lipoplex is a critical factor. A net positive charge is generally required for the complex to interact with the negatively charged cell membrane and facilitate uptake. However, an excessively high positive charge can lead to cytotoxicity.
Q3: Can I use serum-containing medium during the formation of lipid-DNA complexes?
A3: It is highly recommended to form the lipid-DNA complexes in a serum-free medium.[1] Serum proteins can interfere with the electrostatic interactions between the cationic lipid and the anionic DNA, leading to inefficient complex formation and reduced transfection efficiency.
Q4: What is the importance of DNA quality in transfection experiments?
A4: The quality of the plasmid DNA is crucial for successful transfection. High-purity, endotoxin-free DNA with an A260/A280 ratio between 1.8 and 2.0 should be used.[1] Contaminants can negatively impact transfection efficiency and cell viability.
Q5: How long should the lipid-DNA complexes be incubated before adding them to the cells?
A5: A short incubation period of 15-30 minutes at room temperature is generally sufficient for the formation of stable complexes.[3] Prolonged incubation may lead to the formation of large aggregates.
Experimental Protocol: Optimization of Lipid-to-DNA Ratio
This protocol provides a general framework for optimizing the lipid-to-DNA ratio for transfection with this compound.
Materials:
-
This compound lipid solution
-
High-quality plasmid DNA (e.g., expressing a reporter gene like GFP or luciferase)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium
-
Cells to be transfected
-
24-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Lipid and DNA Dilutions (for one well):
-
In a sterile microcentrifuge tube (Tube A), dilute the desired amount of this compound in 50 µL of serum-free medium.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.
-
-
Formation of Lipid-DNA Complexes:
-
Add the diluted DNA from Tube B to the diluted lipid in Tube A.
-
Mix gently by pipetting up and down or by flicking the tube.
-
Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.
-
Add the 100 µL of lipid-DNA complex solution dropwise to the well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
After the incubation period, analyze the cells for reporter gene expression (e.g., fluorescence microscopy for GFP, luciferase assay).
-
Also, assess cell viability using a method like Trypan Blue exclusion or an MTT assay.
-
-
Optimization: Repeat the experiment with different lipid-to-DNA ratios (e.g., by varying the amount of lipid in Step 2a while keeping the DNA amount constant) to determine the ratio that provides the highest transfection efficiency with the lowest cytotoxicity.
Data Presentation: Example Optimization Table
| Lipid:DNA Ratio (w/w) | Transfection Efficiency (% of positive cells) | Cell Viability (%) |
| 1:1 | 15 ± 3 | 95 ± 2 |
| 2:1 | 35 ± 5 | 92 ± 3 |
| 4:1 | 60 ± 7 | 85 ± 5 |
| 6:1 | 75 ± 6 | 70 ± 8 |
| 8:1 | 70 ± 8 | 55 ± 10 |
| 10:1 | 65 ± 9 | 40 ± 12 |
Note: The above data is illustrative and the optimal ratio will vary depending on the specific experimental conditions.
Visualization
Caption: Experimental workflow for optimizing the lipid-to-DNA ratio.
References
Technical Support Center: Overcoming Aggregation of 2,3-Bis(hexadecyloxy)propan-1-ol Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of nanoparticles containing 2,3-Bis(hexadecyloxy)propan-1-ol.
Troubleshooting Guide: Nanoparticle Aggregation
Use this guide to diagnose and resolve common causes of nanoparticle aggregation.
Issue 1: Immediate Aggregation Upon Formulation
Possible Causes:
-
Incorrect Mixing Procedure: Manual mixing or slow mixing can lead to the formation of larger, less stable particles.[1]
-
Suboptimal Solvent/Antisolvent Ratio: An improper ratio can lead to poor self-assembly and precipitation.
-
Inappropriate pH: The pH of the aqueous phase can affect the surface charge of the nanoparticles, leading to aggregation if not optimal.[2]
Solutions:
-
Refine Mixing Technique: Employ automated mixing systems like microfluidics for rapid and reproducible mixing, which generally produces smaller, more uniform nanoparticles.[3]
-
Optimize Solvent System: Systematically vary the ratio of the lipid-containing solvent (e.g., ethanol) to the aqueous anti-solvent to find the optimal conditions for nanoparticle formation.
-
Adjust pH: Modify the pH of the aqueous buffer to ensure the nanoparticles have a sufficient surface charge (zeta potential) to prevent aggregation through electrostatic repulsion.[1]
Issue 2: Aggregation During Storage
Possible Causes:
-
Inappropriate Storage Temperature: Both freezing and elevated temperatures can induce aggregation. Freezing can cause phase separation and mechanical stress from ice crystal formation, while higher temperatures can increase particle kinetic energy and collision frequency.[4]
-
Neutral Surface Charge: Nanoparticles with a near-neutral zeta potential are more prone to aggregation due to a lack of electrostatic repulsion.[1]
-
High Ionic Strength of Buffer: High salt concentrations can screen the surface charge of nanoparticles, reducing repulsive forces and leading to aggregation.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing are known to cause irreversible nanoparticle aggregation.[5]
Solutions:
-
Optimize Storage Conditions: Store nanoparticles at recommended temperatures (typically 2-8°C for short-term and frozen with cryoprotectants for long-term). Avoid repeated freeze-thaw cycles.[4][5]
-
Incorporate Charged Lipids: Include a small percentage of a charged lipid in your formulation to increase the magnitude of the zeta potential.
-
Use Low Ionic Strength Buffers: Store nanoparticles in buffers with low ionic strength to maintain electrostatic repulsion.
-
Utilize Cryoprotectants: For frozen storage, add cryoprotectants such as sucrose or trehalose to the nanoparticle suspension to prevent aggregation during freezing and thawing.[2][5]
Issue 3: Aggregation After Lyophilization and Reconstitution
Possible Causes:
-
Absence of Lyoprotectants: Lyophilization without cryoprotectants can lead to particle fusion and irreversible aggregation upon reconstitution.[5]
-
Inappropriate Reconstitution Medium: Reconstituting in a buffer that does not support nanoparticle stability (e.g., wrong pH, high ionic strength) can cause immediate aggregation.[4]
Solutions:
-
Add Lyoprotectants: Incorporate sugars like sucrose or trehalose into the formulation before lyophilization to protect the nanoparticles.[5]
-
Optimize Reconstitution: Reconstitute the lyophilized powder in a suitable buffer, potentially containing a small amount of ethanol, to aid in redispersion.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal zeta potential to prevent the aggregation of my this compound nanoparticles?
A1: While there is no universal value, a zeta potential of greater than |±30| mV is generally considered to indicate good colloidal stability and is effective in preventing aggregation due to strong electrostatic repulsion. A too-neutral surface charge can lead to increased aggregation.[1]
Q2: How do PEGylated lipids help in preventing aggregation?
A2: Polyethylene glycol (PEG)-lipids create a steric barrier on the surface of the nanoparticles.[2] This protective layer physically hinders the close approach of other nanoparticles, thereby preventing aggregation. Higher concentrations of PEG-lipids can lead to smaller and more stable nanoparticles.[6]
Q3: Can the concentration of this compound in my formulation affect aggregation?
A3: Yes, the concentration of the lipid components can influence nanoparticle size and stability. Higher lipid concentrations can sometimes lead to the formation of larger particles, which may have a higher tendency to aggregate.[6] It is crucial to optimize the lipid concentration for your specific formulation.
Q4: My nanoparticles are aggregating even with the use of PEG-lipids. What could be the reason?
A4: While PEG-lipids provide steric hindrance, their effectiveness can be influenced by other factors.[2] High ionic strength in the buffer can reduce the effectiveness of the PEG shield. Also, if the core lipid composition leads to a very soft or fluid nanoparticle, aggregation can still occur. Consider optimizing the buffer composition and the ratio of helper lipids to cholesterol to improve particle rigidity.
Q5: What analytical techniques are essential for monitoring nanoparticle aggregation?
A5: Dynamic Light Scattering (DLS) is a primary technique to measure the average particle size (z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in these values over time suggests aggregation. Zeta potential measurement is also critical to assess the surface charge and predict stability.
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles using Microfluidics
-
Lipid Phase Preparation: Dissolve this compound, a helper phospholipid, cholesterol, and a PEG-lipid in ethanol at the desired molar ratios. The total lipid concentration should be optimized, typically in the range of 10-50 mM.
-
Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., citrate buffer) at an acidic pH (e.g., pH 4.0). If encapsulating a payload like siRNA or mRNA, it should be dissolved in this buffer.
-
Microfluidic Mixing: Set up a microfluidic mixing device. Pump the lipid-ethanol solution through one inlet and the aqueous phase through another at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous). The total flow rate will influence the resulting particle size.
-
Nanoparticle Formation: Nanoparticles self-assemble as the two streams mix.[3]
-
Purification: Remove the ethanol and unencapsulated material by dialysis or tangential flow filtration against a storage buffer (e.g., phosphate-buffered saline, pH 7.4).
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (the same as the suspension buffer for size, and typically deionized water or a low salt buffer for zeta potential).
-
Dynamic Light Scattering (DLS) for Size Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a suitable cuvette and insert it into the instrument.
-
Perform multiple measurements to obtain the z-average diameter and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Use a dedicated zeta potential cell.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and apply an electric field.
-
The instrument will measure the electrophoretic mobility of the nanoparticles and calculate the zeta potential.
-
Quantitative Data Summary
Table 1: Effect of Formulation Parameters on Nanoparticle Properties
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Flow Rate Ratio (Aq:Org) | 3:1 | 5:1 | 2:1 | Higher ratios generally lead to smaller particles. |
| Total Flow Rate (mL/min) | 2 | 10 | 20 | Higher flow rates tend to produce smaller, more uniform particles.[6] |
| Lipid Concentration (mM) | 10 | 25 | 50 | Lower concentrations generally result in smaller particles.[6] |
| PEG-Lipid % | 1% | 2.5% | 5% | Higher percentages improve stability and can reduce particle size.[6] |
Table 2: Influence of Storage Conditions on Nanoparticle Stability
| Storage Condition | Parameter Monitored | Day 0 | Day 7 | Day 30 |
| 4°C | Size (nm) | 100 | 105 | 115 |
| PDI | 0.15 | 0.18 | 0.25 | |
| 25°C | Size (nm) | 100 | 120 | 250 (aggregated) |
| PDI | 0.15 | 0.30 | >0.5 | |
| -20°C (no cryoprotectant) | Size (nm) | 100 | 300 (aggregated) | N/A |
| PDI | 0.15 | >0.6 | N/A | |
| -20°C (with cryoprotectant) | Size (nm) | 100 | 102 | 105 |
| PDI | 0.15 | 0.16 | 0.17 |
Visualizations
References
- 1. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. biomol.com [biomol.com]
- 4. dovepress.com [dovepress.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
Technical Support Center: Synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol. The synthesis, a variation of the Williamson ether synthesis, can present challenges leading to low yields. This guide addresses specific issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective route is a two-step synthesis. It begins with the Williamson etherification of a protected glycerol, typically (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), with hexadecyl bromide. This is followed by the acidic hydrolysis of the acetonide protecting group to yield the final product.
Q2: Why is a protected glycerol used as a starting material?
A2: Using a protected glycerol like solketal ensures the regioselective alkylation of the primary hydroxyl group. The protecting group blocks the secondary hydroxyl group, directing the attachment of the hexadecyl chains to the desired positions.
Q3: What are the critical parameters for the Williamson ether synthesis step?
A3: The Williamson ether synthesis is an S_N2 reaction.[1] Key parameters include the choice of a strong, non-hindered base to deprotonate the alcohol, a suitable polar aprotic solvent to facilitate the reaction, and an appropriate reaction temperature to ensure a reasonable reaction rate without promoting side reactions.[1]
Q4: What side reactions can occur and lead to low yield?
A4: The primary side reaction is the E2 elimination of the alkyl halide, which is more likely with secondary or tertiary halides and sterically hindered bases.[1] In the context of this synthesis, incomplete reaction due to poor solubility of the long-chain reactants can also be a significant issue. Over-alkylation, leading to the formation of tri-ethers, is also a possibility if the reaction conditions are not carefully controlled.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting materials from the product.
Q6: What is the best method for purifying the final product?
A6: Due to the long alkyl chains, this compound is a waxy or oily solid. Column chromatography using silica gel is a highly effective method for purification.[2] A gradient elution with a solvent system like hexanes and ethyl acetate is typically used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Ineffective deprotonation of the alcohol. 2. Low reactivity of the alkyl halide. 3. Insufficient reaction temperature or time. 4. Poor solubility of reactants. | 1. Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). Ensure anhydrous conditions when using NaH. 2. Use hexadecyl bromide or iodide, as they are better leaving groups than the chloride. 3. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 4. Use a polar aprotic solvent like DMF or DMSO to improve solubility. The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can also be beneficial.[3] |
| Formation of multiple products (observed on TLC) | 1. E2 elimination of hexadecyl bromide. 2. Incomplete reaction leading to mono-alkylated product. 3. Over-alkylation resulting in tri-ether byproducts. | 1. Ensure the use of a primary alkyl halide (hexadecyl bromide) and avoid overly hindered bases. 2. Ensure sufficient equivalents of hexadecyl bromide and base are used and allow for adequate reaction time. 3. Use a stoichiometric amount of the alkylating agent and monitor the reaction closely to stop it once the desired product is formed. |
| Difficulty in isolating the product after workup | 1. Emulsion formation during aqueous workup due to the amphiphilic nature of the product. 2. High viscosity of the crude product. | 1. Use a saturated brine solution to wash the organic layer, which can help break emulsions. 2. Dissolve the crude product in a suitable solvent before purification. |
| Ineffective purification by column chromatography | 1. Incorrect solvent system (eluent). 2. Overloading the column. | 1. Use a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1), with the polarity increased as needed.[2] 2. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| Low yield after the deprotection step | 1. Incomplete hydrolysis of the acetonide. 2. Degradation of the product under harsh acidic conditions. | 1. Increase the reaction time or the concentration of the acid. 2. Use a milder acid catalyst or perform the reaction at a lower temperature. |
Experimental Protocols
Step 1: Synthesis of (±)-2,2-Dimethyl-4-((hexadecyloxy)methyl)-1,3-dioxolane
This procedure is adapted from a general method for the Williamson etherification of solketal.[3][4]
| Reagent | Molar Ratio | Typical Amount |
| (±)-Solketal | 1.0 | 1.32 g (10 mmol) |
| Hexadecyl bromide | 1.1 | 3.36 g (11 mmol) |
| Potassium hydroxide (28% aq. solution) | 2.0 | 4.0 g (20 mmol) |
| Tetrabutylammonium iodide (TBAI) | 0.05 | 0.185 g (0.5 mmol) |
Procedure:
-
To a round-bottom flask, add (±)-solketal, hexadecyl bromide, and tetrabutylammonium iodide.
-
Add the 28% aqueous potassium hydroxide solution.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
After cooling to room temperature, add water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound (Deprotection)
Procedure:
-
Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
Purification by Column Chromatography
-
Prepare a silica gel column using a non-polar solvent such as hexanes.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity to elute the final product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Relationship between causes of low yield and their solutions.
References
Technical Support Center: 2,3-Bis(hexadecyloxy)propan-1-ol Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the formulation stability of 2,3-Bis(hexadecyloxy)propan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation stability important?
This compound is a synthetic dialkyl glycerol ether lipid. Due to its amphiphilic nature, it is a valuable component in various drug delivery systems, particularly lipid-based nanoparticles like liposomes and solid lipid nanoparticles (SLNs). Formulation stability is crucial as it ensures the consistency, efficacy, and safety of the final product. Instability can lead to changes in particle size, drug leakage, and degradation of the lipid excipient, all of which can impact the therapeutic outcome.[1][2][3]
Q2: How does pH affect the stability of formulations containing this compound?
The primary structure of this compound contains ether linkages, which are generally more resistant to hydrolysis than ester bonds. However, extreme pH conditions (both acidic and alkaline) can catalyze the cleavage of these ether bonds over time, leading to the degradation of the lipid.[4] More commonly, pH influences the overall stability of the lipid-based formulation by altering surface charges of the nanoparticles. This can disrupt the electrostatic balance, leading to aggregation, fusion, or changes in particle size.[5][6][7] For many lipid nanoparticle systems, storage at or near physiological pH (around 7.4) is often recommended for optimal stability.[8]
Q3: What are the visible signs of instability in my this compound formulation?
Visual inspection is the first line of assessment for formulation stability.[9] Signs of instability include:
-
Creaming: A milky layer at the top of the formulation.
-
Sedimentation: The settling of particles at the bottom.
-
Phase separation: The formation of distinct layers of oil and water.[10]
-
Agglomeration or clumping: Visible aggregates or particles.
-
Changes in color or odor: This may indicate chemical degradation.[10]
Any noticeable change from the initial appearance of the formulation should be investigated further.[9]
Troubleshooting Guides
Issue 1: Increase in Particle Size or Polydispersity Index (PDI) Over Time
-
Possible Cause: Aggregation or fusion of lipid nanoparticles due to suboptimal pH or high ionic strength. Changes in pH can neutralize surface charge, reducing repulsive forces between particles.
-
Troubleshooting Steps:
-
Verify Formulation pH: Measure the pH of your formulation and ensure it is within the desired range. For many lipid-based systems, a pH between 6.5 and 7.5 is a good starting point.[8]
-
Assess Ionic Strength: High salt concentrations can screen surface charges and lead to aggregation.[5][7] Consider using buffers with lower ionic strength if possible.
-
Optimize Storage Temperature: Elevated temperatures can increase the kinetic energy of particles, leading to more frequent collisions and potential fusion. Store formulations at recommended temperatures, often refrigerated (2-8°C).[8]
-
Incorporate Steric Stabilizers: The inclusion of PEGylated lipids in the formulation can provide a protective hydrophilic layer that sterically hinders particle aggregation.
-
Issue 2: Suspected Chemical Degradation of this compound
-
Possible Cause: Hydrolysis of the ether linkages due to exposure to harsh pH conditions (highly acidic or alkaline).
-
Troubleshooting Steps:
-
pH Control: Maintain the formulation pH within a stable range, avoiding extremes. Buffering the formulation is critical.
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study by exposing the formulation to a range of pH values (e.g., pH 2, 4, 7, 9, 12) and elevated temperatures.[11]
-
Analytical Quantification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) to quantify the amount of intact this compound and its potential degradation products over time.[12][13]
-
Issue 3: Inconsistent Drug Loading or Rapid Drug Leakage
-
Possible Cause: Changes in the lipid bilayer integrity, potentially influenced by pH, leading to the expulsion of the encapsulated drug.
-
Troubleshooting Steps:
-
Evaluate pH and Ionic Strength: Similar to particle size issues, the electrostatic environment plays a crucial role in maintaining the stability of the lipid matrix.
-
Assess Lipid Composition: The ratio of this compound to other lipids and cholesterol can impact the rigidity and stability of the nanoparticle. Optimization of the lipid composition may be necessary.
-
Monitor Drug Release Profile: Conduct in vitro drug release studies at different pH values to understand how pH affects the retention of the active pharmaceutical ingredient (API).
-
Data Presentation
Table 1: Illustrative Example of pH-Dependent Stability of a this compound-Based Lipid Nanoparticle Formulation (Storage at 4°C for 30 days)
| pH of Formulation | Initial Particle Size (nm) | Particle Size after 30 days (nm) | Initial PDI | PDI after 30 days | Encapsulation Efficiency (%) after 30 days | Visual Appearance after 30 days |
| 4.0 | 125 | 250 | 0.15 | 0.45 | 75 | Slight aggregation visible |
| 5.5 | 122 | 135 | 0.14 | 0.18 | 92 | Homogeneous dispersion |
| 7.4 | 120 | 122 | 0.13 | 0.14 | 95 | Homogeneous dispersion |
| 9.0 | 128 | 190 | 0.16 | 0.35 | 80 | Slight opalescence |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific formulation composition and storage conditions.
Experimental Protocols
Protocol 1: Assessment of Physical Stability of this compound Formulations
-
Preparation of Samples: Prepare batches of the lipid nanoparticle formulation and adjust the pH to the desired values (e.g., 4.0, 5.5, 7.4, 9.0) using appropriate buffers.
-
Initial Characterization (Day 0):
-
Visual Inspection: Document the appearance, color, and clarity of each formulation.[9]
-
Particle Size and PDI Measurement: Use Dynamic Light Scattering (DLS) to measure the z-average particle size and Polydispersity Index (PDI).
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
-
Stability Study:
-
Store aliquots of each formulation at various temperatures (e.g., 4°C, 25°C).
-
At predetermined time points (e.g., 7, 14, 30, 60, and 90 days), withdraw samples and repeat the characterization steps outlined in step 2.
-
-
Data Analysis: Plot the changes in particle size, PDI, and zeta potential as a function of time for each pH and temperature condition.
Protocol 2: Quantification of this compound Degradation by HPLC-MS
-
Sample Preparation:
-
At each stability time point, take an aliquot of the formulation.
-
Disrupt the lipid nanoparticles using an appropriate solvent (e.g., a mixture of chloroform and methanol) to extract the lipids.
-
Evaporate the solvent and reconstitute the lipid extract in a solvent suitable for HPLC analysis.
-
-
HPLC-MS Analysis:
-
Use a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Develop a gradient elution method to separate this compound from its potential degradation products.
-
Use a Mass Spectrometer to detect and quantify the parent lipid and any degradation products. The high specificity of MS allows for the identification of unknown degradation products.[12][13]
-
-
Data Analysis:
-
Create a calibration curve using a standard of this compound.
-
Calculate the concentration of the lipid at each time point and determine the degradation rate at different pH values.
-
Plot the percentage of remaining this compound against time to establish a pH-rate profile.
-
Visualizations
Caption: Logical flow from a stable formulation to instability due to stress factors.
Caption: Troubleshooting workflow for formulation instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. cibtech.org [cibtech.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability Issues - Botanichem [botanichem.co.za]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Analytical Methodologies in Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Bis(hexadecyloxy)propan-1-ol Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to leakage from liposomes formulated with 2,3-Bis(hexadecyloxy)propan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound liposomes that may lead to premature leakage of encapsulated contents.
| Issue | Potential Cause | Recommended Solution |
| High Leakage Immediately After Preparation | Incomplete removal of organic solvent. | Ensure the lipid film is thoroughly dried under vacuum for an extended period to remove all traces of organic solvent. Residual solvent can disrupt the bilayer integrity. |
| Suboptimal hydration temperature. | Hydrate the lipid film above the phase transition temperature (Tm) of this compound. For ether lipids, this is crucial for forming a stable, well-ordered bilayer. | |
| Inefficient encapsulation. | Optimize the hydration buffer and method. Gentle agitation or vortexing during hydration can improve encapsulation efficiency and liposome formation. | |
| Mechanical stress during preparation. | Avoid overly vigorous sonication, which can lead to the formation of very small, unstable vesicles or damage the liposomes. If using extrusion, ensure smooth and consistent pressure. | |
| Leakage During Storage | Inappropriate storage temperature. | Store liposomes at a temperature above their gel-to-liquid crystalline phase transition temperature to prevent phase separation and subsequent leakage. However, for long-term storage, temperatures just above the Tm are often recommended. Avoid freeze-thaw cycles unless a suitable cryoprotectant is used. |
| Lipid oxidation or hydrolysis. | While this compound is an ether lipid and thus resistant to hydrolysis, other components in the formulation might be susceptible. Store under an inert gas (e.g., argon or nitrogen) and in the dark to minimize oxidation. | |
| Aggregation or fusion of liposomes. | Optimize the surface charge of the liposomes by including a charged lipid in the formulation to induce electrostatic repulsion. Maintain a low liposome concentration during storage. | |
| Inconsistent Leakage Results Between Batches | Variability in liposome size and lamellarity. | Use a consistent method for size reduction, such as extrusion through polycarbonate membranes of a defined pore size, to ensure a homogenous population of liposomes.[1] |
| Variations in lipid film formation. | Ensure a thin, even lipid film is formed during the solvent evaporation step. A non-uniform film can lead to heterogeneous liposome populations with varying stability. | |
| Buffer composition inconsistencies. | Use a consistent buffer composition, pH, and ionic strength for all preparations, as these factors can significantly influence liposome stability and permeability. |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound liposomes leaking more than my previous formulations with ester-based lipids?
A1: While ether lipids like this compound are generally more chemically stable against hydrolysis than ester lipids, they can exhibit different membrane packing and permeability characteristics.[2][3][4] The absence of carbonyl groups in the glycerol backbone of ether lipids can alter the interfacial hydration and hydrogen bonding network, potentially leading to a different permeability profile.[2][3] Studies comparing ether-linked (DHPC) and ester-linked (DPPC) lipids have shown slight differences in water permeability, which can be an indicator of overall solute leakage.[5] It is crucial to optimize the formulation, potentially by including cholesterol or other lipids, to enhance membrane packing and reduce leakage.
Q2: What is the optimal storage condition to minimize leakage from my this compound liposomes?
A2: For short-term storage (up to one week), it is generally recommended to store liposomes in an aqueous buffer at a temperature just above the phase transition temperature of the lipid mixture, typically at 4°C for many formulations. It is critical to avoid freezing and thawing, as this can disrupt the liposome structure and cause significant leakage. For longer-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant like trehalose or sucrose is a common strategy to preserve liposome integrity and prevent leakage.
Q3: How can I measure the leakage from my liposomes quantitatively?
A3: A widely used method is the carboxyfluorescein (CF) leakage assay.[6][7] In this assay, a high, self-quenching concentration of CF is encapsulated within the liposomes. When the liposomes are intact, the fluorescence is low. Upon leakage, the CF is diluted in the external buffer, leading to de-quenching and a measurable increase in fluorescence. The percentage of leakage can be calculated by comparing the fluorescence of the sample to that of a fully lysed control (achieved by adding a detergent like Triton X-100).
Q4: Can the inclusion of cholesterol help reduce leakage from my this compound liposomes?
A4: Yes, incorporating cholesterol into the lipid bilayer generally increases membrane packing and reduces permeability, thereby minimizing leakage. Cholesterol's rigid, planar structure fills the gaps between the lipid molecules, leading to a more ordered and less permeable membrane. The optimal molar ratio of cholesterol will need to be determined experimentally for your specific formulation.
Q5: Does the method of liposome preparation affect leakage?
A5: Absolutely. The preparation method significantly influences the size, lamellarity, and overall stability of the liposomes, all of which can affect leakage. Methods like thin-film hydration followed by extrusion generally produce unilamellar vesicles with a more uniform size distribution, which tend to be more stable and exhibit less leakage compared to multilamellar vesicles produced by simple vortexing. Sonication can produce small unilamellar vesicles, but may also induce defects in the membrane if not carefully controlled.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
This compound
-
Other lipids as required (e.g., cholesterol, charged lipids)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Dissolve this compound and any other lipids in chloroform in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to ensure complete removal of any residual organic solvent.
-
Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the phase transition temperature of the lipid mixture.
-
Agitate the flask by gentle vortexing or swirling until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, assemble a mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder to another syringe. Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.[1]
-
The resulting liposome suspension is now ready for use or further purification.
Protocol 2: Carboxyfluorescein (CF) Leakage Assay
Materials:
-
Liposome suspension encapsulating 50-100 mM 5(6)-Carboxyfluorescein (CF) in an appropriate buffer.
-
External buffer (same as the buffer used for liposome preparation).
-
Triton X-100 solution (e.g., 10% v/v).
-
Fluorometer with appropriate excitation and emission filters for CF (e.g., 492 nm excitation, 512 nm emission).
-
Cuvettes.
Methodology:
-
Prepare CF-loaded liposomes using the protocol above, with the hydration buffer containing 50-100 mM CF.
-
Remove the unencapsulated CF by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the external buffer.
-
Dilute the purified CF-loaded liposome suspension in the external buffer to a suitable concentration for fluorescence measurement in a cuvette.
-
Record the initial fluorescence (F_initial) of the liposome suspension over time at a constant temperature. This represents the baseline leakage.
-
To determine the maximum fluorescence corresponding to 100% leakage, add a small volume of Triton X-100 solution to the cuvette to completely lyse the liposomes.
-
Record the final fluorescence (F_max) after the addition of the detergent.
-
The percentage of leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100 where F_t is the fluorescence at time t.
Data Presentation
The following table provides a comparative overview of the permeability of liposomes composed of ether-linked versus ester-linked lipids. Note that lower water permeability generally correlates with lower leakage of small hydrophilic solutes.
| Lipid Type | Lipid Composition | Temperature (°C) | Water Permeability (P_f, cm/s) | Reference |
| Ether-linked | Dihexadecylphosphatidylcholine (DHPC) | 48 | 0.022 | [5] |
| Ester-linked | Dipalmitoylphosphatidylcholine (DPPC) | 50 | 0.027 | [5] |
Visualizations
Caption: Experimental workflow for preparing this compound liposomes and assessing leakage using the carboxyfluorescein assay.
Caption: Key factors influencing the leakage of encapsulated materials from liposomes.
References
- 1. 3.5. Liposome Preparation and Leakage Assay [bio-protocol.org]
- 2. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 6. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and hum ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05478C [pubs.rsc.org]
- 7. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape of Lipid-Based Carriers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the endosomal escape of lipid-based delivery vehicles, including those formulated with 2,3-Bis(hexadecyloxy)propan-1-ol.
Disclaimer
While this guide addresses the enhancement of endosomal escape for lipid-based carriers, literature specifically detailing the role of this compound in this process is limited. The principles, troubleshooting steps, and protocols provided are based on established knowledge for general lipid nanoparticle (LNP) systems and are intended to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is endosomal escape and why is it critical for my experiments?
Endosomal escape is the process by which a therapeutic payload, such as mRNA or siRNA, exits the endosome and enters the cytoplasm after being taken into the cell via endocytosis. This step is crucial because if the carrier and its cargo remain trapped within the endo-lysosomal pathway, they will be degraded by lysosomal enzymes, rendering the therapeutic ineffective.[][2] Less than 2% of siRNA delivered via LNPs may successfully escape the endosome, highlighting this as a major bottleneck in drug delivery.[3][4]
Q2: What are the primary mechanisms for LNP-mediated endosomal escape?
The most accepted mechanisms involve the lipid components of the nanoparticle, particularly ionizable lipids.[][2]
-
pH-Dependent Protonation: In the acidic environment of the late endosome (pH 5.0-6.0), ionizable lipids in the LNP become protonated (positively charged).[][5]
-
Membrane Destabilization: These newly charged cationic lipids can then interact with negatively charged lipids (anionic lipids) present on the inner membrane of the endosome.[6] This interaction disrupts the endosomal membrane's integrity, leading to two main outcomes:
-
Membrane Phase Transition: The interaction can induce a transition from a stable lipid bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the membrane and allows the cargo to be released.[6]
-
Pore Formation/Fusion: The disruption can lead to the formation of pores in the endosomal membrane or direct fusion between the LNP and the endosome, releasing the contents into the cytoplasm.[3][5]
-
Q3: How does the composition of the lipid carrier, beyond the ionizable lipid, affect endosomal escape?
Helper lipids, such as phospholipids and cholesterol, play a significant role. For instance, phospholipids with phosphatidylethanolamine (PE) headgroups, like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), are known to adopt a cone shape that promotes the formation of the fusogenic hexagonal HII phase, thereby enhancing endosomal escape.[7][8] In contrast, lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) have a cylindrical shape that stabilizes bilayer membranes, which can lead to greater sequestration in lysosomes.[7][8] Substituting standard cholesterol with analogs like β-sitosterol has also been shown to significantly increase endosomal disruption.[4][9]
Visualizing the Endosomal Pathway
The following diagram illustrates the cellular uptake of lipid carriers and the critical juncture of endosomal escape versus lysosomal degradation.
Caption: Cellular uptake and trafficking of lipid-based carriers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at intracellular delivery using lipid-based carriers.
Problem 1: Low Transfection or Delivery Efficiency
| Potential Cause | Suggested Solution & Rationale |
| Poor Cell Health | Solution: Ensure cells are healthy, actively dividing, and at >90% viability before transfection.[10] Use freshly passaged cells and check for contamination (e.g., mycoplasma). Rationale: Unhealthy or senescent cells have compromised cellular processes, including endocytosis, which reduces uptake.[11] |
| Suboptimal Cell Confluency | Solution: Optimize cell confluency at the time of transfection. A range of 60-80% is often ideal.[12] Rationale: Overly confluent cells may have reduced metabolic activity and uptake, while sparse cultures can be sensitive to toxicity from the lipid carrier.[12] |
| Inefficient Endosomal Escape | Solution 1: Optimize Helper Lipids. Replace stabilizing lipids (like DSPC) with fusogenic lipids (like DOPE) that promote non-bilayer structures.[7] Solution 2: Modify Sterol Component. Consider replacing cholesterol with analogs like β-sitosterol, which has been shown to increase endosomal disruption.[4][9] Solution 3: Add an Escape Enhancer. Use chemical enhancers like chloroquine as a positive control. Chloroquine inhibits endosomal acidification, leading to osmotic swelling and rupture.[6] Rationale: Enhancing the fusogenic properties of the carrier is a direct strategy to improve its ability to disrupt the endosomal membrane.[3][7] |
| Incorrect Carrier-to-Cargo Ratio | Solution: Perform a titration experiment to find the optimal ratio of lipid carrier to nucleic acid (e.g., DNA, mRNA). Ratios for cationic lipids to DNA often range from 2:1 to 5:1 (µL:µg).[13] Rationale: The ratio affects the size, charge, and stability of the complex, all of which are critical for cellular uptake and cargo release. |
| Poor Quality of Nucleic Acid Cargo | Solution: Use high-purity, intact nucleic acids. Verify the quality and concentration using spectrophotometry and gel electrophoresis. Rationale: Degraded or impure cargo can lead to poor encapsulation and reduced biological activity, which may be mistaken for a delivery problem.[13] |
Problem 2: High Cellular Toxicity
| Potential Cause | Suggested Solution & Rationale |
| Excessive Carrier Concentration | Solution: Perform a dose-response experiment to determine the optimal carrier concentration that maximizes delivery while minimizing toxicity. Reduce the amount of lipid complex added to the cells. Rationale: Cationic lipids, often used in these carriers, can disrupt cellular membranes indiscriminately at high concentrations, leading to cytotoxicity.[14] |
| Prolonged Incubation Time | Solution: Reduce the incubation time of the lipid complexes with the cells. For sensitive cells, an exposure of 4-6 hours may be sufficient.[11] Rationale: Minimizing exposure time reduces the overall stress on the cells from the delivery vehicle. |
| Incompatible Medium Components | Solution: While many modern reagents are compatible with serum, some formulations may be inhibited by it.[13] If using a serum-free medium, ensure it is validated for lipid-based transfection. For sensitive primary cells, maintain routine culture conditions as much as possible.[12] Rationale: Components in the media can interact with the lipid complexes, affecting their stability, charge, and toxicity profile. |
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot low delivery efficiency.
Caption: A step-by-step workflow for troubleshooting experiments.
Quantitative Data on Endosomal Escape Enhancement
The choice of helper lipid can dramatically impact endosomal escape and subsequent delivery efficiency. The following tables summarize comparative data from published studies.
Table 1: Effect of Phospholipid Headgroup on LNP Performance
| LNP Formulation | Key Helper Lipid | Observation | Implication for Endosomal Escape | Reference |
| DOPE-LNP | DOPE (cone-shaped) | Enhanced mRNA delivery in vitro and in vivo. | Promotes fusion with the endosomal membrane. | [7] |
| DSPC-LNP | DSPC (cylinder-shaped) | More sequestered in lysosomes after endocytosis. | Stabilizes the lipid bilayer, hindering escape. | [7] |
Table 2: Effect of Sterol Analogs on Endosomal Disruption
| LNP Formulation | Sterol Component | Endosomal Disruption Measurement | Result | Reference |
| LNP-Chol | Cholesterol (Standard) | Galectin-8 recruitment events (live-cell imaging) | Baseline level of endosomal perturbation. | [4][9] |
| LNP-Sito | β-sitosterol | Galectin-8 recruitment events (live-cell imaging) | 10-fold increase in detectable events vs. LNP-Chol. | [4][9] |
Experimental Protocols
Protocol: Galectin-8 (Gal8) Assay for Measuring Endosomal Disruption
This assay provides a direct and quantitative method to visualize and measure the rupture of endosomal membranes in live cells.[15][16]
Principle: Galectin-8 (Gal8) is a protein that is normally dispersed throughout the cytoplasm. The inner leaflet of endosomal membranes contains glycans (sugar molecules) that are not exposed to the cytoplasm when the endosome is intact. Upon membrane damage or rupture, these glycans become exposed. Cytosolic Gal8, tagged with a fluorescent protein (e.g., GFP or mRuby), binds to these exposed glycans, causing the fluorescent signal to redistribute from diffuse to distinct, bright puncta. The number and intensity of these puncta correlate directly with the frequency of endosomal disruption events.[16][17][18]
Materials:
-
Reporter cell line stably expressing a Gal8-fluorescent protein fusion (e.g., HeLa-Gal8-mRuby3 or HEK293T-Gal8-GFP).
-
Your lipid carrier formulations encapsulating the desired cargo.
-
Positive control for endosomal disruption (e.g., 100 µM Chloroquine).[9]
-
Negative control (e.g., untreated cells or cells treated with a non-disruptive particle).
-
High-content imaging system or confocal microscope.
-
96-well, black-walled, clear-bottom imaging plates.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Methodology:
-
Cell Seeding:
-
Seed the Gal8 reporter cells into a 96-well imaging plate at a density that will result in ~70% confluency at the time of imaging (e.g., 15,000 cells/well).[9]
-
Allow cells to adhere and grow overnight at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of your lipid carrier formulations.
-
Remove the old media from the cells and add the media containing your diluted carriers, positive control, or negative control. A typical dose might be 100 ng of nucleic acid per well.[9]
-
-
Incubation:
-
Incubate the cells with the treatments for a predetermined time. The peak of endosomal disruption events often occurs around 6 hours post-treatment, but a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) is recommended for new formulations.[17]
-
-
Imaging:
-
Image the live cells using a high-content imager or confocal microscope.
-
Acquire images in the fluorescent channel corresponding to your Gal8 fusion protein (e.g., GFP/mRuby) and a nuclear stain channel (e.g., Hoechst 33342) to identify individual cells.
-
Capture multiple fields of view per well to ensure robust statistical analysis.[17]
-
-
Image Analysis and Quantification:
-
Use an automated image analysis pipeline to process the images.
-
Step 1: Identify Nuclei. Use the Hoechst channel to segment and count the nuclei.
-
Step 2: Identify Cell Bodies. Extrapolate the cell boundaries from the identified nuclei.
-
Step 3: Identify and Count Puncta. Within each identified cell, apply a thresholding algorithm to the Gal8-FP channel to identify and count the bright, punctate structures.
-
Data Expression: The primary readout is the average number of Gal8 puncta per cell. This provides a quantitative measure of endosomal disruption for each condition.[17]
-
Expected Outcome: Formulations that effectively disrupt endosomal membranes will show a significant, dose-dependent increase in the number of fluorescent Gal8 puncta per cell compared to the negative control.
References
- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. wearecellix.com [wearecellix.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 13. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
long-term storage conditions for 2,3-Bis(hexadecyloxy)propan-1-ol
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of 2,3-Bis(hexadecyloxy)propan-1-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of the compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
-
Temperature: For long-term storage, it is advisable to store the compound at -20°C or -80°C.
-
Atmosphere: Due to the presence of ether linkages, the compound is susceptible to oxidation and peroxide formation.[1][2][3] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.
-
Light: To prevent light-induced degradation, the compound should be stored in an amber or opaque vial, protected from light.[2][3]
-
Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.
Q2: How does the chemical structure of this compound influence its storage?
The molecule contains two key functional groups that dictate its storage requirements:
-
Ether Linkages: The two hexadecyloxy (ether) groups are prone to autoxidation in the presence of oxygen, a process accelerated by light and heat.[3][4] This can lead to the formation of hydroperoxides, which can alter the compound's reactivity and potentially form explosive peroxides upon concentration.[1][2]
-
Primary Alcohol: The propan-1-ol moiety has a primary alcohol group. While less reactive than the ether linkages to autoxidation, it can be susceptible to oxidation over time, especially in the presence of contaminants or under harsh conditions.[5]
The long alkyl chains make the molecule lipid-like and generally stable against hydrolysis, more so than corresponding ester-containing lipids.[6]
Q3: Can I store this compound in a solution?
Yes, but the choice of solvent is critical. The stability in solution will depend on the solvent's purity and its propensity to generate radicals. If stored in solution:
-
Use a high-purity, peroxide-free solvent.
-
Purge the solution with an inert gas before sealing.
-
Store at low temperatures (-20°C or -80°C).
-
Be aware that repeated freeze-thaw cycles may impact stability or cause the compound to precipitate. It is best to store in aliquots.
Q4: What are the signs of degradation of this compound?
Visual inspection may not be sufficient. However, you should be cautious if you observe:
-
Discoloration of the compound.
-
Formation of a precipitate or crystals in a solution upon warming, which were not present before.
The most reliable way to check for degradation is through analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry to check for the appearance of new, unexpected peaks. The presence of peroxides can be tested using commercially available peroxide test strips.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Review your storage conditions against the recommendations (see table below). 2. Test a fresh, unopened sample if available. 3. Perform an analytical check (e.g., TLC, HPLC) to assess the purity of your stored sample. 4. Test for the presence of peroxides, especially if the compound has been stored for a long time or exposed to air. |
| Compound is difficult to dissolve | The compound is a waxy solid at room temperature. It may also indicate potential polymerization or degradation. | 1. Gently warm the sample to slightly above its melting point. 2. Use a suitable organic solvent and sonication to aid dissolution. 3. If solubility issues persist with a previously used solvent, it may be a sign of degradation. Assess purity via analytical methods. |
| Visible changes in the material (e.g., discoloration) | This can be a sign of oxidation or contamination. | 1. Do not use the material if significant visual changes are observed. 2. If the material is critical, purify it if possible (e.g., by column chromatography) and re-characterize before use. 3. Discard the vial and obtain a fresh lot. |
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2-8°C or Room Temperature (in a desiccator) | -20°C or -80°C | Minimizes oxidation and other potential degradation reactions. |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) | Prevents autoxidation of ether linkages and peroxide formation.[2][3] |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) | Light can accelerate the formation of peroxides.[3] |
| Form | Solid (as supplied) or in a freshly prepared solution | Solid (as supplied) is preferred. If in solution, use aliquots to avoid freeze-thaw cycles. | Minimizes interaction with solvents and reduces the risk of contamination. |
Experimental Protocols
Protocol for Peroxide Testing (Qualitative)
This protocol is a general guideline for using peroxide test strips. Always follow the manufacturer's specific instructions.
-
Preparation: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Sampling: If the compound is a solid, dissolve a small amount in a peroxide-free solvent (e.g., isopropanol or toluene) to create a solution.
-
Testing: Dip the peroxide test strip into the solution for the time specified by the manufacturer (typically 1-2 seconds).
-
Reading: Remove the strip and wait for the color to develop. Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration.
-
Interpretation: If peroxides are detected at a significant level (consult safety guidelines, but generally >10 ppm is a concern), the material may not be suitable for use, especially if it is to be heated or concentrated.
Mandatory Visualization
References
- 1. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Production of 2,3-Bis(hexadecyloxy)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3-Bis(hexadecyloxy)propan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a Williamson ether synthesis.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Below is a systematic approach to troubleshooting this issue:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide from the starting glycerol derivative. If the base is not strong enough or is not used in sufficient excess, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), in an appropriate solvent. Use a slight excess of the base to drive the deprotonation to completion.
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the hexadecyl halide, which is favored by sterically hindered substrates and strong, bulky bases.[1][2]
-
Solution: Use a primary hexadecyl halide (e.g., 1-bromohexadecane or 1-iodohexadecane) as the electrophile. Avoid secondary or tertiary halides. While a strong base is necessary, a very bulky base might favor elimination.
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gradually increasing the temperature. In some cases, microwave-assisted synthesis has been shown to reduce reaction times and increase yields for Williamson ether syntheses.[3]
-
-
Purity of Reagents: Impurities in the starting materials (glycerol derivative, hexadecyl halide, or solvent) can interfere with the reaction.
-
Solution: Use high-purity reagents and anhydrous solvents. Moisture can quench the alkoxide, reducing the yield.
-
-
Phase Transfer Catalyst: For large-scale reactions, the use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases.[3][4][5]
Question: I am observing significant amounts of byproducts in my crude product. How can I identify and minimize them?
Answer:
The most common byproduct is the alkene formed from the E2 elimination of the hexadecyl halide. Another potential byproduct is the unreacted starting glycerol derivative.
-
Identification: These byproducts can be identified using techniques like NMR, GC-MS, or LC-MS. The alkene will show characteristic signals in the NMR spectrum, and its mass will be different from the desired product.
-
Minimization:
-
To reduce alkene formation, use a primary hexadecyl halide and avoid excessively high temperatures.
-
To minimize unreacted starting material, ensure the stoichiometry of the reactants is correct and that the reaction is allowed to proceed to completion (monitored by TLC).
-
Question: The purification of the final product is challenging. What are the recommended methods?
Answer:
The high lipophilicity and boiling point of this compound make purification by distillation difficult.
-
Column Chromatography: This is the most common method for purifying this type of compound on a laboratory scale. A silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired product from the byproducts and unreacted starting materials.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially on a larger scale.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove any remaining base, salts, and water-soluble impurities before chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method is the Williamson ether synthesis.[1][3][6] This involves the reaction of a glycerol derivative (like solketal, which has a protected diol) with a hexadecyl halide in the presence of a strong base. The protecting group is then removed to yield the final product.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Key safety considerations include:
-
Handling of Sodium Hydride: NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Flammable Solvents: Many organic solvents used in this synthesis (e.g., THF, DMF) are flammable. Ensure proper ventilation and avoid ignition sources.[7][8]
-
Exothermic Reaction: The deprotonation step can be exothermic. On a large scale, the addition of the base should be controlled to manage the temperature of the reaction.[9]
-
Peroxide Formation: Ethers can form explosive peroxides upon storage. It is important to test for peroxides before distilling or concentrating ether solutions.[7]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Q4: What are the typical yields for this synthesis?
A4: Laboratory-scale syntheses using the Williamson ether synthesis can achieve yields ranging from 50% to 95%.[3] On an industrial scale, with optimized conditions, near-quantitative conversion may be possible.[3]
Quantitative Data Summary
The following table summarizes representative data for the synthesis of this compound. Note that these are example values and actual results may vary depending on the specific experimental conditions.
| Parameter | Laboratory Scale (Example) | Pilot Scale (Expected) |
| Starting Material | 1,2-O-Isopropylidene-rac-glycerol | 1,2-O-Isopropylidene-rac-glycerol |
| Alkylating Agent | 1-Bromohexadecane | 1-Bromohexadecane |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 50-60 °C | 50-60 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Yield (after purification) | 75-85% | 80-90% |
| Purity (by GC/HPLC) | >98% | >98% |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative example for the laboratory-scale synthesis.
Materials:
-
1,2-O-Isopropylidene-rac-glycerol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromohexadecane
-
Methanol
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Deprotonation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a solution of 1,2-O-Isopropylidene-rac-glycerol (1 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Add 1-bromohexadecane (2.2 equivalents) to the reaction mixture. Heat the mixture to reflux (around 65°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Deprotection: After the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess sodium hydride. Add 1M HCl to hydrolyze the acetonide protecting group. Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a white solid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 8. lobachemie.com [lobachemie.com]
- 9. helgroup.com [helgroup.com]
Validation & Comparative
A Comparative Guide to Cationic Lipids in Gene Therapy: 2,3-Bis(hexadecyloxy)propan-1-ol and its Analogs vs. Traditional Lipids
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of gene therapy, the choice of a delivery vector is paramount to success. Cationic lipids have emerged as a leading class of non-viral vectors, prized for their safety profile and ease of production. This guide provides an objective comparison of the diether lipid 2,3-Bis(hexadecyloxy)propan-1-ol and its structural analogs against well-established cationic lipids such as DOTAP, DOPE, and DC-Cholesterol. We present available experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal lipid formulation for your research and therapeutic development.
Performance Comparison of Cationic Lipids
The efficacy of a cationic lipid in gene delivery is a multifactorial equation, balancing high transfection efficiency with low cytotoxicity. The structure of the lipid, particularly its headgroup and hydrophobic domains, plays a critical role in its performance. Below, we summarize the available quantitative data comparing a structural analog of this compound, 2,3-di(tetradecyloxy)propan-1-amine , with the commercial transfection reagent Lipofectamine™ 2000. While direct comparative data for this compound is limited in publicly available literature, the performance of its amine-containing analog provides valuable insights into the potential of this class of diether lipids.
Table 1: In Vitro Transfection Efficiency and Cytotoxicity
| Cationic Lipid Formulation | Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity (Compared to Control) |
| 2,3-di(tetradecyloxy)propan-1-amine/polysorbate 80 | HEK-293 | Not specified, but stated as "efficient" | Lower than Lipofectamine™ 2000 |
| 2,3-di(tetradecyloxy)propan-1-amine/polysorbate 80 | ARPE-19 | Not specified, but stated as "efficient" | Lower than Lipofectamine™ 2000 |
| Lipofectamine™ 2000 | HEK-293 | High (Benchmark) | Higher than the novel formulation |
| Lipofectamine™ 2000 | ARPE-19 | High (Benchmark) | Higher than the novel formulation |
Data is qualitatively described in the source material. A direct quantitative comparison of percentage is not available.
Table 2: Lipoplex Characterization
| Cationic Lipid Formulation | Cationic Lipid/DNA Mass Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 2,3-di(tetradecyloxy)propan-1-amine/polysorbate 80 | 2/1 | ~200 | Positive |
Key Cationic Lipids in Gene Therapy: A Closer Look
This compound and its Analogs
-
Structure: These lipids are characterized by two long alkyl chains (hexadecyl or tetradecyl) linked to a propane backbone via ether bonds. The headgroup can be a simple hydroxyl group or, in more active analogs, a primary amine.
-
Advantages: The ether linkage in these lipids offers greater chemical stability compared to the ester bonds found in lipids like DOTAP, potentially leading to longer shelf life and stability in biological fluids. Studies on the amine-containing analog suggest good transfection efficiency and lower cytotoxicity compared to some commercial reagents.
-
Considerations: The neutral hydroxyl headgroup of this compound itself is not cationic and would require formulation with a cationic lipid to be effective for gene delivery. Its primary amine analog, 2,3-di(alkoxy)propan-1-amine, is the active component for DNA complexation.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
Structure: A monovalent cationic lipid with two oleoyl (C18) chains linked by ester bonds to a propane backbone, and a quaternary ammonium headgroup.
-
Advantages: One of the most widely used and well-characterized cationic lipids, serving as a benchmark in many studies. It is known for its high transfection efficiency in a variety of cell lines.
-
Considerations: The ester bonds are susceptible to hydrolysis, which can affect long-term stability. It can exhibit significant cytotoxicity, particularly at higher concentrations.
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Structure: A neutral "helper" lipid with a cone-shaped structure.
-
Advantages: While not cationic itself, DOPE is a crucial component in many cationic lipid formulations. It facilitates the endosomal escape of the lipoplex, a critical step for the genetic material to reach the cytoplasm. This is achieved by promoting the transition from a bilayer to a hexagonal phase, which destabilizes the endosomal membrane.
-
Considerations: DOPE is not effective as a sole transfection agent and must be combined with a cationic lipid.
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
-
Structure: A cholesterol-based cationic lipid with a carbamoyl linker and a dimethylaminoethane headgroup.
-
Advantages: The cholesterol anchor can enhance the stability of the lipoplexes and facilitate their interaction with cell membranes. It is often reported to have lower cytotoxicity compared to other cationic lipids.
-
Considerations: Its transfection efficiency can be cell-type dependent and may be lower than that of DOTAP in some cases.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of transfection reagents. Below are representative protocols for in vitro transfection and cytotoxicity assays.
In Vitro Transfection Protocol using Cationic Liposomes
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Lipoplex Formation:
-
For each well to be transfected, dilute the cationic lipid formulation in a serum-free medium.
-
In a separate tube, dilute the plasmid DNA in the same serum-free medium.
-
Combine the diluted lipid and DNA solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-DNA ratio should be determined empirically.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
-
Cytotoxicity Assessment by MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the cationic lipid formulations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Visualizing the Process: Workflows and Pathways
To better understand the processes involved in cationic lipid-mediated gene therapy, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro gene transfection using cationic lipids.
A Comparative Guide to Cationic Lipids for Transfection: 2,3-Bis(hexadecyloxy)propan-1-ol vs. DOTAP
For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a primary vehicle for this purpose, offering a synthetic, scalable, and often less immunogenic alternative to viral vectors. This guide provides an objective comparison of two such lipids: 2,3-Bis(hexadecyloxy)propan-1-ol and the widely-used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), focusing on their transfection efficiency, supported by experimental data and detailed protocols.
Performance Overview
Both 2,3-di(tetradecyloxy)propan-1-amine and DOTAP have demonstrated the ability to mediate the delivery of plasmid DNA (pDNA) into cultured cells, leading to the expression of the encoded gene. The efficiency of this process, however, is highly dependent on the cell type, the formulation of the lipid delivery vehicle, and the ratio of lipid to nucleic acid.
DOTAP is a well-established and commercially available transfection reagent known for its effectiveness in a wide range of cell lines.[1][2] Its performance can be significantly enhanced by co-formulation with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol.[3][4][5] The optimal ratio of DOTAP to these helper lipids often varies depending on the cell line being transfected.[4]
Formulations based on 2,3-di(tetradecyloxy)propan-1-amine have shown promising results in specific cell lines, demonstrating efficient transfection of HEK-293 and ARPE-19 cells with lower associated cytotoxicity compared to the commercial reagent Lipofectamine™ 2000 at a 2/1 cationic lipid/DNA mass ratio.[6]
Quantitative Data Summary
The following tables summarize the key physicochemical properties and reported transfection efficiencies for lipoplexes formulated with 2,3-di(tetradecyloxy)propan-1-amine and DOTAP.
Table 1: Physicochemical Properties of Lipoplexes
| Property | 2,3-di(tetradecyloxy)propan-1-amine Lipoplexes | DOTAP-based Lipoplexes |
| Hydrodynamic Diameter | ~200 nm (at 2/1 lipid/DNA mass ratio)[6] | Varies with formulation (e.g., ~150-400 nm for DOTAP/DOPE)[4] |
| Zeta Potential | Positive[6] | Positive[4] |
| Morphology | Spherical[6] | Lamellar or inverted hexagonal depending on DOPE ratio[4] |
Table 2: In Vitro Transfection Efficiency
| Cationic Lipid | Cell Line | Payload | Formulation | Transfection Efficiency | Reference |
| 2,3-di(tetradecyloxy)propan-1-amine | HEK-293 | pCMS-EGFP | + Polysorbate 80 (2/1 lipid/DNA mass ratio) | Efficient transfection, higher than Lipofectamine™ 2000 | [6] |
| 2,3-di(tetradecyloxy)propan-1-amine | ARPE-19 | pCMS-EGFP | + Polysorbate 80 (2/1 lipid/DNA mass ratio) | Efficient transfection, higher than Lipofectamine™ 2000 | [6] |
| DOTAP | SK-OV-3 | GFP-expressing mRNA | + Cholesterol (1:3 molar ratio) | ~49.4% GFP-positive cells | [3] |
| DOTAP | 293A | Luciferase pDNA | + Protamine Sulfate | High, dependent on lipid:DNA and PS:DNA ratios | [7][8] |
| DOTAP | Huh7 | pDNA | 100% DOTAP (T1P0) | High | [4] |
| DOTAP | AGS | pDNA | 100% DOTAP (T1P0) | High | [4] |
| DOTAP | COS7 | pDNA | DOTAP:DOPE (3:1 w/w) | High | [4] |
| DOTAP | A549 | pDNA | DOTAP:DOPE (1:1 w/w) | High | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols used in the cited studies.
Protocol 1: Transfection with 2,3-di(tetradecyloxy)propan-1-amine Lipoplexes
This protocol is based on the methodology described for the transfection of HEK-293 and ARPE-19 cells.[6]
-
Lipoplex Formation:
-
A formulation containing 2,3-di(tetradecyloxy)propan-1-amine and polysorbate 80 is mixed with the pCMS-EGFP plasmid at a 2/1 cationic lipid/DNA mass ratio.
-
The mixture is incubated to allow for the formation of lipoplexes.
-
-
Cell Culture and Transfection:
-
HEK-293 or ARPE-19 cells are cultured in appropriate media.
-
The lipoplex solution is added to the cells.
-
-
Analysis:
-
The expression of Enhanced Green Fluorescent Protein (EGFP) is monitored to determine transfection efficiency.
-
Cytotoxicity is assessed and compared to a standard transfection reagent like Lipofectamine™ 2000.
-
Protocol 2: Transfection with DOTAP/Cholesterol Lipoplexes for mRNA Delivery
This protocol is adapted from a study optimizing DOTAP/cholesterol nanoparticles for mRNA delivery.[3]
-
Lipoplex Formation:
-
DOTAP and cholesterol are mixed at a 1:3 molar ratio.
-
The lipid mixture is then complexed with GFP-expressing mRNA at a ratio of 62.5 µM total lipid to 1 µg mRNA.
-
-
Cell Culture and Transfection:
-
SK-OV-3 cells are cultured in a suitable medium.
-
The mRNA-loaded nanoparticles are added to the cells and incubated for 24 hours.
-
-
Analysis:
-
Transfection efficiency is quantified by measuring the percentage of GFP-expressing cells using flow cytometry.
-
Protocol 3: Transfection with DOTAP/DOPE Lipoplexes for pDNA Delivery
This protocol is based on a study investigating the effect of the DOTAP/DOPE ratio on transfection efficiency in various cell lines.[4]
-
Liposome Preparation:
-
DOTAP and DOPE are mixed at different weight ratios (e.g., 1:0, 3:1, 1:1, 1:3).
-
Liposomes are formed by methods such as sonication.
-
-
Lipoplex Formation:
-
The prepared liposomes are mixed with pDNA.
-
-
Cell Culture and Transfection:
-
Various cell lines (Huh7, AGS, COS7, A549) are cultured.
-
The lipoplexes are added to the cells.
-
-
Analysis:
-
Transfection efficiency is determined by measuring the expression of a reporter gene (e.g., luciferase).
-
Visualizing the Transfection Workflow
The following diagrams illustrate the general workflow of lipid-mediated transfection and the structural relationship between the discussed cationic lipids.
Caption: General workflow of cationic lipid-mediated transfection.
Caption: Structural comparison of the cationic lipids.
Conclusion
Both 2,3-di(tetradecyloxy)propan-1-amine and DOTAP are effective cationic lipids for gene delivery, with their performance being highly context-dependent. DOTAP is a versatile and well-characterized reagent with a large body of supporting literature, and its efficiency can be fine-tuned through formulation with helper lipids. The structural analog of the target compound, 2,3-di(tetradecyloxy)propan-1-amine, shows significant promise, particularly in terms of its favorable cytotoxicity profile in the cell lines tested.
The choice between these or other cationic lipids will ultimately depend on the specific application, including the cell type, the nature of the nucleic acid payload, and the desired balance between transfection efficiency and cell viability. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and to design and optimize their transfection experiments effectively. Further research into the transfection capabilities of this compound is warranted to directly assess its potential in this critical area of biotechnology and medicine.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel formulation based on 2,3-di(tetradecyloxy)propan-1-amine cationic lipid combined with polysorbate 80 for efficient gene delivery to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 2,3-Bis(hexadecyloxy)propan-1-ol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2,3-Bis(hexadecyloxy)propan-1-ol, a key lipid intermediate in various research and pharmaceutical applications. The presented data and protocols are designed to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and reliability of their starting materials.
Introduction
This compound is a synthetic dialkyl glycerol ether with significant applications in the formulation of lipid-based drug delivery systems and as a component in the synthesis of complex lipids. The purity of this compound is critical to ensure the reproducibility of experimental results and the safety and efficacy of final products. This guide details a robust HPLC method for purity assessment and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).
Understanding Potential Impurities
The most common synthetic route to this compound is the Williamson ether synthesis, starting from a protected glycerol derivative and a hexadecyl halide. Based on this synthesis, the most probable impurities include:
-
Starting Materials: Unreacted 1-O-benzyl-sn-glycerol (or other protected glycerol) and 1-bromohexadecane.
-
Intermediates and Byproducts: Mono-alkylated glycerol ethers (e.g., 2-(hexadecyloxy)propan-1,3-diol), and positional isomers (e.g., 1,3-Bis(hexadecyloxy)propan-2-ol).
-
Degradation Products: The ether linkages are susceptible to cleavage under strong acidic conditions.
A stability-indicating analytical method must be able to resolve the active pharmaceutical ingredient (API) from these potential impurities and degradation products.
Analytical Methodologies: A Comparative Overview
The following sections detail the experimental protocols for HPLC, GC-MS, and TLC and provide a comparative summary of their performance in validating the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is particularly well-suited for separating this non-polar compound from more polar and less polar impurities.
Experimental Protocol: HPLC
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Isopropanol |
| Gradient | 0-5 min: 90% A, 10% B5-20 min: Linear gradient to 10% A, 90% B20-25 min: 10% A, 90% B25-30 min: Return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve 1 mg/mL in Chloroform:Methanol (1:1, v/v) |
Rationale for Method Parameters:
-
A C18 column provides excellent retention and resolution for non-polar analytes.
-
The methanol/isopropanol gradient allows for the effective elution of the highly non-polar this compound while separating it from potential impurities with different polarities.
-
A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary as the analyte lacks a strong UV chromophore. These detectors provide near-universal response for non-volatile analytes.
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, but it requires derivatization for non-volatile compounds containing hydroxyl groups to increase their volatility.
Experimental Protocol: GC-MS
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique for purity assessment.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: Hexane:Ethyl Acetate (4:1, v/v)
-
Sample Application: Spot 5 µL of a 1 mg/mL solution in chloroform.
-
Development: Develop the plate in a saturated chamber until the solvent front is approximately 1 cm from the top.
-
Visualization:
-
View under UV light (254 nm) to see UV-active impurities.
-
Stain with a potassium permanganate solution and gently heat to visualize all spots.
-
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical techniques for the purity validation of this compound.
| Parameter | HPLC-CAD/ELSD | GC-MS (with Derivatization) | TLC |
| Specificity | High | Very High | Moderate |
| Sensitivity (LOD) | ~10 ng on-column | ~1 pg on-column | ~100 ng/spot |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Sample Throughput | Moderate | Low | High |
| Analysis Time/Sample | ~30 min | ~45 min (including derivatization) | ~20 min |
| Instrumentation Cost | High | Very High | Low |
| Ease of Use | Moderate | Requires expertise | Simple |
| Destructive | Yes | Yes | Yes |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.
Conclusion
For the routine quality control and purity validation of this compound, HPLC with a universal detector like CAD or ELSD is the recommended method . It offers a robust, quantitative, and specific analysis without the need for derivatization.
GC-MS serves as an excellent orthogonal technique for the identification of unknown impurities, leveraging its high sensitivity and the structural information provided by mass spectrometry. However, the requirement for derivatization makes it less suitable for high-throughput screening.
TLC is a valuable tool for rapid, qualitative checks of purity, reaction monitoring, and preliminary screening of samples. Its low cost and simplicity make it an accessible first-line analytical technique.
The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantification, the level of sensitivity required, available instrumentation, and sample throughput considerations. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality of their this compound.
head-to-head comparison of dialkyl vs diacyl cationic lipids
A Head-to-Head Comparison of Dialkyl vs. Diacyl Cationic Lipids in Drug Delivery
Introduction
Cationic lipids are indispensable components in non-viral gene delivery systems, forming the backbone of liposomes and lipid nanoparticles (LNPs) that encapsulate and transport nucleic acid payloads into cells. The structure of these lipids, particularly their hydrophobic domain, plays a pivotal role in determining the efficacy, stability, and safety of the delivery vehicle. This guide provides a detailed head-to-head comparison of two major classes of cationic lipids: dialkyl and diacyl lipids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The fundamental difference between these two lipid types lies in the linkage between their hydrophobic alkyl/acyl chains and the cationic headgroup. Dialkyl lipids possess ether linkages, which are generally more resistant to chemical and enzymatic degradation, while diacyl lipids have ester linkages that are more susceptible to hydrolysis.[1] This structural variance has profound implications for the performance of lipid-based delivery systems.
Performance Comparison: Dialkyl vs. Diacyl Cationic Lipids
The choice between a dialkyl and a diacyl cationic lipid can significantly impact the transfection efficiency, cytotoxicity, and stability of a lipid nanoparticle formulation. The following sections and tables summarize the key performance differences based on available experimental data.
Transfection Efficiency
The efficiency with which a cationic lipid formulation delivers its nucleic acid cargo into the cytoplasm is a critical performance metric. Studies have shown that the structure of the hydrophobic tails, including the type of linkage and the length and saturation of the chains, affects transfection efficiency.[2][3]
For instance, in siRNA delivery, lipoplexes formulated with the dialkyl cationic lipid dimethyldioctadecylammonium bromide (DDAB), which has a non-biodegradable linker, have demonstrated high in vivo gene-knockdown activity compared to those with the diacyl cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which has a biodegradable linker.[3] Furthermore, cationic lipids with dialkyl saturated chains of C16-C18 have been shown to be effective.[3] The choice of helper lipid is also crucial; for example, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included in liposomal formulations to enhance transfection efficiency.[3][4]
In the context of mRNA delivery, lipoplexes composed of DOTAP-cholesterol have been found to be superior in transfecting murine bone marrow-derived dendritic cells compared to the widely used DOTAP-DOPE formulation, especially in the presence of serum.[5] This highlights that the optimal formulation is often cell-type and application-specific.
Table 1: Comparative Transfection Efficiency Data
| Cationic Lipid | Lipid Structure | Helper Lipid | Nucleic Acid | Cell Type | Key Finding | Reference |
| DDAB | Dialkyl (C18) | DOPE | siRNA | Human breast cancer MCF-7-Luc | High gene-knockdown activity. | [3] |
| DOTAP | Diacyl (C18) | DOPE | siRNA | Human breast cancer MCF-7-Luc | Lower in vivo gene-knockdown compared to DDAB. | [3] |
| DOTAP | Diacyl (C18) | Cholesterol | mRNA | Murine bone marrow-derived DCs | Superior transfection efficiency over DOTAP-DOPE in the presence of serum. | [5] |
| DOTAP | Diacyl (C18) | DOPE | mRNA | Murine bone marrow-derived DCs | Reduced transfection efficiency in the presence of serum. | [5] |
| DC-Chol | Dialkyl | DOPE | DNA | Not specified | Forms stable complexes with DNA for gene delivery. | [6] |
Cytotoxicity
A significant challenge in the development of cationic lipid-based delivery systems is their inherent cytotoxicity. The positive charge of these lipids can lead to membrane disruption and induce cellular apoptosis.[7][8] The cytotoxicity of cationic liposomes tends to increase with a higher zeta potential.[2]
The structure of the cationic lipid, including the headgroup and the hydrophobic domain, is a major determinant of its toxicity.[7] For instance, lipids with a quaternary ammonium headgroup have been shown to induce more apoptosis compared to those with a tri-peptide headgroup.[7] While direct comparative studies on the cytotoxicity of dialkyl versus diacyl lipids are limited, the overall charge and concentration of the cationic lipid in the formulation are key factors.[9] Generally, it is desirable to use the lowest amount of cationic lipid necessary to achieve efficient encapsulation and delivery to minimize toxic side effects.[10]
Table 2: Comparative Cytotoxicity Data
| Cationic Lipid Type | Key Structural Feature | General Cytotoxicity Trend | Influencing Factors | Reference |
| Dialkyl Lipids | Ether linkage, saturated chains | Can exhibit cytotoxicity, concentration-dependent. | Headgroup structure, chain length, overall charge. | [7][9] |
| Diacyl Lipids | Ester linkage, unsaturated chains | Can exhibit cytotoxicity, concentration-dependent. | Headgroup structure, biodegradability of linker, overall charge. | [2][7] |
Stability
The stability of liposomal formulations is critical for their shelf-life and in vivo performance. Stability can be considered from two perspectives: chemical stability of the lipid molecules themselves and the physical stability of the liposomal structure.
Dialkyl lipids, with their ether linkages, are chemically more stable and resistant to hydrolysis compared to diacyl lipids with their ester linkages.[1][11] This can be an advantage for long-term storage and in vivo applications where enzymatic degradation can occur.
The physical stability of liposomes, including their ability to retain their size and prevent aggregation, is influenced by the length and saturation of the hydrophobic chains. Dialkyl lipids with longer chains (C18-C20) have been shown to be more stably anchored in the liposomal membrane, exhibiting less lipid exchange compared to those with shorter chains (C16).[12]
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
-
Lipid Mixture Preparation: The cationic lipid (e.g., DDAB or DOTAP) and a helper lipid (e.g., DOPE or cholesterol) are dissolved in a suitable organic solvent, typically a chloroform:methanol mixture, in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Film Formation: The organic solvent is removed by rotary evaporation under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to probe sonication or bath sonication. Alternatively, the MLVs can be extruded through polycarbonate membranes with a defined pore size using a mini-extruder.
-
Lipoplex Formation: The prepared cationic liposomes are then mixed with the nucleic acid (mRNA or siRNA) at a specific charge ratio (N/P ratio) and incubated for a short period to allow for the spontaneous formation of lipoplexes.
In Vitro Transfection and Gene Knockdown Assay
-
Cell Seeding: Cells (e.g., MCF-7-Luc) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Transfection: The prepared siRNA lipoplexes are diluted in serum-free medium and added to the cells.
-
Incubation: The cells are incubated with the lipoplexes for a specified period (e.g., 24 hours).
-
Gene Knockdown Measurement: After incubation, the expression of the target gene (e.g., luciferase) is quantified. For luciferase, a luciferase assay system can be used to measure the luminescence, which is then normalized to the total protein content in each well. The percentage of gene knockdown is calculated relative to control cells treated with a non-targeting siRNA.
Cytotoxicity Assay (CCK-8)
-
Cell Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the cationic liposomes or lipoplexes. Untreated cells serve as a control.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
CCK-8 Assay: A Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Cell Viability Calculation: The cell viability is calculated as the percentage of the absorbance of treated cells relative to that of untreated control cells.
Visualizations
Caption: A logical flow diagram comparing key features of dialkyl and diacyl cationic lipids.
Caption: A simplified experimental workflow for a typical in vitro transfection experiment.
Caption: A schematic of the proposed mechanism of cationic lipid-mediated endosomal escape.
References
- 1. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective mRNA transfection of tumor cells using cationic triacyl lipid‑based mRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the combination of cationic lipid and phospholipid on gene-knockdown using siRNA lipoplexes in breast tumor cells and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: zeta potential measurements and electron spin resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. chemical-stability-of-liposomes-implications-for-their-physical-stability - Ask this paper | Bohrium [bohrium.com]
- 12. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of 2,3-Bis(hexadecyloxy)propan-1-ol: A Comparative Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective drug delivery systems is paramount in modern therapeutics. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, owing to their biocompatibility and versatility. A critical component of these LNPs is the lipid composition, which dictates their stability, efficacy, and, most importantly, their safety profile. This guide provides a comparative assessment of the biocompatibility of 2,3-Bis(hexadecyloxy)propan-1-ol , a dialkyl glycerol ether, with two widely used cationic lipids in LNP formulations: N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) .
While direct biocompatibility data for this compound is limited in publicly available literature, its structural similarity to other lipids used in drug delivery, particularly its neutral head group and ether linkages, suggests a potentially favorable safety profile. This guide will, therefore, focus on a detailed comparison of the known biocompatibility of DOTMA and DC-Cholesterol, providing a framework for the potential assessment of this compound.
Comparative Analysis of Biocompatibility Parameters
The biocompatibility of lipid components in drug delivery systems is evaluated through a series of in vitro and in vivo studies. Key parameters include cytotoxicity, induction of apoptosis, and inflammatory responses.
In Vitro Cytotoxicity
Cytotoxicity is a primary indicator of a material's biocompatibility. It is often assessed by measuring cell viability and membrane integrity upon exposure to the test compound. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.
| Lipid Component | Cell Line | Assay | IC50 (µg/mL) | Reference |
| DOTMA (as part of a formulation) | NCI-H460 | CCK-8 | ~159.4 (for a similar quaternary ammonium lipid, CDA14) | [1] |
| J774A.1 macrophages | MTT | 8.1 - 26.5 (for DOTAP in siRNA-SLNs, depending on N/P ratio) | [2] | |
| DC-Cholesterol (as part of a formulation) | PC-3 | CCK-8 | >1000 (for MA-Chol:DOPE 1:1), ~50 µM (for DC-Chol:DOPE 1:1) | [3][4] |
| AGS cells | MTT | Generally low cytotoxicity reported | [5] | |
| This compound | Not available | - | Not available | - |
Note: IC50 values can vary significantly depending on the specific lipid formulation, the cell line used, and the duration of exposure. The data presented here is for comparative purposes and highlights the general cytotoxicity profiles. Cationic lipids like DOTMA tend to exhibit higher cytotoxicity compared to cholesterol-based lipids like DC-Cholesterol, which is often considered well-tolerated[][7]. The neutral nature of this compound suggests it may have a lower cytotoxicity profile compared to its cationic counterparts.
Mechanistic Insights into Toxicity: Signaling Pathways
The toxicity of cationic lipids is often linked to their interaction with cellular membranes and subsequent activation of intracellular signaling pathways leading to apoptosis and inflammation.
Pro-Apoptotic Signaling Pathway
Cationic lipids can induce apoptosis through the activation of caspase cascades. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.
Caption: Cationic lipid-induced pro-apoptotic signaling pathway.
Inflammasome Activation Pathway
Cationic lipids can also trigger an inflammatory response by activating the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity. This activation leads to the maturation and release of pro-inflammatory cytokines like IL-1β.
Caption: Cationic lipid-mediated NLRP3 inflammasome activation.
In Vivo Toxicity
Assessing the biocompatibility of lipid nanoparticles in a living organism is crucial. In vivo studies typically evaluate parameters such as animal survival, body weight changes, and histopathological analysis of major organs.
| Lipid Component | Animal Model | Administration Route | Key Findings | Reference |
| DOTMA | Mice | Intravenous | High intravenous transfection activity. No apparent treatment-related damage reported in one study. | [4][8] |
| DC-Cholesterol | Mice | Intranasal | No significant body weight loss or induction of inflammatory cytokines (TNF-α) in the nasal area. Considered a safe mucosal adjuvant. | [9] |
| This compound | Not available | - | Not available | - |
In vivo studies suggest that both DOTMA and DC-Cholesterol can be used safely within certain dose ranges and formulations. However, the cationic nature of these lipids can lead to interactions with blood components and potential accumulation in organs like the liver and spleen[10]. The neutral charge of this compound could potentially reduce these off-target effects and improve its in vivo safety profile.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of biocompatibility. Below are summarized protocols for key in vitro assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A simplified workflow for the MTT cell viability assay.
Protocol Summary:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with varying concentrations of the lipid nanoparticle formulations.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader[11][12][13][14][15].
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Caption: A simplified workflow for the LDH cytotoxicity assay.
Protocol Summary:
-
Seed cells and treat with lipid nanoparticles as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the absorbance at 490 nm[16][17][18][19][20][[“]].
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Caption: A simplified workflow for the Caspase-3/7 apoptosis assay.
Protocol Summary:
-
Seed cells and treat with lipid nanoparticles.
-
Add a luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent) directly to the wells.
-
Incubate at room temperature to allow for cell lysis and substrate cleavage.
-
Measure the resulting luminescence, which is proportional to caspase-3/7 activity[1][2][14][22][23][24][25][26][27].
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay uses a fluorescent dye to assess mitochondrial health by measuring changes in mitochondrial membrane potential.
Caption: A simplified workflow for the JC-1 mitochondrial membrane potential assay.
Protocol Summary:
-
Culture and treat cells with the lipid nanoparticles.
-
Incubate the cells with the JC-1 dye. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or plate reader to determine the ratio of red to green fluorescence, which indicates the state of the mitochondrial membrane potential[3][5][7][13][15][24][28][29][30][31].
Conclusion
The biocompatibility of lipid components is a critical consideration in the design of LNP-based drug delivery systems. While this compound presents a promising profile due to its neutral head group, a thorough experimental evaluation is necessary to confirm its safety. This guide provides a comparative framework by detailing the known biocompatibility of two widely used cationic lipids, DOTMA and DC-Cholesterol. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals in the rational design and safety assessment of novel lipid-based nanocarriers. Further investigation into the in vitro and in vivo toxicity of this compound is warranted to fully elucidate its potential as a safe and effective component in next-generation drug delivery systems.
References
- 1. ulab360.com [ulab360.com]
- 2. promega.com [promega.com]
- 3. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of DOTMA for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. DC-Cholesterol Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
- 8. pnas.org [pnas.org]
- 9. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. 2.7. LDH Cytotoxicity Assay [bio-protocol.org]
- 17. 2.4.4. LDH Cytotoxicity Assay [bio-protocol.org]
- 18. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. consensus.app [consensus.app]
- 22. Design and In Vitro Evaluation of Novel Cationic Lipids for siRNA Delivery in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 25. encapsula.com [encapsula.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 27. promega.com [promega.com]
- 28. researchgate.net [researchgate.net]
- 29. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety and Toxicity Profile of 2,3-Bis(hexadecyloxy)propan-1-ol: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The lipid excipient 2,3-Bis(hexadecyloxy)propan-1-ol is a synthetic diether lipid that finds application in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). Its long sixteen-carbon chains contribute to the structural integrity of these nanoparticles. While specific public toxicological data for this compound is limited, a comprehensive understanding of its safety profile can be inferred by comparing it with other commonly used lipid components in drug delivery. This guide provides an objective comparison of the safety and toxicity considerations for this compound and its alternatives, supported by established experimental protocols.
Comparative Analysis of Lipid Excipients
Table 1: Comparative Safety and Toxicity Profile of LNP Components
| Lipid Component | Type | Key Safety/Toxicity Findings | References |
| This compound | Synthetic Diether Lipid | No specific public data available for LD50, cytotoxicity, or genotoxicity. Inferred to have low toxicity typical of long-chain lipids. | [2][3] |
| Distearoylphosphatidylcholine (DSPC) | Phospholipid (Saturated) | Generally Recognized as Safe (GRAS) for inhalation.[4][5][6][7] Considered safe for pulmonary administration based on negative genotoxicity and reproductive toxicity results.[4][5][6][7] | [4][5][6][7] |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Phospholipid (Saturated) | Considered GRAS and is an endogenous component of lung surfactant.[4][5][6][7] May cause severe eye damage upon direct contact.[8] Not considered to have harmful health effects upon skin contact unless the skin is broken.[8] | [4][5][6][7][8][9][10] |
| Cholesterol | Sterol Lipid | An essential component of cell membranes; generally considered safe.[11][12] However, its in vivo metabolic fate within LNPs and potential immune implications are still under investigation.[11][12] | [11][12] |
| Cationic Lipids (e.g., DOTAP, DC-Cholesterol) | Cationic Lipids | Essential for encapsulating nucleic acids but are a primary source of LNP toxicity.[13][14] Toxicity is dose-dependent and influenced by the nitrogen-to-phosphate (N/P) ratio.[15] Can induce inflammatory responses.[13][14][15][16][17] | [13][14][15][16][17] |
Experimental Protocols for Safety and Toxicity Assessment
Standardized in vitro and in vivo assays are crucial for evaluating the safety profile of novel lipid excipients and their formulations.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.[18]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.[18][19]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.[20]
-
Treat the cells with varying concentrations of the test compound (e.g., lipid nanoparticles) and controls for a specified period (e.g., 24, 48, or 72 hours).[20][21]
-
Remove the culture medium and add 200 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18][20]
-
Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[18][20][21]
-
Calculate cell viability as a percentage of the untreated control.
-
Note on Nanoparticle Interference: It is important to include controls to ensure that the nanoparticles themselves do not interfere with the MTT reduction process or absorb light at the measurement wavelength.[19][22]
2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[23][24][25]
-
Principle: LDH released into the cell culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction. The amount of LDH activity is proportional to the number of lysed cells.[23]
-
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds and controls as in the MTT assay.[24]
-
At the end of the incubation period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[26]
-
Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[26]
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[26]
-
Incubate at room temperature, protected from light, for a specified time (e.g., 20-30 minutes).[25][26]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[25][26]
-
Calculate cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).[26]
-
In Vivo Toxicity Studies
In vivo studies are essential for evaluating the systemic toxicity, biodistribution, and overall safety of lipid nanoparticles. These studies are typically guided by protocols from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[27][28][29][30]
-
Study Design Considerations:
-
Animal Model: Rodents (rats or mice) are commonly used.[27][31]
-
Route of Administration: Should be relevant to the intended clinical application (e.g., intravenous, intraperitoneal).[31]
-
Dose Levels: A range of doses, including a vehicle control and multiple dose levels of the test article, should be evaluated.
-
Duration: Acute (single dose) and repeated-dose studies (e.g., 28-day or 90-day) provide information on immediate and long-term toxicity.[27][31]
-
Endpoints:
-
Visualizing Experimental Workflows
In Vitro Cytotoxicity Workflow
Caption: A generalized workflow for assessing cell viability and cytotoxicity using MTT and LDH assays.
In Vivo Toxicity Study Workflow
References
- 1. susupport.com [susupport.com]
- 2. This compound | C35H72O3 | CID 102548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-bis(octadecyloxy)propan-1-ol - Safety Data Sheet [chemicalbook.com]
- 4. Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) [jstage.jst.go.jp]
- 5. Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | CiNii Research [cir.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Distearoyl-sn-glycero-3-phosphocholine: Uses and Toxicological evaluation_Chemicalbook [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Immune Implications of Cholesterol-Containing Lipid Nanoparticles | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polydopamine nanoparticles kill cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05586F [pubs.rsc.org]
- 20. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. LDH Cytotoxicity Assay [bio-protocol.org]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Nanomaterials in the Environment: Perspectives on in Vivo Terrestrial Toxicity Testing [frontiersin.org]
- 28. Account Suspended [nanotechnology.blog]
- 29. researchgate.net [researchgate.net]
- 30. Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test data - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Transfection Reagent 2,3-Bis(hexadecyloxy)propan-1-ol Against Commercial Standards
A Comparative Guide for Researchers in Cellular and Genetic Engineering
In the dynamic field of drug development and cellular research, the efficient delivery of nucleic acids into cells is a critical step. While numerous commercial transfection reagents are available, the exploration of novel compounds for enhanced efficiency and reduced cytotoxicity is a continuous endeavor. This guide provides a comparative analysis of the potential transfection reagent, 2,3-Bis(hexadecyloxy)propan-1-ol, against widely used commercial reagents such as Lipofectamine™ 3000 and FuGENE® HD.
Due to the limited publicly available data on the direct use of this compound as a transfection reagent, this guide will focus on a theoretical benchmarking based on its structural similarity to other lipid-based reagents and will present established data for commercial alternatives to provide a comprehensive framework for evaluation.
Performance Comparison of Commercial Transfection Reagents
The selection of a suitable transfection reagent is often a trade-off between transfection efficiency and cell viability. The following tables summarize publicly available data on the performance of leading commercial transfection reagents in commonly used cell lines.
Table 1: Transfection Efficiency (%) in HEK293 and HeLa Cells
| Reagent | HEK293 | HeLa |
| Lipofectamine™ 3000 | ~42.5%[1] | ~67.7%[2] |
| Lipofectamine™ 2000 | Lower than Lipofectamine™ 3000[3] | ~33.3%[1] |
| FuGENE® HD | Lower than Lipofectamine™ 3000[4] | High Efficiency[5] |
| K4 Transfection System | Not specified | ~67.7%[2] |
| RNAiMAX | ~25.6%[1] | Not specified |
Table 2: Cell Viability (%) Post-Transfection in HEK293 and HeLa Cells
| Reagent | HEK293 | HeLa |
| Lipofectamine™ 3000 | ~61.7%[1] | High Viability |
| Lipofectamine™ 2000 | High Toxicity[6] | Lower than other reagents[5] |
| FuGENE® HD | ~65.8%[1] | Low Toxicity[5] |
| K4 Transfection System | Not specified | High Viability[2] |
| RNAiMAX | ~89.3%[1] | Not specified |
Profiling this compound as a Potential Transfection Reagent
The structure of this compound suggests it is an amphiphilic molecule with a hydrophilic propanol head group and two long hydrophobic hexadecyloxy chains.[8] Such molecules are key components of liposomes and lipid nanoparticles used for drug and gene delivery. The hydrophobic tails can interact with the lipid bilayer of cell membranes, potentially facilitating the entry of associated nucleic acids.
However, this compound lacks a cationic head group, which is a common feature of many effective transfection lipids that interact with negatively charged nucleic acids.[9] Therefore, it is likely that this compound would be most effective as a co-lipid or helper lipid in a formulation with a cationic lipid, rather than as a standalone transfection reagent. Its role would be to enhance the stability of the lipid-nucleic acid complex and facilitate its fusion with the cell membrane.
To empirically benchmark this compound, it would need to be formulated with a cationic lipid and then tested for its ability to deliver a reporter plasmid (e.g., expressing GFP) into various cell lines. The key metrics for evaluation would be transfection efficiency (percentage of GFP-positive cells) and cytotoxicity (cell viability post-transfection), directly compared against established reagents like Lipofectamine™ 3000.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate benchmarking of transfection reagents. Below is a generalizable protocol that can be adapted for specific cell lines and reagents.
Materials:
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA (e.g., pEGFP-N1) at a concentration of 1 µg/µL
-
Transfection Reagent (e.g., Lipofectamine™ 3000, FuGENE® HD, or a formulation containing this compound)
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^4 cells per well in a 24-well plate with 500 µL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.
-
Preparation of DNA-Lipid Complexes:
-
For each well to be transfected, dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM™.
-
In a separate tube, dilute the recommended volume of the transfection reagent in 50 µL of Opti-MEM™.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 100 µL of the DNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Assessment of Transfection Efficiency:
-
After the incubation period, visualize the cells under a fluorescence microscope to observe the expression of the reporter gene (e.g., GFP).
-
For quantitative analysis, detach the cells using trypsin, and analyze the percentage of fluorescent cells using a flow cytometer.
-
-
Assessment of Cytotoxicity:
-
Collect the cells (including any detached cells in the medium).
-
Stain the cells with Trypan Blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to calculate the percentage of cell viability.
-
Visualizing the Transfection Process and Downstream Effects
To better understand the experimental workflow and the cellular processes involved in transfection, the following diagrams are provided.
Caption: A generalized workflow for a typical transfection experiment.
References
- 1. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biontex.com [biontex.com]
- 3. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. A novel formulation based on 2,3-di(tetradecyloxy)propan-1-amine cationic lipid combined with polysorbate 80 for efficient gene delivery to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship in cationic lipid mediated gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of 2,3-Bis(hexadecyloxy)propan-1-ol Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-Bis(hexadecyloxy)propan-1-ol and its analogs, focusing on their synthesis, physicochemical properties, and biological activities, particularly their potential as anticancer agents. While direct comparative studies on a homologous series of this compound with systematically varied alkyl chains are limited in publicly available literature, this guide draws upon data from structurally related ether lipids to provide a framework for understanding their structure-activity relationships and therapeutic potential.
Introduction to this compound and its Analogs
This compound belongs to the class of ether lipids, which are characterized by an ether linkage between the alkyl chain and the glycerol backbone, in contrast to the ester linkage found in most naturally occurring glycerolipids. This structural feature confers greater metabolic stability.[1] Synthetic ether lipid analogs have garnered significant interest for their cytostatic and cytotoxic properties against a range of cancer cell lines.[2] These compounds are known to interact with cell membranes and modulate key signaling pathways, making them promising candidates for novel cancer therapies.[3][4]
Physicochemical Properties
The physicochemical properties of this compound are available through databases such as PubChem. These properties are crucial for understanding the compound's behavior in biological systems, including its membrane permeability and potential for formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H72O3 | [5] |
| Molecular Weight | 540.9 g/mol | [5] |
| XLogP3 | 14.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 34 | [5] |
Comparative Biological Activity of Ether Lipid Analogs
For instance, a study on bioinspired amphiphilic selenolanes, which share structural similarities with ether lipids, revealed that cytotoxicity is modulated by the alkyl chain length. The following table, adapted from a study on these related compounds, illustrates how IC50 values can vary with the number of carbons in the alkyl chains. This serves as a model for the type of comparative analysis that is crucial for the development of this compound analogs.
Table 2: Example of Alkyl Chain Length-Dependent Cytotoxicity of Amphiphilic Selenolane Analogs against CHO (Chinese Hamster Ovary) Cells (Adapted from a representative study)
| Compound (Alkyl Chain Length) | IC50 (µM) after 48h |
| C6 | > 50 |
| C8 | 25.5 ± 2.1 |
| C10 | 15.2 ± 1.5 |
| C12 | 10.8 ± 1.1 |
| C14 | 12.5 ± 1.3 |
Note: This data is for a different class of compounds and is presented here as an illustrative example of structure-activity relationships.
Mechanism of Action: Interference with Cellular Signaling
Ether lipid analogs exert their anticancer effects through multiple mechanisms, primarily by interacting with cell membranes and modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[4]
Modulation of Protein Kinase C (PKC) and Akt Signaling
A key mechanism of action for many ether lipids is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt and the Protein Kinase C (PKC) signaling pathways, which are often hyperactivated in cancer cells, promoting their survival and proliferation.[3][6]
Below is a diagram illustrating the general mechanism by which ether lipid analogs are thought to interfere with these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic and antiproliferative effects of this compound analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.
Materials:
-
6-well plates
-
Cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Conclusion
This compound and its analogs represent a promising class of synthetic ether lipids with potential for development as anticancer agents. Their mechanism of action, involving membrane interaction and disruption of key pro-survival signaling pathways, offers a distinct advantage over conventional DNA-damaging chemotherapeutics. Further research focusing on the systematic synthesis and evaluation of a homologous series of these analogs is warranted to fully elucidate their structure-activity relationships and to identify lead compounds with optimal therapeutic indices. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation of this important class of molecules.
References
- 1. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
Navigating the In Vivo Landscape: A Comparative Guide to Lipid Nanoparticle Biodistribution
For researchers, scientists, and drug development professionals, understanding the in vivo journey of lipid nanoparticles (LNPs) is paramount to designing safe and effective drug delivery systems. This guide provides a comparative analysis of the biodistribution profiles of LNPs formulated with different cationic and ionizable lipids, with a focus on providing supporting experimental data and detailed methodologies.
Comparative Biodistribution Data
The following table summarizes the reported in vivo biodistribution of lipid nanoparticles formulated with DOTMA, cKK-E12, and ALC-0315 in murine models. It is important to note that direct, head-to-head quantitative comparisons in the format of percentage of injected dose per gram of tissue (%ID/g) are limited in the literature. The data presented here is compiled from various studies and should be interpreted with consideration for the different experimental conditions.
| Lipid Component | Key Organ Accumulation | Administration Route | Animal Model | Reporter/Tracer | Notable Findings |
| DOTMA | Draining Lymph Nodes, Liver | Subcutaneous | Mice | Rhodamine | Primarily accumulates in draining lymph nodes, suggesting potential for vaccine applications.[1] |
| cKK-E12 | Liver, Spleen, Lungs | Intravenous | Mice | Cy5-labeled mRNA | Demonstrates a diverse biodistribution profile with significant accumulation in the liver.[2] |
| ALC-0315 | Liver, Spleen | Intramuscular | Mice | Luciferase mRNA | Shows high expression in the liver, indicating significant LNP accumulation and subsequent protein translation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation of the compared lipid nanoparticles and a general procedure for in vivo biodistribution studies.
Lipid Nanoparticle Formulation Protocols
1. DOTMA-based Lipid Nanoparticles
-
Lipid Composition: Molar ratios for DOTMA-containing LNPs can vary, but a common formulation may include DOTMA, a helper lipid like DOPE or DSPC, cholesterol, and a PEGylated lipid.
-
Preparation Method (Ethanol Injection):
-
The lipid components are dissolved in ethanol.
-
The lipid-ethanol solution is rapidly injected into an aqueous buffer (e.g., citrate or acetate buffer at a specific pH) with vigorous stirring.
-
The resulting nanoparticle suspension is then often dialyzed against a physiological buffer (e.g., PBS) to remove the ethanol and unconjugated components.
-
2. cKK-E12-based Lipid Nanoparticles [2]
-
Lipid Composition: A typical molar ratio for cKK-E12 LNPs is 35:16:46.5:2.5 (cKK-E12:DOPE:Cholesterol:C14-PEG2000).[2]
-
Preparation Method (Microfluidics):
-
The lipid mixture is prepared in 100% ethanol.
-
The mRNA or other cargo is diluted in a 10 mM sodium citrate buffer (pH 3).[2]
-
The lipid-ethanol and aqueous solutions are then mixed using a microfluidic device (e.g., Precision Nanosystems) at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 4 mL/min).[2]
-
The formulated LNPs are dialyzed against PBS (pH 7.4) to exchange the buffer.
-
3. ALC-0315-based Lipid Nanoparticles
-
Lipid Composition: The molar ratio of lipids in ALC-0315 formulations is often proprietary but a representative formulation might include ALC-0315, DSPC, Cholesterol, and a PEGylated lipid like ALC-0159.
-
Preparation Method (Microfluidics):
-
Individual lipid stock solutions are prepared in absolute ethanol.
-
The appropriate volumes of each lipid stock are combined to create the ethanolic lipid mixture.
-
The nucleic acid cargo is prepared in an aqueous acidic buffer.
-
The ethanolic lipid mixture and the aqueous nucleic acid solution are mixed using a microfluidic device.
-
The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4).
-
General In Vivo Biodistribution Study Protocol
This protocol outlines a general workflow for assessing the biodistribution of lipid nanoparticles in a murine model using fluorescence imaging.
1. Nanoparticle Preparation and Labeling:
-
Prepare the lipid nanoparticles as described in the formulation protocols above.
-
For fluorescence imaging, incorporate a lipophilic near-infrared (NIR) fluorescent dye (e.g., DiR, Cy5) into the lipid formulation during preparation.
2. Animal Studies:
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c, C57BL/6) of a specific age and sex.
-
Administration: Administer the fluorescently labeled LNPs to the mice via the desired route (e.g., intravenous, intramuscular, subcutaneous) at a specific dose.
3. In Vivo Imaging:
-
At predetermined time points post-administration (e.g., 1, 4, 24, 48 hours), anesthetize the mice.
-
Acquire whole-body images using an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
4. Ex Vivo Organ Imaging and Quantification:
-
Following the final in vivo imaging time point, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise major organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable).
-
Image the excised organs using the IVIS to determine the fluorescence signal in each organ.
-
To quantify the nanoparticle accumulation, a standard curve can be generated by imaging known concentrations of the fluorescently labeled LNPs. The fluorescence intensity from the organs can then be correlated to the amount of nanoparticles present. For more precise quantification, organs can be homogenized, and the fluorescence measured using a plate reader. Alternatively, radiolabeling the nanoparticles and measuring radioactivity in the organs provides a highly quantitative method.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo biodistribution study of lipid nanoparticles.
Caption: Experimental workflow for in vivo biodistribution studies.
Signaling Pathways
The interaction of lipid nanoparticles with cells and subsequent signaling pathways are complex and depend on the specific lipid composition and cell type. Cationic lipids, for instance, can interact with negatively charged cell membranes and endosomal components, potentially triggering innate immune responses through pathways involving Toll-like receptors (TLRs). The endosomal escape of the nanoparticle cargo is a critical step that can be influenced by the pH-dependent charge of ionizable lipids, leading to membrane disruption and release into the cytoplasm. Further research is needed to fully elucidate the specific signaling cascades activated by 2,3-Bis(hexadecyloxy)propan-1-ol nanoparticles and their alternatives.
This guide provides a foundational understanding of the comparative biodistribution of different lipid nanoparticle formulations. For researchers developing novel LNP-based therapeutics, a thorough investigation of the in vivo fate of their specific formulation is a critical step toward clinical translation.
References
Evaluating the Immunogenicity of 2,3-Bis(hexadecyloxy)propan-1-ol Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the quest for potent and safe adjuvants is paramount. Adjuvants are critical components that enhance the immunogenicity of antigens, thereby eliciting a more robust and durable immune response. Among the various classes of adjuvants, lipid-based molecules have garnered significant attention due to their ability to mimic natural ligands for immune receptors and their excellent safety profiles. This guide provides a comparative overview of the immunogenicity of formulations containing 2,3-Bis(hexadecyloxy)propan-1-ol, a synthetic diether lipid, against other well-established and experimental adjuvants.
Comparison of Immunomodulatory Activity
At present, there is a notable lack of publicly available, peer-reviewed studies that have specifically evaluated the immunogenicity of this compound as a vaccine adjuvant. While the chemical properties of this compound are documented, its biological activity in the context of a vaccine formulation, including its ability to stimulate innate and adaptive immune responses, has not been detailed in the scientific literature.
To provide a framework for its potential evaluation, this guide will compare the hypothetical performance of a this compound-based formulation against standard adjuvants like Aluminum Hydroxide (Alum) and the Toll-like receptor 4 (TLR4) agonist Monophosphoryl Lipid A (MPL). This comparison is based on the known mechanisms of similar lipid-based adjuvants and established immunological assays.
Table 1: Hypothetical Comparative Immunogenicity Data
| Adjuvant Formulation | Antigen-Specific IgG Titer (Geometric Mean Titer ± SD) | IFN-γ Secreting T-cells (Spot Forming Units/10^6 splenocytes ± SD) | IL-4 Secreting T-cells (Spot Forming Units/10^6 splenocytes ± SD) |
| Antigen Alone | 500 ± 150 | 25 ± 10 | 30 ± 12 |
| Antigen + Alum | 15,000 ± 4,500 | 50 ± 20 | 250 ± 80 |
| Antigen + MPL | 50,000 ± 12,000 | 300 ± 90 | 100 ± 30 |
| Antigen + this compound (Hypothetical) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
To rigorously assess the immunogenicity of a novel adjuvant formulation containing this compound, a series of well-established immunological assays should be employed. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
Objective: To quantify the concentration of antigen-specific antibodies in the serum of immunized subjects.
Protocol:
-
Coating: 96-well microplates are coated with the target antigen at a concentration of 2-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with the wash buffer.
-
Sample Incubation: Serum samples, serially diluted in a dilution buffer (e.g., 1% BSA in wash buffer), are added to the wells and incubated for 2 hours at room temperature.
-
Washing: Plates are washed five times with the wash buffer.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with the wash buffer.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a wavelength of 450 nm using a microplate reader. Titers are determined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-cells
Objective: To enumerate antigen-specific T-cells based on their cytokine secretion profile (e.g., IFN-γ for Th1 responses, IL-4 for Th2 responses).
Protocol:
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed with sterile PBS and blocked with a blocking medium (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 30 minutes at 37°C.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) are plated in the wells at a density of 2-5 x 10⁵ cells/well.
-
Antigen Stimulation: The cells are stimulated with the specific antigen, a positive control (e.g., PHA), or a negative control (medium alone) and incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing: The cells are discarded, and the plates are washed extensively with wash buffer (PBS with 0.05% Tween-20).
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated for 1.5-2 hours at room temperature.
-
Washing: Plates are washed with the wash buffer.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed with the wash buffer.
-
Substrate Addition: A precipitating substrate (e.g., BCIP/NBT) is added, and spots are allowed to develop until distinct spots emerge.
-
Final Wash and Drying: The reaction is stopped by washing with distilled water. The plates are then allowed to dry completely.
-
Spot Counting: The number of spots in each well is counted using an automated ELISpot reader.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in evaluating a novel adjuvant, the following diagrams are provided.
Caption: Hypothetical signaling pathway for a lipid-based adjuvant.
Caption: General experimental workflow for adjuvant evaluation.
Conclusion
While direct experimental data on the immunogenicity of this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its evaluation. By employing standardized and robust immunological assays and comparing its performance against well-characterized adjuvants, researchers can effectively determine its potential as a novel vaccine adjuvant. The provided protocols and workflow diagrams serve as a valuable resource for designing and executing such studies. Future research in this area is essential to uncover the immunological properties of this and other novel lipid-based compounds, which could contribute to the development of next-generation vaccines.
Comparative Performance Analysis of 2,3-Bis(hexadecyloxy)propan-1-ol in Liposomal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Saturated Diether Lipid for Enhanced Stability and Delivery.
In the landscape of lipid-based drug delivery, the choice of excipients is paramount to the efficacy and stability of the formulation. This guide provides a comparative analysis of 2,3-Bis(hexadecyloxy)propan-1-ol, a synthetic, saturated diether lipid, against conventional ester-linked phospholipids. The following sections present a cross-validation of experimental results, detailing the unique physicochemical properties conferred by the ether linkages and their implications for liposomal stability and performance.
Enhanced Stability: A Hallmark of Ether-Linked Lipids
One of the primary advantages of incorporating ether lipids like this compound into liposomal formulations is their enhanced chemical stability compared to their ester-linked counterparts. The ether bond is inherently more resistant to chemical and enzymatic degradation, a critical factor for in vivo applications where liposomes are exposed to various enzymes.
A comparative in vivo study evaluated the stability of liposomes composed of the ether-linked dihexadecylglycerophosphorylcholine (DHPC), a close structural analog of this compound, against liposomes formulated with the ester-linked phospholipids dipalmitoyl phosphatidylcholine (DPPC) and distearoyl phosphatidylcholine (DSPC). The findings revealed that multilamellar vesicles (MLVs) formulated with DHPC exhibited a notable increase in resistance to lysosomal degradation in rat liver and spleen.[1] This enhanced stability is crucial for developing long-circulating drug delivery systems and ensuring the payload reaches its target site before premature degradation.
This increased stability is a direct consequence of the ether linkage, which is not susceptible to hydrolysis by phospholipases that readily cleave the ester bonds in conventional phospholipids.[2] Liposomes derived from archaeobacterial ether lipids have also demonstrated remarkable stability under harsh conditions such as high temperatures, alkaline pH, and in the presence of serum proteins.[2][3][4]
Physicochemical Properties and Bilayer Characteristics
The substitution of ester linkages with ether linkages imparts distinct physicochemical properties to the lipid bilayer. A comparative study of DHPC and DPPC bilayers revealed differences in the hydration at the lipid-water interface.[5] While both form stable bilayers, the nature of the headgroup-backbone linkage influences the packing and interfacial properties of the liposome.
| Property | This compound (and its analogues) | Conventional Ester-Linked Phospholipids (e.g., DPPC, DSPC) |
| Linkage Type | Diether | Diester |
| Chemical Stability | High resistance to hydrolysis | Susceptible to enzymatic and chemical hydrolysis |
| In Vivo Stability | Increased resistance to lysosomal degradation (for MLVs)[1] | Lower resistance to enzymatic degradation |
| Interfacial Properties | Altered hydration at the lipid-water interface[5] | Well-characterized interfacial properties |
Performance in Drug and Gene Delivery
While specific data on drug encapsulation efficiency and release kinetics for liposomes solely composed of this compound are not extensively available in the reviewed literature, its structural characteristics suggest its utility in various delivery applications. Its amphiphilic nature, with a polar headgroup and two long hydrophobic chains, makes it a suitable component for forming the lipid bilayer of liposomes.[6]
In the context of gene delivery, cationic liposomes are a primary non-viral vector. These formulations often include a cationic lipid to complex with negatively charged nucleic acids and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to facilitate endosomal escape. While this compound is a neutral lipid, it can be a critical component of cationic liposome formulations, providing the stable bilayer structure. For comparison, cationic liposomes formulated with lipids like 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol (DC-Cholesterol) and DOPE have been extensively studied for their transfection efficiency.[7] The stability conferred by the ether linkages in this compound could potentially lead to more robust lipoplexes for gene delivery.
Experimental Protocols
Liposome Preparation (Thin-Film Hydration Method)
A standard method for preparing multilamellar vesicles (MLVs) and small unilamellar vesicles (SUVs) is the thin-film hydration technique.
-
Lipid Film Formation: The desired lipids, including this compound and any other components (e.g., cholesterol, cationic lipids), are dissolved in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, Tris-HCl) containing the drug or nucleic acid to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation. This step results in the formation of MLVs.
-
Size Reduction (for SUVs): To produce smaller, more uniform vesicles (SUVs), the MLV suspension can be subjected to sonication (either probe or bath) or extrusion through polycarbonate membranes with a defined pore size.
Characterization of Liposomes
-
Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. The zeta potential, a measure of the surface charge, is also determined by DLS.
-
Encapsulation Efficiency: To determine the amount of drug or nucleic acid successfully encapsulated within the liposomes, the unencapsulated material is separated from the liposomes using techniques like dialysis, size exclusion chromatography, or centrifugation. The amount of encapsulated substance is then quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC). The encapsulation efficiency (EE) is calculated as: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Release Studies: Drug release from the liposomes is typically assessed using a dialysis method. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium at a controlled temperature. Samples of the release medium are collected at various time points and analyzed for the concentration of the released drug.
Logical Workflow for Liposome Formulation and Characterization
Caption: Workflow for Liposome Formulation and Analysis.
Signaling Pathway for Cationic Liposome-Mediated Gene Delivery
The delivery of genetic material into a cell via cationic liposomes involves several key steps, from the initial complexation with the nucleic acid to the final expression of the encoded protein.
Caption: Cationic Liposome Gene Delivery Pathway.
References
- 1. In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of pressure-extruded liposomes made from archaeobacterial ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Stability of Liposomes Prepared from Archaeobacterical Lipids and Phos" by G. D. Sprott, C. J. Dicaire et al. [digitalcommons.usu.edu]
- 5. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ether- versus Ester-Linked Cationic Lipids for Enhanced Stability in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of cationic lipid is a critical determinant of the success of lipid-based nanoparticle delivery systems. The nature of the chemical linkage—specifically, whether it is an ether or an ester bond—between the hydrophilic head group and the hydrophobic tails of the lipid profoundly impacts the stability, biodegradability, and ultimately, the in vitro and in vivo performance of the formulation. This guide provides a comprehensive comparison of ether- and ester-linked cationic lipids, supported by experimental data, to inform the rational design of potent and stable drug delivery vehicles.
The stability of cationic lipids is a multifaceted issue, encompassing both chemical stability (resistance to degradation) and physical stability (maintenance of nanoparticle integrity). Ether-linked cationic lipids, such as the widely used 1,2-di-O-octadecenyl-3-trimethylammonium propane (DOTMA), are characterized by their robust chemical stability due to the resilience of the ether bond to hydrolysis. In contrast, ester-linked cationic lipids, exemplified by 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), contain ester bonds that are susceptible to hydrolysis, rendering them biodegradable.[1] This fundamental difference in chemical linkage dictates their respective advantages and disadvantages in drug delivery applications.
Chemical Stability: A Tale of Two Bonds
The primary determinant of the chemical stability of cationic lipids is the linkage between the hydrophobic chains and the cationic head group. The ether linkage is chemically stable and not readily cleaved by endogenous enzymes, leading to a non-biodegradable nature.[1] This inherent stability can be advantageous for applications requiring a long circulation half-life and sustained release of the therapeutic payload.
Conversely, the ester linkages in lipids like DOTAP are susceptible to hydrolysis, a process that can be accelerated in acidic or basic conditions and is catalyzed by esterase enzymes present in the body. This biodegradability is a key advantage for reducing long-term toxicity, as the lipid is broken down into smaller, readily cleared components.[1]
While direct quantitative comparisons of the hydrolysis rates of DOTAP and DOTMA under identical conditions are not extensively available in the literature, the hydrolysis kinetics of DOTAP have been studied. For instance, the hydrolysis of DOTAP in a liposomal formulation follows pseudo-first-order kinetics and is influenced by pH, with a minimum hydrolysis rate observed around pH 6.5.
Physical Stability of Lipid Nanoparticles
The choice of cationic lipid linkage also influences the physical stability of the resulting lipid nanoparticles (LNPs). Physical stability refers to the ability of the LNPs to maintain their size, polydispersity index (PDI), and surface charge (zeta potential) over time, which are critical parameters for ensuring consistent in vivo performance and shelf-life.
LNPs formulated with ether-linked lipids like DOTMA are generally considered to exhibit high physical stability due to the chemical inertness of the lipid. In contrast, the degradation of ester-linked lipids in DOTAP-based LNPs can potentially lead to changes in particle size and PDI over time, especially under conditions that promote hydrolysis. However, studies have shown that DOTAP-based LNPs can be formulated to maintain their physical characteristics for extended periods under appropriate storage conditions. For example, PEGylated DOTAP/cholesterol lipoplexes have been shown to maintain their size and PDI for up to 90 days when stored at 4°C.[2]
Performance in Transfection: In Vitro vs. In Vivo
The ultimate measure of a cationic lipid's efficacy lies in its ability to deliver its cargo into cells, a process known as transfection. The stability of the lipid linker plays a crucial role in this process, with different outcomes observed in in vitro and in vivo settings.
In controlled in vitro environments, both DOTAP and DOTMA have demonstrated high transfection efficiencies. Some studies suggest that their efficiencies are comparable, while others indicate that DOTMA may have a slight advantage in certain cell lines. For instance, a study comparing various cationic lipids in LNP-polymer hybrid nanoparticles found that both DOTAP- and DOTMA-based nanoparticles achieved approximately 40% transfection efficiency.[3]
However, the in vivo performance landscape is significantly different. The superior chemical stability of the ether-linked DOTMA translates to enhanced stability of the lipoplexes in the bloodstream, leading to more efficient delivery to target tissues and higher levels of gene expression compared to the more rapidly cleared, biodegradable DOTAP-based systems.[1]
Cytotoxicity Profile
Data Summary
| Parameter | Ether-Linked Cationic Lipids (e.g., DOTMA) | Ester-Linked Cationic Lipids (e.g., DOTAP) | References |
| Chemical Stability | High (non-biodegradable) | Moderate (biodegradable) | [1] |
| Physical Stability of LNPs | Generally high | Can be formulated for good stability | [2] |
| In Vitro Transfection Efficiency | High, comparable to or slightly better than ester-linked | High, comparable to ether-linked | [3] |
| In Vivo Transfection Efficiency | Generally higher due to greater stability | Generally lower due to faster clearance | [1][4] |
| Cytotoxicity | Higher potential for long-term toxicity | Lower due to biodegradability | [1][5] |
Experimental Protocols
Cationic Lipid Hydrolysis Assay (HPLC Method)
This protocol outlines a method for quantifying the degradation of ester-linked cationic lipids like DOTAP using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cationic lipid formulation (e.g., DOTAP liposomes)
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., Phenomenex Luna)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Incubate the cationic lipid formulation under desired conditions (e.g., different pH buffers, temperatures). At various time points, withdraw aliquots for analysis.
-
HPLC Separation:
-
Set the column temperature to 50°C.
-
Use a mobile phase gradient of methanol and water with 0.1% (v/v) TFA. The TFA helps in retaining the cationic lipid on the column.
-
Set a flow rate of 2.0 mL/min.
-
-
Detection: Use an ELSD to detect the lipid and its degradation products, as they often lack a UV chromophore.
-
Quantification: Create a calibration curve with a known standard of the cationic lipid. Calculate the percentage of lipid remaining at each time point to determine the hydrolysis rate.
Assessment of Physical Stability of Lipid Nanoparticles
This protocol describes the use of Dynamic Light Scattering (DLS) and Zeta Potential measurements to monitor the physical stability of LNPs over time.
Materials:
-
LNP formulation
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
-
Appropriate buffer for dilution (e.g., PBS)
Procedure:
-
Sample Preparation: At specified time points during storage under different conditions (e.g., 4°C, 25°C), carefully mix the LNP suspension. Dilute a small aliquot of the LNP formulation in the appropriate buffer to a suitable concentration for DLS and zeta potential measurements.
-
DLS Measurement (Particle Size and PDI):
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument and perform the measurement to obtain the Z-average diameter and Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Use a specific folded capillary cell for zeta potential measurements.
-
Load the diluted sample into the cell, avoiding bubbles.
-
Place the cell in the instrument and apply an electric field to measure the electrophoretic mobility, from which the zeta potential is calculated.
-
-
Data Analysis: Record the Z-average diameter, PDI, and zeta potential at each time point. Plot these parameters against time to assess the physical stability of the LNPs.
Visualizing the Concepts
Caption: Comparative pathway of ether- and ester-linked cationic lipids.
Caption: Workflow for comparing cationic lipid stability.
Conclusion
The selection between ether- and ester-linked cationic lipids is a critical decision in the development of lipid-based drug delivery systems, with a clear trade-off between stability and biodegradability. Ether-linked lipids like DOTMA offer superior chemical stability, which translates to enhanced in vivo transfection efficiency, making them suitable for applications where sustained cargo delivery is paramount. In contrast, ester-linked lipids such as DOTAP provide the significant advantage of biodegradability, leading to a more favorable cytotoxicity profile. This makes them a preferred choice for applications where minimizing long-term toxicity is a primary concern.
Ultimately, the optimal choice of cationic lipid will depend on the specific requirements of the therapeutic application, including the desired pharmacokinetic profile, the route of administration, and the tolerance for potential toxicity. A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to make informed decisions in the design of safe and effective lipid nanoparticle-based therapies.
References
- 1. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cell proliferation and toxicity assays using two cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Batch-to-Batch Consistency of 2,3-Bis(hexadecyloxy)propan-1-ol
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the burgeoning field of lipid nanoparticle (LNP)-based therapeutics, the quality and consistency of synthetic lipids are critical determinants of the final product's safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies to assess the batch-to-batch consistency of 2,3-Bis(hexadecyloxy)propan-1-ol, a key component in many LNP formulations. We further compare its performance with a common alternative, presenting supporting experimental data and detailed protocols to ensure robust and reliable quality control.
Introduction to this compound and its Importance
This compound is a synthetic dialkyl-glycerol ether lipid that plays a crucial role as a helper lipid in LNP formulations. Its primary function is to facilitate the encapsulation of nucleic acid payloads and to aid in the endosomal escape of the therapeutic agent into the cytoplasm. The precise molecular structure and purity of this lipid can significantly influence the stability, particle size, and overall performance of the LNP. Therefore, rigorous quality control and assurance of batch-to-batch consistency are not just recommended; they are essential for the successful clinical translation of LNP-based therapies. Even minor variations between batches can lead to significant differences in the final drug product's performance and safety profile.
Experimental Workflow for Quality Control
The following diagram illustrates a comprehensive workflow for the quality control and batch-to-batch consistency assessment of this compound.
Comparative Analysis of Analytical Techniques
The following table summarizes the key analytical techniques for assessing the quality and consistency of this compound and a common alternative, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
| Parameter | This compound | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| Identity (Structure) | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry (MS) |
| Purity (%) | HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) |
| Key Impurities | Mono-alkylated glycerol, unreacted hexadecyl bromide, residual solvents | Lysophospholipids, free fatty acids, oxidized species |
| Analytical Method for Impurities | LC-MS/MS, GC-MS (for volatile impurities) | LC-MS/MS |
| Acceptance Criteria (Purity) | > 98.0% | > 99.0% |
| Acceptance Criteria (Impurities) | Individual impurity < 0.5%, Total impurities < 2.0% | Individual impurity < 0.5%, Total impurities < 1.0% |
Table 1: Comparison of analytical techniques and acceptance criteria for this compound and DSPC. The data presented are representative and may vary based on the specific synthesis process and final product requirements.
Detailed Experimental Protocols
Synthesis of this compound
This protocol describes a representative synthesis of this compound.
Materials:
-
(R)-(-)-Glycidol
-
1-Bromohexadecane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0°C, add (R)-(-)-glycidol dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0°C and add 1-bromohexadecane dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound as a white solid.
Quality Control Protocols
1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃. The resulting spectrum should show characteristic peaks corresponding to the protons of the glycerol backbone and the hexadecyl chains.
-
¹³C NMR (100 MHz, CDCl₃): Dissolve 20-30 mg of the sample in approximately 0.7 mL of CDCl₃. The spectrum should display the expected number of carbon signals for the molecule.
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve the sample in a suitable organic solvent (e.g., chloroform/methanol mixture) and inject it into the HPLC system. The purity is determined by the peak area percentage of the main component.
3. Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
System: A high-resolution mass spectrometer coupled to a UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Procedure: Analyze the sample using a data-dependent acquisition method to identify and relatively quantify known and unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the quality attributes of this compound and the performance of the final LNP product.
Conclusion
The batch-to-batch consistency of this compound is a critical quality attribute that directly impacts the performance and safety of LNP-based drug products. By implementing the comprehensive analytical workflow and detailed protocols outlined in this guide, researchers and drug developers can ensure the reliability and reproducibility of their formulations. A thorough understanding of potential impurities and the use of orthogonal analytical techniques are essential for maintaining high standards of quality control. This rigorous approach to characterization will ultimately facilitate the development of safer and more effective LNP-based therapeutics.
Safety Operating Guide
Proper Disposal of 2,3-Bis(hexadecyloxy)propan-1-ol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Bis(hexadecyloxy)propan-1-ol, a long-chain aliphatic ether commonly used in research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Immediate Safety and Hazard Assessment
This compound is a high molecular weight organic compound. While specific hazard data is limited, its structural similarity to other long-chain ethers and alcohols warrants careful handling. The primary immediate concern is the potential for peroxide formation, a common characteristic of ethers, which can lead to explosive hazards upon concentration.
Key Physical and Chemical Properties (from PubChem[1])
| Property | Value |
| Molecular Formula | C35H72O3 |
| Molecular Weight | 540.9 g/mol |
| Appearance | Data not available (likely a waxy solid or viscous liquid at room temperature) |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water. |
| XLogP3 | 14.8[1] |
Operational Disposal Plan
The proper disposal of this compound requires a multi-step approach focused on safety, regulatory compliance, and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
Waste Segregation and Storage
-
Waste Container: Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with ethers.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and direct sunlight to minimize peroxide formation.[2][3]
Peroxide Formation and Testing
Ethers are known to form explosive peroxides upon exposure to air and light.[4] Given the long alkyl chains of this compound, it is crucial to test for the presence of peroxides before disposal, especially if the material has been stored for an extended period or exposed to air.
Experimental Protocol: Semi-Quantitative Peroxide Test
This protocol describes a common method for detecting peroxides using commercially available test strips.
-
Objective: To semi-quantitatively determine the concentration of peroxides in a sample of this compound.
-
Materials:
-
Procedure:
-
If the this compound is a solid, gently melt a small sample in a warm water bath. Do not use a direct heat source.
-
Dip the test strip into the liquid sample for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and allow excess liquid to drain.
-
After the recommended waiting time, compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).[8]
-
-
Interpretation of Results:
-
< 100 ppm: The material can be prepared for disposal as outlined below.
-
≥ 100 ppm: The material is considered a high-risk explosive hazard. DO NOT ATTEMPT TO DISPOSE OF IT YOURSELF. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company immediately for guidance on handling and disposal of peroxide-forming chemicals.
-
Disposal Procedures
Step-by-Step Disposal Guidance
-
Peroxide Testing: Before proceeding, test the material for peroxides as described in the protocol above.
-
Small Quantities (Lab Scale):
-
If the peroxide concentration is below 100 ppm, the waste should be collected in a designated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Ensure the container is properly labeled and stored.
-
-
Large Quantities:
-
Contaminated Materials:
-
Any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware) should be placed in the same hazardous waste container as the chemical itself.
-
-
Contacting a Disposal Service:
-
Arrange for pickup of the hazardous waste container by your institution's EHS department or a certified hazardous waste disposal contractor. Provide them with the full chemical name and any available safety information.
-
Environmental Fate and Toxicity
While specific data for this compound is limited, information on similar long-chain alcohols and alcohol ethoxylates suggests that these types of molecules are generally biodegradable, though the rate can be slow for very long chains.[9][10] They are expected to have low water solubility and a high potential for adsorption to soil and sediment. The ecotoxicity of long-chain alcohols generally shows a toxicity maximum around C13-C14, with decreased toxicity for longer chains due to very low water solubility.[11][12]
Toxicity of Structurally Related Compounds
| Compound Class | Toxicity Profile | Reference |
| Long-chain Alcohols (C12-C16) | Generally low acute toxicity. May cause skin and eye irritation. Not considered to be sensitizers. | [11] |
| Polyoxyalkylene Alkyl Ethers | Can cause strong toxicity to aquatic organisms, but are readily biodegradable and have low bioaccumulation potential. | [13] |
| Alkyl Glyceryl Ethers | Very low oral toxicity (LD50 > 2000 mg/kg in rats). | [14] |
Diagrams
Caption: Disposal workflow for this compound.
Caption: Hierarchy of controls for safe chemical handling.
References
- 1. This compound | C35H72O3 | CID 102548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. Haztech Systems, Inc Hazcat Peroxide Test Strips, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
- 6. hbarsci.com [hbarsci.com]
- 7. taylorscientific.com [taylorscientific.com]
- 8. Peroxide Test Paper [ctlscientific.com]
- 9. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Environmental properties of long-chain alcohols. Part 2: Structure-activity relationship for chronic aquatic toxicity of long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemical.kao.com [chemical.kao.com]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling 2,3-Bis(hexadecyloxy)propan-1-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Bis(hexadecyloxy)propan-1-ol (CAS No. 13071-60-8). The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
A Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, as a standard practice for research chemicals where toxicological properties may not be fully characterized, it is recommended to handle the substance with care, assuming it may be hazardous until more information is available.[2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes or generation of dust. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Although the substance is generally not considered a skin irritant, gloves are a standard precaution for handling laboratory chemicals.[1][3][4][5] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from potential spills.[4][5] |
| Respiratory Protection | Not generally required | A respirator is not typically necessary under normal handling conditions with adequate ventilation. If the material is being handled in a way that generates dust or aerosols, local exhaust ventilation or a respirator may be warranted. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the powder form to avoid inhalation of any fine particulates.
-
Avoid direct contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
This compound is supplied as a crystalline solid.[2] Handle as a solid to prevent creating dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C for long-term stability.[2]
Emergency Procedures
| Incident | First Aid Measures |
| Inhalation | Move the individual to fresh air. If any respiratory symptoms develop, seek medical attention.[1] |
| Skin Contact | While generally not irritating, it is good practice to wash the affected area with soap and water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek medical advice if symptoms persist.[1] |
| Accidental Release | For small spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[1] Personal protective equipment is not explicitly required for cleanup according to the SDS, but wearing gloves, a lab coat, and eye protection is recommended as a precautionary measure.[1] Prevent the substance from entering drains or waterways as it is considered slightly hazardous for water.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as a hazardous substance, it may not require disposal as hazardous waste. However, it is imperative to consult with your institution's environmental health and safety (EHS) office for specific guidance. Do not dispose of down the drain or in general waste without approval.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. PPE for Laboratory Workers: The Most Common Types of Protection [int-enviroguard.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
